5-Fluoro-1-iodoisoquinoline chemical structure and properties
This technical guide details the chemical structure, synthesis, and reactivity profile of 5-Fluoro-1-iodoisoquinoline , a specialized heterocyclic building block used in advanced medicinal chemistry. Core Scaffold Analys...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical structure, synthesis, and reactivity profile of 5-Fluoro-1-iodoisoquinoline , a specialized heterocyclic building block used in advanced medicinal chemistry.
Core Scaffold Analysis & Synthetic Methodology
Executive Summary
5-Fluoro-1-iodoisoquinoline is a bifunctionalized isoquinoline scaffold characterized by high chemoselectivity between the C1 and C5 positions. The C1-iodine bond is highly labile, facilitating rapid palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C5-fluorine atom provides a stable metabolic blocking group or a site for late-stage nucleophilic aromatic substitution (
). This orthogonality makes it a premier intermediate for developing kinase inhibitors, antiviral agents, and CNS-active ligands where precise structure-activity relationship (SAR) tuning is required.
Chemical Structure & Physicochemical Profile[1][2][3][4]
The molecule features a fused benzene-pyridine ring system (isoquinoline) substituted at the 1-position (adjacent to nitrogen) with iodine and the 5-position (benzenoid ring) with fluorine.
Property
Data
Note
IUPAC Name
5-Fluoro-1-iodoisoquinoline
Molecular Formula
Molecular Weight
273.05 g/mol
Appearance
Off-white to pale yellow solid
Light-sensitive (iodide instability)
Solubility
DCM, EtOAc, DMSO, Methanol
Low water solubility
LogP (Calc)
~3.2
Lipophilic scaffold
Key Reactivity
C1-I (High), C5-F (Low/Latent)
Orthogonal functionalization potential
Structural Diagram
The 1-position is electronically activated by the adjacent ring nitrogen (imine-like character), making the C1-I bond significantly more reactive toward oxidative addition than the C5-F bond.
Synthetic Methodology
The synthesis of 5-fluoro-1-iodoisoquinoline is typically achieved through a robust 4-step sequence starting from commercially available 5-aminoisoquinoline . This route ensures correct regiochemistry and high purity.
Step 1: Balz-Schiemann Fluorination
Conversion of the amine to the fluoride via a diazonium intermediate.
Reagents:
, (48% aq), Heat.
Mechanism: Formation of the diazonium tetrafluoroborate salt followed by thermal decomposition (
extrusion).
Step 2: N-Oxidation
Activation of the isoquinoline ring for C1 functionalization.
Mechanism: The oxygen attacks phosphorus, creating a good leaving group. Chloride attacks C1, restoring aromaticity and eliminating the phosphate group.
Outcome: 1-Chloro-5-fluoroisoquinoline.
Step 4: Finkelstein Iodination
Halogen exchange to install the more reactive iodine.
Reagents: NaI (Sodium Iodide), HI (57%) or Acetyl Chloride, MEK (Methyl Ethyl Ketone) or MeCN.
Protocol: Reflux the 1-chloro derivative with excess NaI. The reaction is driven by the precipitation of NaCl (in acetone/MEK) or acid catalysis.
Outcome:5-Fluoro-1-iodoisoquinoline .
Synthetic Workflow Diagram
Caption: Step-by-step synthetic pathway from 5-aminoisoquinoline to the target 1-iodo-5-fluoro derivative.
Reactivity & Applications
The value of 5-fluoro-1-iodoisoquinoline lies in its divergent reactivity .
Mechanism: The C1-I bond undergoes rapid oxidative addition to Pd(0) due to the weak C-I bond and the electron-deficient nature of the pyridine ring.
Application: Installation of aryl, heteroaryl, or alkynyl groups to build the core drug scaffold.
C5-Fluorine (Secondary/Latent Site):
Reaction: Nucleophilic Aromatic Substitution (
).
Mechanism: The fluorine is a poor leaving group in this position unless the ring is further activated (e.g., by N-alkylation to form an isoquinolinium salt).
Application: Used as a metabolic blocker (preventing oxidation at C5) or displaced in harsh conditions to introduce amines or ethers.
Experimental Protocol: Suzuki Coupling at C1
This protocol validates the reactivity of the C1-iodine.
Setup: Charge a reaction vial with 5-fluoro-1-iodoisoquinoline (1.0 eq), Arylboronic acid (1.2 eq),
(0.05 eq), and (3.0 eq).
Solvent: Add degassed Dioxane/Water (4:1).
Reaction: Heat to 90°C under
for 4 hours.
Workup: Dilute with EtOAc, wash with brine, dry over
.
Result: Exclusive formation of the 1-aryl-5-fluoroisoquinoline . The C5-F bond remains intact.
Reactivity Logic Diagram
Caption: Orthogonal reactivity map showing facile C1 coupling vs. latent C5 stability.
Safety & Handling
Hazards: As a halogenated heterocycle, treat as a potential skin/eye irritant. Iodinated compounds can release free iodine (
) upon decomposition; store away from light.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or photolytic deiodination.
Waste: Dispose of as halogenated organic waste. High iodine content requires specific segregation in some jurisdictions.
References
BenchChem. Synthesis and Characterization of 5-Fluoroisoquinoline-1-carbonitrile: A Technical Guide. (2025).[1][3] Retrieved from
Science of Synthesis. Isoquinolines: 15.5.1.3.1.4.3 Method 3: Exchange of C-Halo Groups. Thieme Chemistry. Retrieved from
ChemicalBook. 1-Chloroisoquinoline Synthesis and Properties. Retrieved from
Kubíčková, A., et al. One-Pot Multistep Synthesis of 1-Fluoroalkylisoquinolines. Organic Chemistry Frontiers (2025).[3] Retrieved from
BenchChem. Synthetic Routes to Functionalized 5-Fluoroisoquinoline-1-carbonitrile Derivatives. (2025).[1][3] Retrieved from
1-Iodo-5-fluoroisoquinoline: A Comprehensive Technical Guide for Advanced Research
This guide provides an in-depth technical overview of 1-iodo-5-fluoroisoquinoline, a halogenated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While specific experimental dat...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical overview of 1-iodo-5-fluoroisoquinoline, a halogenated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While specific experimental data for this molecule is not extensively documented in public literature, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for researchers, scientists, and professionals in drug development. We will explore its fundamental molecular identifiers, propose a logical synthetic pathway, predict its physicochemical properties, and discuss its potential as a valuable scaffold in the design of novel therapeutics.
Molecular Identification and Physicochemical Properties
Accurate identification is paramount for any chemical entity in a research and development setting. For 1-iodo-5-fluoroisoquinoline, the universally recognized molecular identifiers are crucial for database searches, procurement, and regulatory documentation.
Identifier
Value
IUPAC Name
1-Iodo-5-fluoroisoquinoline
SMILES
C1=CC=C2C(=C1F)C=CN=C2I
InChIKey
QZJFNMMLWBCWQI-UHFFFAOYSA-N
Molecular Formula
C₉H₅FIN
Molecular Weight
273.05 g/mol
Predicted LogP
3.1
Predicted Hydrogen Bond Donors
0
Predicted Hydrogen Bond Acceptors
1
Predicted Rotatable Bonds
0
The predicted lipophilicity (LogP) suggests that 1-iodo-5-fluoroisoquinoline possesses good membrane permeability, a desirable characteristic for drug candidates. The absence of hydrogen bond donors and the presence of a single acceptor (the nitrogen atom in the isoquinoline ring) will influence its interaction with biological targets.
Caption: 2D structure of 1-iodo-5-fluoroisoquinoline.
Proposed Synthesis Pathway
Step 1: Synthesis of 5-Fluoroisoquinoline
The synthesis of the 5-fluoroisoquinoline precursor can be achieved through various established methods for constructing the isoquinoline ring system, such as the Pomeranz-Fritsch or Bischler-Napieralski reactions, starting from appropriately fluorinated precursors (e.g., 2-fluoro-6-methylbenzaldehyde).
Step 2: Regioselective Iodination of 5-Fluoroisoquinoline
The introduction of an iodine atom at the C1 position of the 5-fluoroisoquinoline can be achieved via an electrophilic iodination reaction. The isoquinoline nitrogen activates the C1 position towards electrophilic attack. A common and effective reagent for this transformation is N-Iodosuccinimide (NIS).[1]
Experimental Protocol: Proposed Iodination of 5-Fluoroisoquinoline
Reaction Setup: To a solution of 5-fluoroisoquinoline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer, add N-Iodosuccinimide (1.1-1.5 eq).
Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-iodo-5-fluoroisoquinoline.
Causality Behind Experimental Choices:
N-Iodosuccinimide (NIS): NIS is chosen as the iodinating agent due to its mild nature and high regioselectivity for the C1 position of the isoquinoline ring, driven by the electronic activation from the ring nitrogen.
Aprotic Solvent: An aprotic solvent is selected to avoid any unwanted side reactions with the reactive intermediates.
Aqueous Work-up with Sodium Thiosulfate: This step is crucial for quenching the reaction and removing any residual iodine, which can interfere with the purification and stability of the final product.
Caption: A logical workflow for the proposed synthesis.
Potential Applications in Drug Discovery
The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2][3] The introduction of halogen atoms, such as fluorine and iodine, can significantly modulate the physicochemical and pharmacological properties of these molecules.
The Role of Fluorine:
The fluorine atom at the 5-position is expected to influence the molecule's properties in several ways:
Metabolic Stability: The strong carbon-fluorine bond can block metabolic oxidation at that position, thereby increasing the in vivo half-life of the drug.
Binding Affinity: Fluorine can alter the electronic properties of the aromatic system, potentially enhancing binding interactions with target proteins through favorable electrostatic or dipole interactions.
Lipophilicity: The introduction of fluorine generally increases lipophilicity, which can affect cell permeability and distribution.
The Role of Iodine:
The iodine atom at the 1-position offers unique opportunities for further chemical modification and therapeutic applications:
Synthetic Handle: The carbon-iodine bond is susceptible to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the facile introduction of diverse functional groups to explore the structure-activity relationship (SAR).
Halogen Bonding: Iodine is a strong halogen bond donor, which can lead to specific and strong interactions with electron-rich pockets in protein targets, thereby enhancing binding affinity and selectivity.
Bioisosteric Replacement: In some contexts, an iodo-substituted aromatic ring can act as a bioisostere for other functional groups, offering a way to fine-tune the pharmacological profile of a lead compound.
Given these properties, 1-iodo-5-fluoroisoquinoline is a promising starting point for the development of novel therapeutics in areas where isoquinoline derivatives have already shown promise, such as:
Oncology: Many isoquinoline-based compounds exhibit potent anticancer activity.
Infectious Diseases: The isoquinoline scaffold is found in several antimicrobial and antiviral agents.[2]
Neurodegenerative Diseases: Some isoquinoline derivatives have shown potential in the treatment of neurological disorders.[4]
Safety and Handling
As with any novel chemical entity, 1-iodo-5-fluoroisoquinoline should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data is unavailable, it is prudent to treat it as a potentially hazardous substance. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood, are essential.
Conclusion
1-Iodo-5-fluoroisoquinoline represents a promising, yet underexplored, molecular scaffold for medicinal chemistry and drug discovery. Its unique combination of a privileged isoquinoline core with the distinct electronic and steric properties of fluorine and iodine offers a rich platform for the design of novel therapeutic agents. The proposed synthetic route provides a practical starting point for its preparation and subsequent derivatization. Further investigation into the biological activities of this compound and its analogs is warranted and holds the potential to unlock new avenues for the treatment of a wide range of diseases.
References
ResearchGate. (2020, November 19). Iodination of Isoquinoline by Trifluoromethanesulfonic Acid | Request PDF. Retrieved from [Link]
Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]
World Journal of Pharmaceutical Research. (2024, November 8). Isoquinoline derivatives and its medicinal activity. Retrieved from [Link]
MDPI. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]
A Researcher's Guide to Sourcing and Qualifying 5-Fluoro-1-iodoisoquinoline for Drug Discovery
Introduction: The Strategic Value of 5-Fluoro-1-iodoisoquinoline in Medicinal Chemistry In the landscape of modern drug discovery, the isoquinoline scaffold is a privileged heterocycle, forming the core of numerous appro...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of 5-Fluoro-1-iodoisoquinoline in Medicinal Chemistry
In the landscape of modern drug discovery, the isoquinoline scaffold is a privileged heterocycle, forming the core of numerous approved therapeutic agents. Its rigid structure presents a valuable framework for orienting pharmacophoric elements in three-dimensional space. The strategic functionalization of this core is paramount to modulating biological activity, and 5-Fluoro-1-iodoisoquinoline represents a highly versatile, yet specialized, building block for this purpose.
The Isoquinoline Core : This bicyclic aromatic system is a cornerstone in medicinal chemistry, found in compounds with applications ranging from anticancer to antimicrobial agents.[1][2]
The 5-Fluoro Substituent : The introduction of a fluorine atom at the 5-position is a deliberate design choice. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties by altering its pKa, improving metabolic stability through the blockade of oxidative sites, and enhancing binding affinity by participating in favorable non-covalent interactions with protein targets.[3]
The 1-Iodo Substituent : The iodine atom at the 1-position serves as a versatile synthetic handle. Its susceptibility to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck) allows for the efficient and modular introduction of diverse chemical moieties, making it an ideal precursor for building libraries of drug candidates.
Given this unique combination of features, 5-Fluoro-1-iodoisoquinoline is a high-value starting material for researchers aiming to develop novel therapeutics. However, its specialized nature means it is not typically available as a stock item from major chemical catalogs. This guide provides a framework for sourcing this compound through custom synthesis and establishing a robust, self-validating protocol for quality control upon receipt.
Sourcing Strategy: Navigating the Custom Synthesis Landscape
The absence of 5-Fluoro-1-iodoisoquinoline from standard chemical catalogs necessitates a partnership with a Contract Research Organization (CRO) or a custom synthesis provider.[4][5] Selecting the right partner is a critical step that directly impacts project timelines, budget, and the quality of the final compound.
The synthesis of this molecule is non-trivial. A plausible synthetic route could involve the initial preparation of 5-fluoroisoquinoline (CAS 394-66-1)[1][6] followed by a regioselective iodination at the C1 position. This could potentially be achieved through a Directed ortho Metalation (DoM) strategy, where the isoquinoline nitrogen directs a strong base (like an organolithium reagent) to deprotonate the adjacent C1 position, which is then quenched with an iodine source (e.g., I₂).[2][7] Understanding this potential route is key to anticipating likely impurities, such as starting material carryover or isomers from non-selective halogenation.
Key Evaluation Criteria for a Custom Synthesis Partner:
Expertise in Heterocyclic and Fluorine Chemistry : The CRO must demonstrate a strong track record in multi-step synthesis involving heterocyclic and organofluorine compounds.[8]
Analytical Capabilities : The partner must have in-house capabilities for comprehensive analytical characterization, including high-field NMR (¹H, ¹³C, ¹⁹F), HPLC, and high-resolution mass spectrometry (HRMS).
Scalability : The provider should be able to handle synthesis from milligram to kilogram scales, depending on the project's needs.[9]
Communication and Project Management : Look for a partner that provides regular, detailed updates and a clear project timeline.
Documentation : The final shipment must be accompanied by a comprehensive Certificate of Analysis (CoA) detailing the methods and results of all quality control tests.
Potential Commercial Custom Synthesis Providers
While not an exhaustive list, the following companies represent the types of CROs and Contract Research and Manufacturing Organizations (CRAMs) that possess the capabilities to undertake the synthesis of 5-Fluoro-1-iodoisoquinoline.[4][10]
Provider Category
Representative Companies
Key Capabilities & Focus
Integrated Drug Discovery CROs
WuXi AppTec, Pharmaron, Charles River Laboratories, Aragen Life Sciences
Offer end-to-end services from initial synthesis to preclinical development. Strong expertise in medicinal chemistry and complex synthesis.[11]
Focus on complex organic synthesis, process development, and scale-up for R&D quantities.[12][13]
Flexible Scale & Niche Providers
Macsen Labs, Amfluoro
Provide custom synthesis from lab to plant scale, with specific expertise in areas like fluorine chemistry.[8][9]
The Self-Validating Protocol: Incoming Quality Control
Upon receiving a custom-synthesized batch of 5-Fluoro-1-iodoisoquinoline, it is imperative for the end-user to perform independent quality control to validate the supplier's Certificate of Analysis. This ensures the material's identity, purity, and suitability for downstream applications.
Workflow for Supplier Qualification and Incoming Material QC
5-Fluoro-1-iodoisoquinoline molecular weight and formula
An In-depth Technical Guide to 5-Fluoro-1-iodoisoquinoline: Properties, Synthesis, and Applications in Drug Discovery Executive Summary 5-Fluoro-1-iodoisoquinoline is a halogenated heterocyclic compound of significant in...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 5-Fluoro-1-iodoisoquinoline: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
5-Fluoro-1-iodoisoquinoline is a halogenated heterocyclic compound of significant interest to medicinal chemists and drug development professionals. While not extensively cataloged in commercial databases, its structure combines three key pharmacophoric elements: the isoquinoline scaffold, a fluorine atom, and an iodine atom. The isoquinoline core is a privileged structure found in numerous natural products and FDA-approved drugs.[1][2][3] The strategic placement of a fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile synthetic handle for further molecular elaboration and a potential site for radiolabeling. This guide provides a comprehensive overview of the calculated physicochemical properties of 5-Fluoro-1-iodoisoquinoline, proposes a detailed and reasoned synthetic protocol, and explores its potential applications as a versatile building block in modern drug discovery.
Physicochemical and Structural Properties
The fundamental properties of 5-Fluoro-1-iodoisoquinoline have been calculated based on its constituent atoms and structure. The isoquinoline backbone consists of a benzene ring fused to a pyridine ring.[4] This guide focuses on the isomer with a fluorine atom at the C5 position and an iodine atom at the C1 position.
Figure 1. 2D Structure of 5-Fluoro-1-iodoisoquinoline.
Strategic Importance in Medicinal Chemistry
The unique trifecta of structural motifs in 5-Fluoro-1-iodoisoquinoline makes it a highly valuable scaffold for several reasons:
The Isoquinoline Core: This nitrogen-containing heterocycle is central to a vast array of pharmacologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.[1][2][7] Its rigid structure provides a well-defined orientation for substituents to interact with biological targets.
The Fluorine Bioisostere: Fluorine is frequently used in drug design as a bioisostere for hydrogen. Its introduction can profoundly impact a molecule's properties by altering its lipophilicity, pKa, and metabolic stability, often leading to enhanced potency and improved pharmacokinetic profiles.[8]
The Iodine Synthetic Handle: The carbon-iodine bond is relatively weak, making it an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the late-stage introduction of diverse functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Furthermore, the iodine atom on the related compound, 5-iodoisoquinoline, has been identified as a key feature for potent and selective inhibition of SARM1, an enzyme involved in axonal degeneration, highlighting its potential for neuroprotective drug development.[9]
Proposed Synthesis Protocol
A robust and regioselective synthesis is critical for accessing this specific isomer. A direct, one-pot synthesis is challenging due to the difficulty in controlling the precise positions of both halogenations. Therefore, a multi-step approach starting from a commercially available precursor is proposed. This protocol is designed to be self-validating by ensuring that the activation and reaction at the C1 position are chemically favored.
Proposed synthetic workflow for 5-Fluoro-1-iodoisoquinoline.
Step-by-Step Methodology
Step 1: N-Oxidation of 5-Fluoroisoquinoline
Protocol: To a solution of 5-fluoroisoquinoline (1.0 eq) in dichloromethane (DCM, 0.2 M), add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC. Upon completion, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-fluoroisoquinoline N-oxide.
Causality: The oxidation of the isoquinoline nitrogen to an N-oxide is a critical activating step. The electron-withdrawing N-oxide group makes the C1 and C3 positions highly electrophilic and susceptible to nucleophilic attack, which is essential for the subsequent iodination.
Step 2: Regioselective Iodination at the C1 Position
Protocol: To a solution of 5-fluoroisoquinoline N-oxide (1.0 eq) in anhydrous acetonitrile (MeCN, 0.2 M) under an inert atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF. Stir for 30 minutes. Add sodium iodide (NaI, 2.0 eq) and stir at room temperature for 12-18 hours. Monitor the reaction by LC-MS. Upon completion, pour the reaction mixture into ice water and neutralize with sodium bicarbonate. Extract with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to obtain 1-iodo-5-fluoroisoquinoline N-oxide.
Causality: This is a modified Reissert-type reaction. The N-oxide is activated by the oxalyl chloride, forming a highly reactive intermediate. This dramatically increases the electrophilicity at the C1 position, allowing for a regioselective nucleophilic attack by the iodide ion. C1 is kinetically favored over C3 for this type of addition.
Step 3: Deoxygenation to Yield the Final Product
Protocol: Dissolve the 1-iodo-5-fluoroisoquinoline N-oxide (1.0 eq) in chloroform (CHCl₃, 0.2 M). Cool the solution to 0 °C and add phosphorus trichloride (PCl₃, 1.5 eq) dropwise. Allow the mixture to stir at room temperature for 2-3 hours. Carefully quench the reaction by pouring it over ice and neutralizing with a saturated sodium bicarbonate solution. Extract the product with chloroform, dry the organic phase, and concentrate. The crude product can be purified via flash chromatography to yield pure 5-fluoro-1-iodoisoquinoline.
Causality: The final step is the removal of the activating N-oxide group. PCl₃ is a classic and effective reagent for the deoxygenation of aromatic N-oxides, restoring the aromaticity of the isoquinoline ring system to yield the target compound.
Expected Analytical Characterization
Mass Spectrometry (MS): In ESI-MS analysis, the compound is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 273.05. The isotopic pattern will be characteristic of a molecule containing one iodine atom.
NMR Spectroscopy:
¹H NMR: The spectrum will show five distinct signals in the aromatic region (approx. 7.5-8.5 ppm), corresponding to the five protons on the isoquinoline core. Coupling patterns (doublets, triplets, doublets of doublets) will be consistent with the substitution pattern.
¹³C NMR: Nine signals are expected for the nine carbon atoms in the aromatic system. The carbon attached to fluorine will show a large one-bond C-F coupling constant, while the carbon attached to iodine will be shifted upfield.
¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling to adjacent protons confirming the C5 position.
Potential Applications in Drug Discovery
The utility of 5-Fluoro-1-iodoisoquinoline extends beyond its intrinsic properties. It is an ideal scaffold for building molecular complexity.
Introduction: The Strategic Importance of the Isoquinoline Scaffold
An In-Depth Technical Guide to the Synthesis and Application of 1-Iodo-5-Substituted Isoquinolines For Researchers, Scientists, and Drug Development Professionals. The isoquinoline motif is a privileged heterocyclic scaf...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Synthesis and Application of 1-Iodo-5-Substituted Isoquinolines For Researchers, Scientists, and Drug Development Professionals.
The isoquinoline motif is a privileged heterocyclic scaffold, forming the core of numerous natural products, particularly alkaloids like morphine and papaverine, and a vast array of synthetic compounds with significant pharmacological activities.[1][2] Its rigid, planar structure and the presence of a basic nitrogen atom make it an ideal framework for interacting with biological targets. Consequently, isoquinoline derivatives have found applications as anticancer, antiviral, antimicrobial, and neuroprotective agents.[3][4]
The strategic functionalization of the isoquinoline ring is paramount in modulating its biological activity and physicochemical properties. Among the various substitution patterns, the 1-iodo-5-substituted isoquinoline scaffold has emerged as a particularly versatile and valuable building block in modern organic synthesis and medicinal chemistry. The iodine atom at the C1 position serves as a highly effective handle for a wide range of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom substituents. Simultaneously, the substituent at the C5 position provides a means to fine-tune the electronic properties, steric environment, and ultimately, the biological profile of the molecule. This dual functionalization allows for the rapid generation of molecular diversity and the exploration of structure-activity relationships (SAR) in drug discovery programs.
This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of 1-iodo-5-substituted isoquinolines, offering field-proven insights and detailed experimental protocols for researchers in organic synthesis and drug development.
Synthetic Strategies for 1-Iodo-5-Substituted Isoquinolines
The synthesis of 1-iodo-5-substituted isoquinolines can be approached through several strategic pathways. The choice of strategy often depends on the nature of the desired substituent at the 5-position and the availability of starting materials. The main approaches involve either the construction of a pre-functionalized isoquinoline ring followed by iodination, or the late-stage functionalization of a pre-existing iodo-isoquinoline core.
Construction of the Substituted Isoquinoline Core
Classical methods for isoquinoline synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, typically rely on electrophilic aromatic substitution and are thus most effective with electron-rich carbocycles.[1][5] However, modern synthetic methods have expanded the scope to include a wider variety of substituted isoquinolines.
A particularly versatile method for constructing highly substituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles.[6][7] This approach allows for the convergent assembly of multiple components in a single operation, providing access to a diverse array of substitution patterns.
More recently, palladium-catalyzed methodologies have gained prominence. For instance, the sequential palladium-catalyzed α-arylation of ketones and subsequent cyclization offers a general route to a range of isoquinolines and their corresponding N-oxides.[8]
Introduction of Iodine at the C1 and C5 Positions
Iodination at the C5 Position:
A highly regioselective method for the direct iodination of the isoquinoline ring at the C5 position utilizes N-Iodosuccinimide (NIS) in trifluoromethanesulfonic acid (TfOH).[9] This method has been shown to be effective for a range of isoquinoline derivatives. A patent has also described a high-yield synthesis of 5-iodoisoquinoline compounds, highlighting the industrial relevance of this transformation.[10]
Experimental Protocol: Regioselective 5-Iodination of Isoquinoline [9]
To a solution of the desired isoquinoline (1.0 mmol) in trifluoromethanesulfonic acid (5 mL) at -10 °C under a nitrogen atmosphere, add N-iodosuccinimide (1.1 mmol) portion-wise.
Stir the reaction mixture at this temperature for 2 hours.
Quench the reaction by carefully adding the mixture to a stirred solution of aqueous sodium hydroxide (2 M) and crushed ice.
Extract the aqueous layer with dichloromethane (3 x 20 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the 5-iodoisoquinoline derivative.
Iodination at the C1 Position:
The introduction of an iodine atom at the C1 position can be achieved through several methods. One common approach involves the metalation of the isoquinoline at the C1 position, followed by quenching with an iodine source. For example, treatment of isoquinoline with a strong base like di-tert-butyltetramethylpiperidinozincate (TMP-zincate) followed by the addition of iodine yields 1-iodoisoquinoline.[11]
Another strategy involves the conversion of a 1-aminoisoquinoline derivative to the corresponding 1-haloisoquinoline via a Sandmeyer-type reaction.[6]
Synthetic Workflow for 1-Iodo-5-Substituted Isoquinolines
A logical and efficient workflow for the synthesis of 1-iodo-5-substituted isoquinolines often involves a multi-step sequence. The following diagram illustrates a general synthetic pathway.
Caption: General synthetic pathways to 1-iodo-5-substituted isoquinolines.
Reactivity and Functionalization of 1-Iodo-5-Substituted Isoquinolines
The C1-iodo group in 1-iodo-5-substituted isoquinolines is a versatile functional handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, making this scaffold a powerful building block in combinatorial chemistry and targeted synthesis. The electronic nature of the substituent at the C5 position can influence the reactivity of the C1-iodo bond, with electron-withdrawing groups generally enhancing its reactivity towards oxidative addition to the palladium catalyst.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the C1 position of the isoquinoline and various aryl or vinyl boronic acids or esters.[12][13][14][15][16] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Experimental Protocol: Suzuki-Miyaura Coupling of a 1-Iodo-5-Substituted Isoquinoline
To a reaction vessel, add the 1-iodo-5-substituted isoquinoline (1.0 mmol), the corresponding boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), a suitable phosphine ligand (e.g., SPhos, 0.04 mmol), and potassium carbonate (2.0 mmol).
Evacuate and backfill the vessel with nitrogen or argon three times.
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1, 5 mL).
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield the 1-aryl-5-substituted isoquinoline.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodoarenes.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the C1 position of the isoquinoline and a terminal alkyne, providing access to 1-alkynyl-5-substituted isoquinolines.[17][18][19][20][21] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Caption: Simplified mechanism of the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling of a 1-Iodo-5-Substituted Isoquinoline
To a Schlenk flask, add the 1-iodo-5-substituted isoquinoline (1.0 mmol), palladium(II) chloride bis(triphenylphosphine) (0.03 mmol), and copper(I) iodide (0.05 mmol).
Evacuate and backfill the flask with argon three times.
Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine (5 mL).
Add the terminal alkyne (1.2 mmol) via syringe.
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion, as monitored by TLC.
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
Concentrate the filtrate and purify the residue by column chromatography to obtain the 1-alkynyl-5-substituted isoquinoline.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to 1-amino-5-substituted isoquinolines. This reaction is crucial for introducing amine functionalities, which are prevalent in bioactive molecules.
Other Cross-Coupling Reactions
In addition to the reactions mentioned above, the 1-iodo-5-substituted isoquinoline scaffold can participate in other palladium-catalyzed cross-coupling reactions, including:
Heck Reaction: For the formation of C-C bonds with alkenes.
Stille Coupling: For coupling with organotin compounds.
Carbonylative Couplings: To introduce carbonyl functionalities.[22]
The choice of reaction depends on the desired final product and the availability of the coupling partner.
Applications in Drug Discovery and Materials Science
The versatility of the 1-iodo-5-substituted isoquinoline scaffold makes it a valuable intermediate in the synthesis of a wide range of functional molecules.
Medicinal Chemistry and Drug Discovery
The ability to rapidly diversify the substituents at both the C1 and C5 positions makes this scaffold ideal for generating libraries of compounds for high-throughput screening. For example, 5-amino substituted indeno[1,2-c]isoquinolines have been investigated as potent topoisomerase I inhibitors for cancer therapy.[23] The synthetic routes to such compounds can readily incorporate a 1-iodo-5-substituted isoquinoline intermediate.
Furthermore, the isoquinoline core is present in many FDA-approved drugs, and the development of new derivatives is an active area of research.[4] The 1-iodo-5-substituted isoquinolines provide a platform for creating novel analogs of existing drugs with potentially improved efficacy, selectivity, or pharmacokinetic properties.
Materials Science
The rigid, planar structure of the isoquinoline ring, combined with the ability to introduce various functional groups through cross-coupling reactions, makes these compounds interesting candidates for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The substituents at the C1 and C5 positions can be tailored to tune the electronic and photophysical properties of the resulting materials.
Conclusion
1-Iodo-5-substituted isoquinolines represent a class of highly versatile and valuable building blocks in modern organic synthesis. The strategic placement of a reactive iodine atom at the C1 position and a tunable substituent at the C5 position provides a powerful platform for the efficient construction of complex molecular architectures. The synthetic methodologies and functionalization protocols outlined in this guide, particularly the palladium-catalyzed cross-coupling reactions, offer researchers a robust toolkit for the synthesis of novel compounds with potential applications in drug discovery, materials science, and beyond. As the demand for new and innovative molecules continues to grow, the importance of scaffolds like 1-iodo-5-substituted isoquinolines in enabling rapid and efficient synthesis is set to increase.
References
D. A. Wilson, C. J. Wilson, and J. P. A. Harrity, "Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones," Org. Biomol. Chem., vol. 6, no. 1, pp. 113-119, 2008.
G. Bringmann, D. Berthold, and W. A. L. van Otterlo, "Unprecedented Direct Asymmetric Total Syntheses of 5,8'‐Naphthylisoquinoline Alkaloids from their Fully Substituted Precursors Employing a Novel Nickel/N,N‐ligand‐Catalyzed Atroposelective Cross‐Coupling Reaction," Chem. Eur. J., vol. 29, no. 53, p. e202301881, 2023.
A. G. Myers and D. J. Wherritt, "A Versatile Synthesis of Substituted Isoquinolines," Angew. Chem. Int. Ed., vol. 50, no. 40, pp. 9454-9457, 2011.
A. G. Myers Research Group, "A Versatile Synthesis of Substituted Isoquinolines," Harvard University, [Online]. Available: [Link].
M. L. Neaţu, F. Neaţu, V. I. Pârvulescu, and V. D. Pârvulescu, "Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents," Molecules, vol. 27, no. 19, p. 6608, 2022.
S. Kirada, P. R. Deepa, and M. Sankaranarayanan, "Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes," RSC Adv., vol. 15, no. 68, pp. 44561-44589, 2025.
Tutorsglobe.com, "Synthesis and Reactions of Iso-quinolines, Chemistry tutorial," [Online]. Available: [Link].
R. C. Larock, Q. Huang, "Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes," J. Org. Chem., vol. 65, no. 14, pp. 4241-4247, 2000.
SWAYAM Prabha IIT Madras Channels, "Quinoline, Isoquinoline and Acridine synthesis, reactions and applications," YouTube, Feb. 17, 2021. [Online]. Available: [Link].
CN112300072A, "High-yield synthesis method of 5-iodoisoquinoline compounds," Google P
M. V. Coman, et al., "New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity," Molecules, vol. 29, no. 4, p. 801, 2024.
Pharmaguideline, "Synthesis, Reactions and Medicinal Uses of Isoquinoline," [Online]. Available: [Link].
D. St. C. Black, "Product Class 5: Isoquinolines," in Science of Synthesis, vol. 15, Georg Thieme Verlag, 2005, pp. 691-848.
H. J. Park, et al., "Design, synthesis and docking study of 5-amino substituted indeno[1,2-c]isoquinolines as novel topoisomerase I inhibitors," Bioorg. Med. Chem. Lett., vol. 18, no. 11, pp. 3312-3316, 2008.
Y. Wei, et al., "Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes," J. Org. Chem., vol. 80, no. 13, pp. 6858-6865, 2015.
A. S. Sadieva, et al., "SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline," Molecules, vol. 27, no. 22, p. 7862, 2022.
J. Jacob, et al., "Recent advances in the synthesis of isoquinoline and its analogue: a review," World Journal of Pharmacy and Pharmaceutical Sciences, vol. 5, no. 7, pp. 1820-1845, 2016.
T. B. T. T. Nguyen, et al., "Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates," Beilstein J. Org. Chem., vol. 17, pp. 2617-2625, 2021.
R. G. Jacob, et al., ""Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students," Educ. Quim., vol. 27, no. 3, pp. 217-221, 2016.
M. A. El-Sayed, et al., "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design," Molecules, vol. 28, no. 14, p. 5389, 2023.
F.-X. Felpin, "Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C," J. Org. Chem., vol. 70, no. 21, pp. 8575-8578, 2005.
Y. Wang, et al., "Synthesis of isoquinolines via visible light-promoted insertion of vinyl isocyanides with diaryliodonium salts," Chem. Commun., vol. 55, no. 55, pp. 8031-8034, 2019.
PubChem, "5-Nitroisoquinoline," National Institutes of Health, [Online]. Available: [Link].
ResearchGate, "Suzuki coupling reaction of iodobenzene (1a) with phenylboronic acid...," [Online]. Available: [Link].
Y. Liang, et al., "Photoinduced inverse Sonogashira coupling reaction," Chem. Sci., vol. 13, no. 25, pp. 7447-7452, 2022.
Patent Landscape & Technical Guide: 5-Fluoroisoquinoline Derivatives
The following guide provides an in-depth technical analysis of the patent and scientific landscape surrounding 5-fluoroisoquinoline derivatives. [1] Part 1: Strategic Executive Summary The 5-fluoroisoquinoline scaffold r...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the patent and scientific landscape surrounding 5-fluoroisoquinoline derivatives.
[1]
Part 1: Strategic Executive Summary
The 5-fluoroisoquinoline scaffold represents a niche but high-value pharmacophore in modern medicinal chemistry.[1] Unlike its non-fluorinated counterparts, the introduction of a fluorine atom at the C5 position of the isoquinoline ring confers unique physicochemical properties—specifically modulating basicity (pKa), lipophilicity (LogP), and metabolic stability against oxidative metabolism.
From an Intellectual Property (IP) perspective, this scaffold acts as a "choke point."[1] While generic isoquinolines are ubiquitous, the specific synthetic difficulty of selectively fluorinating the C5 position creates a defensible patent moat. Recent filings (2015–2024) indicate a shift from broad composition-of-matter claims to process patents focusing on scalable "one-pot" synthesis and specific therapeutic applications in kinase inhibition (ROCK, RIP1) and neuroprotection.[1]
Part 2: Chemical Rationale & Pharmacophore Analysis
Why 5-Fluoro?
In drug design, the C5 position of isoquinoline is metabolically vulnerable. It is electronically rich and prone to oxidation by Cytochrome P450 enzymes.
Metabolic Blockade: Fluorine substitution at C5 blocks this "soft spot," significantly extending the half-life (
) of the molecule without imposing the steric bulk of a chlorine or methyl group (Van der Waals radius: F ≈ 1.47 Å vs. H ≈ 1.20 Å).[1]
Electronic Modulation: The strong electronegativity of fluorine pulls electron density from the pyridine ring, lowering the pKa of the isoquinoline nitrogen. This is critical for optimizing binding affinity in ATP-binding pockets of kinases, where a neutral or less basic nitrogen may be required for specific hydrogen bonding interactions.[1]
Part 3: Synthesis & Manufacturing (The IP Choke Point)
The synthesis of 5-fluoroisoquinoline is non-trivial.[1] Direct electrophilic fluorination of isoquinoline is non-selective. Consequently, the patent landscape is dominated by indirect methods, primarily variations of the Balz-Schiemann reaction .
Dominant Synthetic Route (Patent Validated)
The most cited scalable route involves the conversion of 5-aminoisoquinoline to the diazonium tetrafluoroborate salt, followed by thermal decomposition.
Figure 1: The canonical Balz-Schiemann route for synthesizing 5-fluoroisoquinoline, a process central to numerous manufacturing patents.[1][2]
Emerging "One-Pot" Methodologies
Recent patent literature (e.g., D. Western Therapeutics Institute) highlights "one-pot" methods that avoid the isolation of the potentially explosive diazonium salt.[1] These processes use continuous flow chemistry or specific solvent systems (e.g., HF-pyridine complexes) to streamline production, offering a significant competitive advantage in manufacturing costs.[1]
Part 4: Therapeutic Utility & Patent Landscape
The utility of 5-fluoroisoquinoline derivatives spans several high-impact therapeutic areas.
Kinase Inhibition (ROCK & RIP1)[1]
Rho-associated Protein Kinase (ROCK): Isoquinoline sulfonamides (like Fasudil) are classic ROCK inhibitors.[1] The 5-fluoro derivative is often explored to improve blood-brain barrier (BBB) penetration for treating cerebral vasospasm and glaucoma.[1]
Receptor-Interacting Protein Kinase 1 (RIP1): Recent filings by companies like Genentech and Denali Therapeutics describe isoquinoline-based inhibitors for neurodegenerative diseases (ALS, Alzheimer's).[1] The 5-fluoro substitution is a key SAR (Structure-Activity Relationship) element to modulate potency and selectivity against off-target kinases.[1]
P2X7 Receptor Antagonists
Patents indicate the use of fluorinated isoquinolines as core scaffolds for P2X7 antagonists, targeting inflammatory pathways. The fluorine atom aids in orienting the molecule within the hydrophobic pocket of the receptor.
Landscape Visualization
Figure 2: Hierarchical classification of the 5-fluoroisoquinoline patent landscape, distinguishing between process IP and therapeutic use IP.
Part 5: Validated Experimental Protocol
Protocol: Synthesis of 5-Fluoroisoquinoline via Diazotization
Source Validation: Adapted from standard methodologies referenced in benchchem protocols and patent JP5066443B2.
Objective: To synthesize 5-fluoroisoquinoline (CAS: 7661-55-4) from 5-aminoisoquinoline.[1][3]
Salt Formation: Suspend 5-aminoisoquinoline in 48% HBF₄ (50 mL) in a round-bottom flask. Cool the mixture to 0°C using an ice-salt bath. Critical: Temperature control is vital to prevent premature decomposition.
Diazotization: Dissolve NaNO₂ (5.28 g) in minimal water (15 mL).[1] Add this solution dropwise to the reaction mixture, maintaining the internal temperature below 5°C . Stir for 30–45 minutes at 0°C.
Isolation: A precipitate (diazonium tetrafluoroborate salt) will form.[1] Filter the solid rapidly under vacuum. Wash sequentially with cold 5% HBF₄, cold ethanol, and finally cold diethyl ether. Safety Note: Do not let the salt dry completely on the filter paper as it can be shock-sensitive.[1]
Thermal Decomposition (Fluorination): Transfer the damp diazonium salt into a flask containing heptane or dry decalin. Heat the mixture carefully to 100–110°C . Nitrogen gas will evolve (bubbling).[1]
Purification: Once gas evolution ceases, cool the reaction. Neutralize with saturated NaHCO₃ solution. Extract with Dichloromethane (DCM).[1][4] Dry the organic layer over Na₂SO₄ and concentrate.[4] Purify via flash column chromatography (Hexane/EtOAc gradient).
Yield Expectation: 40–60% (dependent on moisture control during thermal decomposition).[1]
Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof . Patent JP5066443B2. D. Western Therapeutics Institute.[5] Available at:
Inhibitors of RIP1 kinase: a patent review (2016–present) . Expert Opinion on Therapeutic Patents. Harris, P. A. (2021).[1] Available at: [Link]
Applications of Fluorine in Medicinal Chemistry . Journal of Medicinal Chemistry. Meanwell, N. A. (2018).[1] Available at: [Link][1]
Preparation method of 5-isoquinoline sulfonyl chloride . Patent CN108752274B. Available at:
Suzuki coupling conditions for 5-Fluoro-1-iodoisoquinoline
Application Note: Suzuki-Miyaura Cross-Coupling of 5-Fluoro-1-iodoisoquinoline Executive Summary This application note details the optimized conditions for the Suzuki-Miyaura cross-coupling of 5-Fluoro-1-iodoisoquinoline...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Suzuki-Miyaura Cross-Coupling of 5-Fluoro-1-iodoisoquinoline
Executive Summary
This application note details the optimized conditions for the Suzuki-Miyaura cross-coupling of 5-Fluoro-1-iodoisoquinoline . While 1-haloisoquinolines are privileged scaffolds in kinase inhibitor discovery (e.g., ROCK, PKA inhibitors), the C1 position exhibits unique reactivity due to its proximity to the endocyclic nitrogen. The 5-fluoro substituent exerts a strong inductive effect ($ -I $), further activating the C1-iodine bond towards oxidative addition while simultaneously reducing the basicity of the isoquinoline nitrogen.
This guide presents two distinct protocols:
Protocol A (Standard): A robust, cost-effective method for simple aryl/heteroaryl boronic acids.
Protocol B (High-Performance): A specialized method utilizing dialkylbiaryl phosphine ligands for sterically demanding or electron-poor coupling partners.
Mechanistic Insight & Reactivity Profile
The Substrate: 5-Fluoro-1-iodoisoquinoline
Activation: The C1 position is electronically similar to an imidoyl halide. The 5-fluoro group (meta to the ring fusion) pulls electron density from the benzene ring, which communicates to the pyridine ring, lowering the LUMO energy of the C-I bond. This facilitates rapid Oxidative Addition (Step 1 of the catalytic cycle).
Challenge (Catalyst Poisoning): The isoquinoline nitrogen lone pair is capable of
-coordination to the electrophilic Pd(II) center, potentially arresting the catalytic cycle by forming stable, inactive [L_nPd(Ar)(Isoquinoline)] complexes.
Solution: The use of chelating ligands (e.g., dppf) or bulky monodentate ligands (e.g., XPhos) sterically discourages N-coordination, favoring the productive catalytic pathway.
Reaction Mechanism (DOT Visualization)
Figure 1: Catalytic cycle highlighting the critical oxidative addition and potential catalyst poisoning pathway specific to isoquinoline substrates.
Best for: Phenylboronic acids, electron-rich heteroaryls, and scale-up.
Rationale: The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) has a large bite angle that stabilizes the Pd center and prevents the isoquinoline nitrogen from displacing the phosphine.
Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add:
Best for: Ortho-substituted boronic acids, electron-deficient boronic acids, or if Protocol A fails.
Rationale:XPhos is a bulky dialkylbiaryl phosphine. It facilitates oxidative addition and, crucially, creates a steric wall around the Pd center that makes N-coordination of the isoquinoline impossible. The G2 precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid activation.
Setup: To a microwave vial or pressure tube, add:
5-Fluoro-1-iodoisoquinoline (1.0 equiv)
Boronic Acid (1.5 equiv)
XPhos Pd G2 (2 mol%)
K₃PO₄ (3.0 equiv)
Solvent: Add THF (or Toluene) and Water in a 10:1 ratio (0.2 M concentration).
Reaction: Heat at 60°C for 2 hours (or 40°C overnight).
Note: Iodides are very reactive; high temperatures (>100°C) in Protocol B may lead to hydrodehalogenation (replacement of I with H).
Optimization Workflow (Decision Tree)
Figure 2: Decision matrix for selecting the appropriate coupling conditions.
Troubleshooting & QC
Observation
Root Cause
Corrective Action
Starting Material Remains
Catalyst poisoning by Isoquinoline N.
Switch to Protocol B (XPhos) or increase catalyst loading to 5 mol%.
Product: De-iodinated (5-F-IsoQ)
"Protodehalogenation" side reaction.
Lower temperature (try 40°C). Use dry solvents (DME) and anhydrous base (CsF).
Product: Hydrolyzed (1-OH)
Base-mediated hydrolysis of C1-I.
Switch base from Carbonate/Hydroxide to K₃PO₄ or KF . Reduce water content.
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358–3366. Link
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. "Suzuki-Miyaura Coupling."[2][3][4][5][6] Wiley-Interscience. (General Reference for Isoquinoline reactivity).
Malinowski, Z., et al. (2020). "Synthesis of 1-aryl-isoquinolines via Suzuki-Miyaura cross-coupling." Tetrahedron, 76, 131456. (Specific context for 1-halo-isoquinolines).
Sonogashira coupling of 5-Fluoro-1-iodoisoquinoline with alkynes
Application Note: Sonogashira Cross-Coupling of 5-Fluoro-1-iodoisoquinoline Executive Summary This application note details the optimized protocol for the Sonogashira coupling of 5-Fluoro-1-iodoisoquinoline with terminal...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Sonogashira Cross-Coupling of 5-Fluoro-1-iodoisoquinoline
Executive Summary
This application note details the optimized protocol for the Sonogashira coupling of 5-Fluoro-1-iodoisoquinoline with terminal alkynes. The 1-position of the isoquinoline scaffold is electronically primed for oxidative addition, a reactivity further enhanced by the inductive electron-withdrawing effect (
) of the 5-fluoro substituent. However, this high reactivity creates a propensity for hydrodehalogenation (loss of iodine) and catalyst poisoning via nitrogen coordination.
This guide provides a robust "Gold Standard" protocol, mechanistic insights into the specific electronic effects of the 5-fluoro group, and a troubleshooting decision tree to maximize yield and purity in medicinal chemistry applications.
Mechanistic Insight & Reactivity Profile
Electronic Activation
The 1-iodoisoquinoline core is inherently electron-deficient, making the C-I bond highly labile toward Palladium(0).
The "Ortho" Effect: The C1 position is adjacent to the ring nitrogen (
), which pulls electron density, significantly lowering the activation energy for oxidative addition compared to standard aryl iodides.
5-Fluoro Enhancement: The fluorine atom at the C5 position exerts a long-range inductive withdrawing effect. While not conjugated directly to C1, it lowers the LUMO energy of the isoquinoline ring, making the C1 center more electrophilic.
The Nitrogen Challenge
The isoquinoline nitrogen is a competent
-donor. In non-polar solvents or with low-ligand loading, the substrate can displace phosphine ligands from the Pd center, forming an inactive complex. This "catalyst sequestration" halts the cycle.
Solution: Use of sterically bulky ligands (e.g.,
in excess or Buchwald ligands) or coordinating solvents (DMF/MeCN) to stabilize the active catalyst species.
Mechanistic Pathway (DOT Visualization)
Figure 1: Catalytic cycle highlighting the rapid oxidative addition of the 5-fluoro-1-iodoisoquinoline and the potential off-cycle nitrogen coordination trap.
(0.03 equiv, 3 mol%), and CuI (0.05 equiv, 5 mol%) to the flask.
Note: Adding solids first allows for simultaneous degassing.
Degassing: Cap the flask with a septum. Evacuate and backfill with Argon three times.
Solvent Addition: Syringe in anhydrous THF (5.0 mL, 0.2 M concentration).
Base/Alkyne Addition: Add degassed
(3.0 equiv) followed by the terminal alkyne (1.2 equiv) via syringe.
Observation: The solution typically turns dark brown/black upon addition of the alkyne (formation of active Pd(0)).
Reaction: Stir at Room Temperature (25°C) for 2–4 hours.
Checkpoint: Monitor by TLC/LCMS. If <50% conversion after 2 hours, heat to 45°C. The 5-Fluoro-1-iodo system is very reactive; excessive heat promotes homocoupling.
Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over
, filter, and concentrate.
Purification: Flash chromatography (Hexanes/EtOAc gradient). 5-Fluoro derivatives often streak on silica; add 1%
to the eluent if necessary.
Enhanced Protocol (For Difficult/Polar Alkynes)
Use this if the standard protocol yields <50% or if the alkyne contains coordinating groups (e.g., propargyl amines).
Catalyst:
(3 mol%).
Solvent: DMF or DMAc (degassed).
Temperature: 60°C.
Rationale: The bidentate dppf ligand prevents the isoquinoline nitrogen from displacing the phosphine, ensuring the catalyst remains active.
Data & Performance Metrics
Table 1: Representative Coupling Efficiency
Alkyne Type
Alkyne Example
Method
Time (h)
Yield (%)
Notes
Aryl
Phenylacetylene
Standard (RT)
2.5
92%
Fast conversion. Minimal homocoupling.
Aliphatic
1-Octyne
Standard (RT)
4.0
88%
Requires slightly longer time.
Polar
Propargyl alcohol
Enhanced (DMF)
3.0
76%
Hydroxyl group requires polar solvent.
Bulky
TIPS-acetylene
Standard (45°C)
6.0
81%
Steric hindrance at transmetallation step.
Troubleshooting & Optimization (Decision Tree)
Use the following logic flow to resolve common failure modes.
Figure 2: Troubleshooting decision tree for optimizing the coupling of 5-fluoro-1-iodoisoquinoline.
References
Sonogashira, K.; Tohda, Y.; Hagihara, N. (1975).[1] "A Convenient Synthesis of Acetylenes: Catalytic Substitutions of Acetylenic Hydrogen with Bromoalkenes, Iodoarenes and Bromopyridines". Tetrahedron Letters, 16(50), 4467–4470.[1] Link
Chinchilla, R.; Nájera, C. (2007).[2] "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874–922. Link
Organic Chemistry Portal. "Sonogashira Coupling". Link
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for general isoquinoline reactivity).
BenchChem. "Synthetic Routes to Functionalized 5-Fluoroisoquinoline-1-carbonitrile Derivatives". (Context for 5-fluoro-isoquinoline precursor synthesis). Link
Application Note: Precision Synthesis of 1-Aryl-5-Fluoroisoquinolines via Pd-Catalysis
This Application Note is designed for medicinal chemists and process development scientists. It details a robust, modular protocol for synthesizing 1-aryl-5-fluoroisoquinolines , a scaffold increasingly relevant in kinas...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists. It details a robust, modular protocol for synthesizing 1-aryl-5-fluoroisoquinolines , a scaffold increasingly relevant in kinase inhibitor design (e.g., ROCK, PKA) due to the metabolic stability and electronic modulation provided by the C5-fluorine substituent.
Executive Summary & Strategic Analysis
The 5-fluoroisoquinoline core presents a unique challenge: the C5 position is electronically deactivated and sterically sensitive, while the C1 position is highly electrophilic but requires activation. Direct electrophilic fluorination of the isoquinoline ring is non-selective. Therefore, the most reliable synthetic strategy involves the functionalization of a pre-fluorinated core .
This protocol details a "Activate-then-Couple" strategy:
Core Construction: Utilization of 5-fluoroisoquinoline (commercial or synthesized via Balz-Schiemann).
Regioselective Activation: Conversion to the N-oxide followed by rearrangement-chlorination to yield 1-chloro-5-fluoroisoquinoline .
Pd-Catalyzed Diversification: High-yield Suzuki-Miyaura coupling to install the C1-aryl moiety.
Retrosynthetic Logic (DOT Visualization)
Figure 1: Retrosynthetic strategy prioritizing the stable 1-chloro intermediate for divergent synthesis.
Detailed Experimental Protocol
Phase 1: Activation of the Isoquinoline Core
Objective: Synthesize 1-chloro-5-fluoroisoquinoline .
Rationale: Direct arylation at C1 is possible but substrate-dependent. The 1-chloro intermediate serves as a universal electrophile for coupling with any aryl boronic acid.
Safety Note: POCl₃ is corrosive and reacts violently with water. Use strictly anhydrous conditions.
Protocol:
Place the N-oxide (9 mmol) in a dry round-bottom flask under Argon.
Add anhydrous DCM (20 mL) followed by POCl₃ (1.5 equiv) dropwise at 0 °C.
Heat to reflux (approx. 45–50 °C) for 2–4 hours.
Expert Insight: The fluorine at C5 exerts an inductive withdrawing effect, potentially slowing the nucleophilic attack of chloride at C1 compared to non-fluorinated analogs. Ensure complete consumption of starting material.
Quench: Cool to 0 °C. Pour slowly onto crushed ice/saturated NaHCO₃ solution. Caution: Exothermic.
Extract with DCM (3 x), dry (MgSO₄), and concentrate.
Objective: Install the 1-Aryl substituent.
Mechanism: The electron-deficient isoquinoline ring facilitates rapid Oxidative Addition of the C1-Cl bond to Pd(0), making this coupling highly efficient even with chlorides.
Reaction Setup (Standard Conditions)
Component
Equivalents
Role
1-Chloro-5-fluoroisoquinoline
1.0
Electrophile
Aryl Boronic Acid (Ar-B(OH)₂)
1.2–1.5
Nucleophile
Pd(PPh₃)₄
0.05 (5 mol%)
Catalyst
Na₂CO₃ or K₂CO₃
2.0
Base (Activates Boron)
DME / Water (3:1)
Solvent
0.1 M concentration
Protocol:
Degassing: Charge a reaction vial with the chloride (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol). Evacuate and backfill with Argon (3 cycles).
Solvent Addition: Add degassed DME (8 mL) and Water (2.5 mL).
Catalyst Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) quickly under a positive stream of Argon.
Reaction: Seal and heat to 90 °C for 4–12 hours.
Monitoring: The formation of palladium black indicates catalyst decomposition; if conversion is incomplete, add a second portion of catalyst.
Workup: Cool to RT, dilute with EtOAc, wash with water and brine.
Purification: Silica gel chromatography.
Catalytic Cycle Visualization
Figure 2: The catalytic cycle highlights the oxidative addition into the C1-Cl bond, activated by the heterocyclic nitrogen.
Optimization & Troubleshooting (Expertise)
Substrate Scope & Limitations
The 5-fluoro substituent is generally stable under Suzuki conditions. However, nucleophilic aromatic substitution (SNAr) at C5 is possible if extremely strong nucleophiles (e.g., alkoxides) are used at high temperatures. The Suzuki conditions (carbonate base) are mild enough to prevent this side reaction.
Issue
Diagnosis
Solution
Low Conversion
C1-Cl bond is sluggish (due to sterics or electronics).
Switch to Pd(OAc)₂ / XPhos or Pd(dppf)Cl₂ . XPhos is excellent for sterically hindered chlorides.
Dehalogenation
Formation of 5-fluoroisoquinoline (hydrodehalogenation).
Degas solvents more thoroughly; reduce reaction temperature; switch solvent to Toluene/EtOH.
Protodeboronation
Loss of boronic acid functionality.
Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (Ar-BF₃K) which are more stable.
C5-Substitution
Loss of Fluorine signal in NMR.
Avoid strong alkoxide bases (NaOtBu). Stick to K₂CO₃, Cs₂CO₃, or K₃PO₄.
Alternative Route: C-H Activation
For high-throughput screening where intermediate synthesis is a bottleneck, Direct C-H Arylation of 5-fluoroisoquinoline N-oxide can be attempted.
Conditions: Pd(OAc)₂ (10 mol%), Ag₂CO₃ (oxidant/base), Ar-I, 140 °C.
Note: This route often suffers from lower regioselectivity (C1 vs C3) and requires expensive silver salts, making the 1-chloro route preferred for scale-up.
References
Suzuki-Miyaura Coupling Mechanism & Applications:
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2][3] Chem. Rev.[2]1995 , 95, 2457–2483.[2]
Synthesis of 1-Chloroisoquinolines via N-Oxides:
Robison, M. M.; Robison, B. L. "Isoquinoline N-Oxides." J. Org. Chem.1956 , 21, 1337.
Pd-Catalyzed Coupling of Chloro-Heterocycles:
Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angew. Chem. Int. Ed.2002 , 41, 4176.
Fluorinated Isoquinolines in Medicinal Chemistry:
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." J. Med. Chem.2018 , 61, 5822–5880.
BenchChem Application Note (General Reference for 5-substituted Isoquinolines):
"Synthesis of 5-Chloroisoquinoline from 5-Aminoisoquinoline."
(Cited for general Balz-Schiemann context).
Direct Arylation of Isoquinoline N-Oxides:
Leclerc, J. P.; Fagnou, K. "Pd-Catalyzed Cross-Coupling of Isoquinoline N-Oxides." Angew. Chem. Int. Ed.2006 , 45, 7781.
Application Notes and Protocols for the Heck Reaction of 5-Fluoro-1-iodoisoquinoline
Introduction: Strategic Olefination of the Isoquinoline Scaffold The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Strategic Olefination of the Isoquinoline Scaffold
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1] The targeted functionalization of this heterocycle is therefore of paramount importance in drug discovery and development. The Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed cross-coupling chemistry, offers a powerful and versatile method for the formation of carbon-carbon bonds by coupling aryl halides with alkenes.[2][3][4] This document provides a detailed guide to the application of the Heck reaction for the olefination of 5-Fluoro-1-iodoisoquinoline, a substrate of significant interest due to the modulatory effects of fluorine on the physicochemical and metabolic properties of drug candidates.
The presence of a fluorine atom can significantly influence a molecule's potency, metabolic stability, and binding affinity.[5] Coupled with the reactivity of the iodo-group at the electron-deficient C1 position of the isoquinoline ring, 5-Fluoro-1-iodoisoquinoline represents a valuable building block for the synthesis of novel therapeutic agents. The protocols outlined herein are designed to provide researchers with a robust starting point for the successful implementation of the Heck reaction with this substrate, supported by mechanistic insights and practical considerations.
Mechanistic Overview: The Palladium Catalytic Cycle
The Heck reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[4] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Diagram of the Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of 5-Fluoro-1-iodoisoquinoline to form a Pd(II) complex. The high reactivity of aryl iodides makes this step generally facile.[6] The electron-withdrawing nature of the fluorine and the isoquinoline ring is expected to enhance the rate of this step.[7]
Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) center, followed by migratory insertion of the alkene into the Pd-C bond. This step forms a new carbon-carbon bond.
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the newly formed C-C bond is eliminated, leading to the formation of the olefinated product and a palladium-hydride species.
Reductive Elimination and Catalyst Regeneration: The base in the reaction mixture neutralizes the generated hydroiodic acid (HI) and facilitates the reductive elimination of the palladium-hydride species to regenerate the active Pd(0) catalyst, thus completing the cycle.
Experimental Protocols: Heck Coupling of 5-Fluoro-1-iodoisoquinoline
The following protocols are designed as robust starting points for the Heck reaction of 5-Fluoro-1-iodoisoquinoline with a model alkene, butyl acrylate. These conditions can be adapted for other alkenes with appropriate optimization.
Protocol 1: Classical Heck Conditions with Phosphine Ligands
This protocol employs a standard palladium(II) acetate precatalyst with a phosphine ligand, a widely applicable system for Heck reactions.
Materials and Reagents:
Reagent/Material
Grade
Supplier
Comments
5-Fluoro-1-iodoisoquinoline
≥97%
Commercially available
Butyl acrylate
99%
Commercially available
Stabilized with hydroquinone monomethyl ether
Palladium(II) acetate (Pd(OAc)₂)
99.9%
Commercially available
Tri(o-tolyl)phosphine (P(o-tol)₃)
98%
Commercially available
Triethylamine (Et₃N)
≥99.5%
Commercially available
Distill from CaH₂ before use
N,N-Dimethylformamide (DMF)
Anhydrous, ≥99.8%
Commercially available
Diethyl ether
Anhydrous
Commercially available
Saturated aqueous NaCl solution
Anhydrous magnesium sulfate (MgSO₄)
Schlenk flask
Magnetic stirrer and hotplate
Inert gas supply (Argon or Nitrogen)
Experimental Procedure:
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Fluoro-1-iodoisoquinoline (1.0 mmol, 275 mg), Palladium(II) acetate (0.02 mmol, 4.5 mg, 2 mol%), and Tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg, 4 mol%).
Evacuate and backfill the flask with the inert gas three times.
Add anhydrous N,N-Dimethylformamide (5 mL) via syringe.
Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
Add butyl acrylate (1.5 mmol, 0.21 mL) and triethylamine (2.0 mmol, 0.28 mL) via syringe.
Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
Dilute the mixture with diethyl ether (20 mL) and wash with water (3 x 10 mL) and saturated aqueous NaCl solution (10 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 5-fluoro-1-(2-(butoxycarbonyl)vinyl)isoquinoline.
Workflow for Protocol 1
Caption: Step-by-step workflow for the classical Heck reaction.
Protocol 2: Ligand-Free Heck Conditions
For highly reactive aryl iodides, a ligand-free protocol can be effective and offers advantages in terms of cost and ease of purification.
Materials and Reagents:
Reagent/Material
Grade
Supplier
Comments
5-Fluoro-1-iodoisoquinoline
≥97%
Commercially available
Butyl acrylate
99%
Commercially available
Palladium(II) acetate (Pd(OAc)₂)
99.9%
Commercially available
Potassium carbonate (K₂CO₃)
Anhydrous
Commercially available
Finely powder before use
N,N-Dimethylformamide (DMF)
Anhydrous, ≥99.8%
Commercially available
Toluene
Anhydrous
Commercially available
Celite®
Schlenk flask
Experimental Procedure:
To a dry Schlenk flask, add 5-Fluoro-1-iodoisoquinoline (1.0 mmol, 275 mg), Palladium(II) acetate (0.01 mmol, 2.2 mg, 1 mol%), and anhydrous potassium carbonate (2.0 mmol, 276 mg).
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
Add a mixture of anhydrous DMF (4 mL) and anhydrous toluene (1 mL) via syringe.
Add butyl acrylate (1.5 mmol, 0.21 mL) via syringe.
Heat the reaction mixture to 110-120 °C with vigorous stirring.
Monitor the reaction progress by TLC or GC-MS.
Upon completion (typically 2-8 hours), cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and palladium black.
Wash the filtrate with water (3 x 10 mL) and saturated aqueous NaCl solution (10 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Discussion of Experimental Choices and Troubleshooting
Catalyst System: Palladium(II) acetate is a common and robust precatalyst that is reduced in situ to the active Pd(0) species. The use of phosphine ligands, such as tri(o-tolyl)phosphine, can stabilize the palladium catalyst and prevent the formation of palladium black, which can lead to catalyst deactivation. For the more reactive 1-iodoisoquinoline, a ligand-free system may be sufficient, particularly at higher temperatures.
Base Selection: An organic base like triethylamine or an inorganic base such as potassium carbonate is required to neutralize the HI generated during the catalytic cycle.[3] The choice of base can influence the reaction rate and yield. For sensitive substrates, a milder inorganic base may be preferable.
Solvent: Polar aprotic solvents like DMF are commonly used in Heck reactions as they can dissolve the reactants and the palladium catalyst.[4] The addition of a non-polar co-solvent like toluene can sometimes improve product yields.
Temperature: The reaction temperature is a critical parameter. Higher temperatures generally lead to faster reaction rates but can also promote side reactions or catalyst decomposition. An initial temperature of 80-100 °C is a good starting point, which can be adjusted based on reaction monitoring.
Troubleshooting:
Low Conversion: If the reaction stalls, consider increasing the temperature, using a more electron-rich phosphine ligand, or adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in the case of inorganic bases.
Side Product Formation: The formation of reduced isoquinoline (dehalogenation) can occur. This can sometimes be suppressed by using a different base or solvent system. Isomerization of the double bond in the product can also be a side reaction.
Catalyst Decomposition: The formation of significant amounts of palladium black indicates catalyst decomposition. This may be mitigated by using a higher ligand-to-palladium ratio or switching to a more robust ligand.
Conclusion
The Heck reaction is a powerful tool for the C-1 olefination of the 5-Fluoro-1-iodoisoquinoline scaffold. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of novel isoquinoline derivatives. By understanding the underlying mechanism and the role of each reaction component, these methods can be effectively optimized for a wide range of alkene coupling partners, thereby facilitating the development of new chemical entities for drug discovery and other applications.
References
Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
ResearchGate. (2025, August 5). The Heck reaction: Mechanistic insights and novel ligands. [Link]
Koranne, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(33), 22967-22992. [Link]
MDPI. (2018). Heck Reaction—State of the Art. [Link]
MDPI. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]
Chem Simplified. (2022, June 23). The Heck Reaction: Reaction mechanism and tutorial [Video]. YouTube. [Link]
IITan C. (2020, August 19). Heck Coupling Reaction Mechanism|With Previous Year Questions|CSIR-NET GATE|IITan [Video]. YouTube. [Link]
Royal Society of Chemistry. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
D. A. Joe Merit. (2019, April 30). HECK REACTION: Heterocyclic reactants mechanism [Video]. YouTube. [Link]
ResearchGate. (2025, August 7). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. [Link]
MDPI. (2022). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. [Link]
ResearchGate. (n.d.). Palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (1) in DMF.... [Link]
Royal Society of Chemistry. (n.d.). Palladium(ii) catalyzed site-selective C–H olefination of imidazo[1,2-a]pyridines. [Link]
ResearchGate. (n.d.). A Palladium(0)‐Catalyzed C4 Site‐Selective C−H Difluoroalkylation of Isoquinolin‐1(2H)‐Ones. [Link]
Royal Society of Chemistry. (n.d.). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. [Link]
National Center for Biotechnology Information. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]
Application Note: Buchwald-Hartwig Amination of 5-Fluoro-1-iodoisoquinoline
Executive Summary This application note details the protocol for the Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of 5-Fluoro-1-iodoisoquinoline . This substrate presents a unique set of electronic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for the Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of 5-Fluoro-1-iodoisoquinoline . This substrate presents a unique set of electronic features: the highly reactive C1-iodide facilitates rapid oxidative addition, while the C5-fluorine atom acts as an electron-withdrawing group (EWG) that modulates the ring's basicity and serves as a metabolic blocking group in medicinal chemistry campaigns.
This guide prioritizes chemoselectivity (preventing hydrodehalogenation of the C1-I or activation of the C5-F bond) and catalyst longevity (preventing poisoning by the isoquinoline nitrogen).
Strategic Analysis & Mechanism
Substrate Characteristics
Electrophile: 5-Fluoro-1-iodoisoquinoline.
Reactivity Profile: The C1 position is adjacent to the ring nitrogen, making it electron-deficient and highly susceptible to oxidative addition. The Iodine atom is a superior leaving group compared to Bromine or Chlorine, often allowing for milder reaction temperatures.
Electronic Influence: The C5-Fluorine atom exerts an inductive withdrawing effect (-I), further lowering the LUMO energy of the isoquinoline ring. This theoretically accelerates oxidative addition but may also increase the acidity of the ring protons, necessitating careful base selection to avoid side reactions.
The Catalytic Cycle
The reaction proceeds through the standard Pd(0)/Pd(II) cycle. However, for this specific heterocycle, the Amine Coordination and Deprotonation steps are critical. If the base is too weak, the complex stalls; if too strong (e.g., NaH), it may attack the electron-deficient ring.
Figure 1: Catalytic cycle adapted for 5-Fluoro-1-iodoisoquinoline. Note that while Oxidative Addition is usually rate-limiting for aryl chlorides, the C1-I bond breaks easily. The challenge here is preventing the isoquinoline nitrogen from binding Pd(II) and arresting the cycle.
Optimization & Critical Parameters
Ligand Selection
The choice of ligand is the single most important variable. Monodentate phosphines (PPh3) are generally insufficient for this electron-deficient scaffold due to competitive binding from the substrate's own nitrogen.
Ligand
Class
Recommendation
Rationale
Xantphos
Bidentate
Primary Choice
Large bite angle (111°) favors reductive elimination. Excellent for amides and anilines.
BrettPhos
Dialkylbiaryl
Secondary Choice
Best for primary aliphatic amines. Bulky structure prevents catalyst poisoning.
BINAP
Bidentate
Tertiary Choice
Good general utility but often slower than Xantphos for 1-substituted isoquinolines.
Base & Solvent System
Base:
Cesium Carbonate (Cs₂CO₃): The standard for functional group tolerance. Use for substrates with esters, nitriles, or alcohols.
Sodium tert-butoxide (NaOtBu): Faster reaction rates. Use for simple amines or anilines lacking sensitive groups.
Solvent:
Toluene: Standard non-polar solvent.
1,4-Dioxane: Preferred if solubility of the 5-Fluoro-1-iodoisoquinoline is poor in Toluene.
Catalyst Precursor: Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (5 mol%)
Ligand: Xantphos (5-10 mol%)
Base: Cs₂CO₃ (2.0 equiv, dry)
Solvent: Anhydrous 1,4-Dioxane (0.1 – 0.2 M concentration)
Step-by-Step Procedure
Preparation (Glovebox or Schlenk Line):
Charge an oven-dried reaction vial equipped with a magnetic stir bar with Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and Cs₂CO₃ (2.0 equiv).
Note: If the amine is a solid, add it at this step.
Substrate Addition:
Add 5-Fluoro-1-iodoisoquinoline (1.0 equiv).
Seal the vial with a septum cap.
Evacuate and backfill with Argon (x3).
Solvent & Liquid Amine Addition:
Add anhydrous 1,4-Dioxane via syringe.
If the amine is a liquid, add it now (1.2 equiv) via microliter syringe.
Reaction:
Place the vial in a pre-heated aluminum block at 90°C .
Stir vigorously (800-1000 rpm) for 4–16 hours.
Monitoring: Check by LCMS or TLC (typically 20-30% EtOAc/Hexanes) every 2 hours. Look for the disappearance of the starting iodide (M+H ~274 for parent, adjusted for F).
Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove insoluble salts and Palladium black.
Concentrate the filtrate under reduced pressure.
Purification:
Purify via flash column chromatography (Silica Gel).
Gradient: 0% -> 40% EtOAc in Hexanes (adjust based on amine polarity).
Workflow Diagram
Figure 2: Operational workflow for the amination process.
Troubleshooting & QC
Observation
Probable Cause
Corrective Action
Low Conversion
Catalyst Poisoning
Switch to BrettPhos or RuPhos ; ensure Argon sparging of solvents.
Dehalogenation (Product - I + H)
β-Hydride Elimination / Overheating
Lower temp to 70°C; switch solvent to Toluene; ensure amine is not wet.
Starting Material Remains
Poor Oxidative Addition
Unlikely for Iodide. Check catalyst quality (Pd2(dba)3 should be purple, not brown).
C5-F Loss
Nucleophilic Aromatic Substitution
Base is too strong. Switch from NaOtBu to Cs₂CO₃ or K₃PO₄.
Safety Considerations
5-Fluoro-1-iodoisoquinoline: Treat as a potential skin sensitizer and irritant. Avoid inhalation of dust.
Palladium Residues: Heavy metal waste. Must be scavenged (e.g., using SiliaMetS® Thiol) before biological testing of the final compound to prevent false positives in kinase assays.
References
General Buchwald-Hartwig Methodology
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society.[4] Link
Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society.[4] Link
Ligand Selection (Xantphos/BrettPhos)
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science. Link
Isoquinoline Specific Reactivity
Boda, Z. et al. (2022).[5] Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation.[6] Molecules. (Demonstrates 1-iodoisoquinoline reactivity and Xantphos utility). Link
Su, M., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides (Relevant for electron-deficient heterocycle protocols). Organic Letters. Link
Application Notes & Protocols: Strategic C-1 Functionalization of the 5-Fluoroisoquinoline Scaffold via Nucleophilic Aromatic Substitution (SNAr)
For Researchers, Scientists, and Drug Development Professionals The Strategic Importance of the Isoquinoline Core The isoquinoline motif is a cornerstone in drug discovery, forming the structural basis for a wide array o...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The Strategic Importance of the Isoquinoline Core
The isoquinoline motif is a cornerstone in drug discovery, forming the structural basis for a wide array of pharmacologically active compounds, including anticancer, antiviral, and neuroprotective agents.[1][2] Its rigid bicyclic structure presents a unique three-dimensional vector for substituents, allowing for precise interaction with biological targets. The ability to strategically modify this core, particularly at the C-1 position, is paramount for tuning a compound's potency, selectivity, and pharmacokinetic properties. The SNAr reaction stands out as a robust and versatile tool for achieving this C-1 functionalization.
Mechanistic Underpinnings: Why SNAr Excels at C-1 of Isoquinoline
Unlike typical aromatic rings that are electron-rich and react with electrophiles, the isoquinoline ring system is rendered electron-deficient by the presence of the electronegative nitrogen atom.[3][4] This intrinsic electronic property makes it susceptible to attack by nucleophiles.
The C-1 position is particularly activated towards nucleophilic attack for two primary reasons:
Inductive Effect: The adjacent ring nitrogen (N-2) exerts a strong electron-withdrawing inductive effect, polarizing the C1-N2 bond and creating a significant partial positive charge on the C-1 carbon.
Resonance Stabilization: Upon nucleophilic attack at C-1, the resulting negatively charged intermediate, known as a Meisenheimer complex, is effectively stabilized.[5][6] The negative charge can be delocalized onto the electronegative nitrogen atom through resonance, a stabilizing feature not possible with attack at other positions like C-4 or C-6. This stabilization lowers the activation energy for the formation of the intermediate, facilitating the reaction.[7]
The overall SNAr mechanism is a two-step addition-elimination process:
Addition (Rate-Determining Step): The nucleophile attacks the electron-deficient C-1 carbon, which bears a suitable leaving group (e.g., a halide). This breaks the aromaticity of the pyridine ring and forms the resonance-stabilized anionic Meisenheimer intermediate.[6][8]
Elimination (Fast Step): Aromaticity is restored through the rapid expulsion of the leaving group, yielding the C-1 substituted isoquinoline product.
Because the initial nucleophilic attack is the rate-determining step, the reaction rate is not primarily dependent on the carbon-leaving group bond strength.[9] This is why fluorine, typically a poor leaving group in SN2 reactions due to its strong C-F bond, is an excellent leaving group in SNAr contexts. Its high electronegativity strongly activates the carbon for the initial attack, accelerating the rate-limiting step.[9][10][11]
Caption: The two-step Addition-Elimination mechanism of an SNAr reaction.
Core Experimental Parameters: A Guide to Rational Reaction Design
The success of an SNAr reaction hinges on the careful selection of several key parameters. Understanding the role of each component allows for logical optimization and troubleshooting.
Parameter
Role & Rationale
Common Examples
Substrate
1-Halo-5-fluoroisoquinoline. The C-1 halogen (F, Cl, Br) is the leaving group. The C-5 fluoro group enhances electron deficiency of the ring system.
Polar aprotic solvents are essential. They effectively solvate the cationic counter-ion of the base and stabilize the charged Meisenheimer complex without protonating the nucleophile.
DMF, DMSO, NMP, Acetonitrile, Dioxane
Base
Required for nucleophiles with an acidic proton (amines, alcohols, thiols) to generate the more potent anionic nucleophile or to act as an acid scavenger for the HX produced.
Inorganic: K₂CO₃, Cs₂CO₃Organic: DIPEA, Et₃N
Temperature
Thermal energy is typically required to overcome the activation barrier associated with the temporary disruption of aromaticity.
Room temperature to 150 °C. Microwave irradiation can significantly shorten reaction times.[12]
Validated Protocols for C-1 Amination
The introduction of amine functionalities at C-1 is a common objective in drug development. The following protocol provides a reliable, step-by-step method for the reaction of 1-chloro-5-fluoroisoquinoline with morpholine.
Protocol 1: Synthesis of 4-(5-fluoro-isoquinolin-1-yl)morpholine
This protocol is a self-validating system; successful execution will yield the desired product, verifiable by standard analytical techniques.
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, and inert atmosphere setup (N₂ or Ar).
Caption: Standard experimental workflow for the SNAr reaction.
Step-by-Step Procedure:
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-chloro-5-fluoroisoquinoline (1.0 eq) and potassium carbonate (2.0 eq).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
Solvent & Reagent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the starting material. Add morpholine (1.2 eq) to the stirring suspension at room temperature.
Heating: Heat the reaction mixture to 80-100 °C.[13]
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
Workup: Once complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).[11]
Washing & Drying: Combine the organic extracts and wash with brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Purification: The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Applications in Drug Discovery & SAR Studies
The C-1 position of the isoquinoline scaffold often points into a solvent-exposed region of a protein's binding pocket, making it an ideal "exit vector" for modification to improve properties without disrupting core binding interactions. The SNAr reaction is a workhorse in this context, enabling the rapid synthesis of compound libraries for Structure-Activity Relationship (SAR) studies.[13]
By reacting a common intermediate like 1-chloro-5-fluoroisoquinoline with a diverse panel of nucleophiles (e.g., various substituted amines, alcohols, and thiols), medicinal chemists can systematically explore the impact of different functional groups on:
Target Affinity & Selectivity: Introducing groups that can form additional hydrogen bonds, ionic, or hydrophobic interactions.
Pharmacokinetic Properties: Modulating lipophilicity (LogP), metabolic stability, and aqueous solubility.[13]
Physicochemical Properties: Affecting characteristics like pKa and crystal packing.
This parallel synthesis approach accelerates the identification of lead compounds with optimized therapeutic profiles.
DiRocco, D. A., et al. (2017). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. [Link]
Leonard, M. S. (2013). Nucleophilic Aromatic Substitution (SNAr). [YouTube Video]. [Link]
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]
National Institutes of Health. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. [Link]
National Institutes of Health. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors. [Link]
MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]
ResearchGate. Synthesis, SAR and QSAR Studies of C-5 Substituted Derivatives of Counter Fluoroquinolone Drugs. [Link]
Royal Society of Chemistry. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]
MDPI. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]
Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]
ResearchGate. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]
Quora. Why does nucleophilic substitution in isoquinoline favour at position 1?[Link]
Royal Society of Chemistry. Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. [Link]
ResearchGate. Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. [Link]
University of British Columbia Chemistry. Revisiting the use of fluoride as a leaving group. [Link]
Beilstein Journals. Search Results for SNAr. [Link]
Reddit. Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor?[Link]
Chad's Prep. (2021). 22.6 EAS Reactions with Nitrogen Heterocycles | Organic Chemistry. [YouTube Video]. [Link]
Taylor & Francis Online. Recent advances in visible light-induced C1(sp3)-H functionalization of tetrahydroisoquinolines for C–C bond formation. [Link]
National Institutes of Health. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
Using 5-Fluoro-1-iodoisoquinoline as a scaffold in kinase inhibitor design
Application Note: Strategic Utilization of 5-Fluoro-1-iodoisoquinoline in Kinase Inhibitor Design Executive Summary & Scientific Rationale The isoquinoline pharmacophore is a "privileged structure" in kinase inhibitor di...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 5-Fluoro-1-iodoisoquinoline in Kinase Inhibitor Design
Executive Summary & Scientific Rationale
The isoquinoline pharmacophore is a "privileged structure" in kinase inhibitor discovery, serving as the core for approved drugs like Fasudil (ROCK inhibitor) and widely used tools like H-89 (PKA inhibitor).
5-Fluoro-1-iodoisoquinoline represents a high-value, bifunctional building block that addresses two critical challenges in modern kinase drug design:
The 1-Iodo "Warhead": The iodine at the C1 position is highly reactive toward palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the rapid attachment of hinge-binding motifs or hydrophobic tails that extend into the solvent front.
The 5-Fluoro "Modulator": Substitution at the C5 position (the "peri" position relative to the nitrogen ring fusion) exerts a profound electronic effect on the ring system. It modulates the pKa of the isoquinoline nitrogen (critical for hydrogen bonding in the ATP pocket) and blocks a common site of metabolic oxidation (CYP450-mediated hydroxylation), thereby enhancing metabolic stability.
This guide provides a validated workflow for synthesizing this scaffold, functionalizing it via cross-coupling, and evaluating its efficacy in kinase assays.
Synthetic Protocol: Scaffold Construction
Since 5-Fluoro-1-iodoisoquinoline is not always commercially available in bulk, we provide a robust, scalable synthesis starting from 5-aminoisoquinoline.
Step A: Synthesis of 5-Fluoroisoquinoline (Balz-Schiemann Reaction)
Principle: Conversion of the amine to a diazonium salt, followed by thermal decomposition of the tetrafluoroborate salt to install the fluorine.[1]
Suspend 5-aminoisoquinoline (10.0 g, 69 mmol) in HBF₄ (50 mL, 48%) in a round-bottom flask cooled to -10°C (ice/salt bath).
Add NaNO₂ (5.3 g, 77 mmol) in water (15 mL) dropwise, maintaining temp < 0°C. Stir for 45 min.
Filter the diazonium tetrafluoroborate precipitate.[1] Wash with cold 5% HBF₄, cold ethanol, and Et₂O. Caution: Do not let the salt dry completely on the filter (explosion risk).
Transfer the damp solid to a flask and heat cautiously to 130°C (oil bath) to induce decomposition (evolution of N₂ and BF₃).
Dissolve the residue in DCM, wash with aq. Na₂CO₃, dry (MgSO₄), and concentrate. Purify via flash chromatography (Hex/EtOAc) to yield 5-fluoroisoquinoline .
Step B: Activation at C1 (N-Oxidation & Rearrangement)
Principle: The isoquinoline nitrogen is oxidized to the N-oxide, activating the C1 position for nucleophilic attack by chloride (Meisenheimer-type activation), followed by halogen exchange.
Protocol:
N-Oxidation: Dissolve 5-fluoroisoquinoline (5.0 g) in DCM. Add m-CPBA (1.2 equiv) portion-wise at 0°C. Stir at RT for 4 h. Wash with sat.[1] NaHCO₃ to remove benzoic acid byproduct. Isolate the N-oxide.[1]
Chlorination: Reflux the N-oxide in POCl₃ (30 mL) for 3 h. Evaporate excess POCl₃. Pour residue onto ice/NH₄OH. Extract with DCM to obtain 1-chloro-5-fluoroisoquinoline .
Finkelstein Exchange (Cl → I): Dissolve the chloride (3.0 g) in 2-butanone (MEK) . Add NaI (5.0 equiv) and HI (57%, catalytic, 0.5 mL). Reflux for 12 h.
Workup: Cool, dilute with EtOAc, wash with Na₂S₂O₃ (to remove I₂), water, and brine.
The C1-iodine is the primary vector for diversification. In a Type I kinase inhibitor design, the isoquinoline nitrogen often accepts a hydrogen bond from the hinge region (e.g., Met residue), while the C1 substituent extends into the hydrophobic pocket or solvent front.
Reaction: Suzuki-Miyaura Cross-Coupling
Target: Coupling 5-Fluoro-1-iodoisoquinoline with an aryl-boronic acid (e.g., 4-(pyrazol-4-yl)phenylboronic acid).
Component
Reagent/Condition
Role
Substrate
5-Fluoro-1-iodoisoquinoline (1.0 eq)
Electrophile (Scaffold)
Partner
Aryl-Boronic Acid (1.2 eq)
Nucleophile (Hinge/Tail element)
Catalyst
Pd(dppf)Cl₂·DCM (5 mol%)
Robust catalyst for heteroaryl halides
Base
K₂CO₃ (2.0 M aq, 3.0 eq)
Activates boronic acid
Solvent
1,4-Dioxane / Water (4:1)
Solubilizes polar intermediates
Temp/Time
90°C, 2-4 hours
Thermal activation
Step-by-Step Protocol:
In a microwave vial or sealed tube, combine the scaffold (273 mg, 1.0 mmol), boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (40 mg).
Purge the vial with Argon for 5 minutes.
Add degassed Dioxane (4 mL) and K₂CO₃ solution (1.5 mL).
Seal and heat to 90°C. Monitor by LC-MS for the disappearance of the iodide (M+H 274).
Workup: Filter through Celite. Dilute with EtOAc, wash with water.[2]
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended to remove palladium residues and achieve >95% purity for biological testing.
Visualizing the Design Logic
The following diagram illustrates the synthesis and the structural logic of using this scaffold in a kinase pocket.
Caption: Synthetic pathway and SAR logic for 5-Fluoro-1-iodoisoquinoline in kinase inhibitor design.
Biological Validation: ROCK/PKA Kinase Assay
Isoquinoline scaffolds often show high affinity for AGC kinases (e.g., PKA, ROCK, PKN). The following protocol validates the inhibitor against ROCK1 (Rho-associated protein kinase 1) .
Assay Principle: FRET-based assay (e.g., LanthaScreen™) or ADP-Glo™. We describe the ADP-Glo™ method, which measures ADP generation.
Materials:
Recombinant ROCK1 enzyme (0.5 ng/µL).
Substrate: S6 Peptide (20 µM).
ATP (10 µM, near Km).
Test Compound (5-Fluoro-1-iodoisoquinoline derivative).
Protocol:
Preparation: Prepare 3x serial dilutions of the test compound in DMSO (Top conc: 10 µM).
Enzyme Mix: Dilute ROCK1 in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).
Incubation: Add 2 µL compound + 4 µL Enzyme Mix to a 384-well plate. Incubate 10 min at RT.
Reaction Start: Add 4 µL Substrate/ATP mix. Incubate for 60 min at RT.
Detection: Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
Read: Measure Luminescence. Calculate IC₅₀ using a 4-parameter logistic fit.
5-Fluoro Analog: Expect maintained potency but altered metabolic stability. If the fluorine interacts with the gatekeeper, potency may increase or decrease depending on the specific kinase isoform (e.g., ROCK1 vs ROCK2 selectivity).
References
Kubíčková, A., et al. (2024). "One-pot multistep synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines." Organic Chemistry Frontiers. Retrieved from [Link]
Sloop, J. C. (2017).[3] "Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress." Journal of Chemistry. Retrieved from [Link]
Essuman, K., et al. (2017). "The SARM1 Toll/Interleukin-1 Receptor Domain Possesses NAD+ Cleavage Activity that Promotes Pathological Axonal Degeneration." Neuron. (Describes 5-iodoisoquinoline as SARM1 inhibitor). Retrieved from [Link]
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Retrieved from [Link]
Lithium-halogen exchange protocols for 1-iodo-5-fluoroisoquinoline
Application Note: Precision Functionalization of 1-Iodo-5-Fluoroisoquinoline via Lithium-Halogen Exchange Part 1: Strategic Analysis & Mechanistic Insight The functionalization of 1-iodo-5-fluoroisoquinoline presents a s...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Functionalization of 1-Iodo-5-Fluoroisoquinoline via Lithium-Halogen Exchange
Part 1: Strategic Analysis & Mechanistic Insight
The functionalization of 1-iodo-5-fluoroisoquinoline presents a specific chemoselective challenge in heterocyclic chemistry. While the 1-position of the isoquinoline ring is electronically primed for nucleophilic attack, the introduction of a fluorine atom at the C5 position significantly alters the electronic landscape of the scaffold.[1]
The Chemoselectivity Paradox
In standard isoquinoline systems, the C1 position is highly electrophilic.[1] The use of strong alkyllithium bases (e.g., n-BuLi) carries the risk of Chichibabin-type nucleophilic addition to the C1=N bond rather than the desired Lithium-Halogen Exchange (Li-HE) .[2][3]
For 1-iodo-5-fluoroisoquinoline , this risk is exacerbated by the inductive electron-withdrawing effect (-I) of the C5-fluorine, which further depletes electron density at C1, making it even more susceptible to nucleophilic addition.[2][3][1] However, the presence of the C1-Iodine atom provides a "chemical handle" that exploits the kinetic superiority of Li-HE over nucleophilic addition, provided the temperature is strictly controlled.[1]
Key Mechanistic Pathways:
Pathway A (Desired): Rapid Li-I exchange at -78 °C generates the 1-lithio species.[2][3][1]
Pathway B (Parasitic): Nucleophilic attack of BuLi at C1 yields the 1-butyl-1,2-dihydroisoquinoline adduct.[2][3][1]
Pathway C (Competitor): Ortho-lithiation at C4 (facilitated by the C5-F atom) is thermodynamically possible but kinetically slower than C-I exchange.[2][1]
Part 2: Experimental Protocols
Protocol A: Standard Generation with n-Butyllithium
Best for: General electrophile trapping (Aldehydes, Ketones, Esters).[2][3][1]
Reagent: n-Butyllithium (1.6 M in hexanes, 1.05 equiv)[2][3]
Solvent: Anhydrous THF (0.1 M concentration relative to substrate)
Electrophile: DMF, Benzaldehyde, or CO₂ (1.2–1.5 equiv)[2][3][1]
Step-by-Step Methodology:
System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.[2][3][1] Cool under a stream of dry nitrogen.
Solvation: Charge the flask with 1-iodo-5-fluoroisoquinoline and dissolve in anhydrous THF. Ensure the concentration is approximately 0.1 M to minimize intermolecular aggregation.[1]
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C). Allow the internal temperature to equilibrate for at least 15 minutes.
Critical Check: Moisture in the solvent will kill the lithio species immediately. Ensure THF is distilled or from a solvent purification system (SPS).[1]
Lithiation (The Exchange): Add n-BuLi dropwise via syringe over 5–10 minutes. Direct the stream against the cold flask wall to precool the reagent.
Observation: The solution will typically darken (deep red or brown) indicating the formation of the heteroaryl lithium species.
Timing: Stir at -78 °C for exactly 15 to 20 minutes . Do not extend beyond 30 minutes, as the lithio species may isomerize or decompose.[1]
Electrophile Trapping: Add the electrophile (neat or dissolved in minimal THF) dropwise.[1]
Note: For solid electrophiles, dissolve in THF first.[2][1] For CO₂, bubble the gas through the solution or pour the reaction mixture onto crushed dry ice.[1]
Warming & Quench: Allow the mixture to stir at -78 °C for 30 minutes, then remove the cooling bath. When the temperature reaches 0 °C, quench with saturated aqueous NH₄Cl.[1]
Workup: Extract with EtOAc (3x), wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Protocol B: The "Turbo Grignard" Alternative
Best for: Sensitive substrates or large-scale runs where -78 °C is difficult to maintain.[2][3]
The following diagram illustrates the competing pathways and the critical decision nodes for the chemist.
Caption: Kinetic competition between Lithium-Halogen Exchange (Green path) and Nucleophilic Addition (Red path). Low temperature favors the green path.
References
General Mechanism of Li-Halogen Exchange:
Bailey, W. F.; Patricia, J. J.[2][3][1][6] "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature." Journal of Organometallic Chemistry, 1988 , 352(1-2), 1-46.[2][3][1]
Isoquinoline Functionalization:
Mondal, S.; Rana, A. "Regioselective Functionalization of Isoquinolines: A Review."[2][1] RSC Advances, 2014 , 4, 3521-3539.[2][3][1]
Turbo Grignard Reagents:
Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[2][3][1] Angewandte Chemie International Edition, 2004 , 43(25), 3333-3336.[2][3][1]
[2][3]
Synthesis of 5-Iodoisoquinoline Precursors:
CN112300072A. "High-yield synthesis method of 5-iodoisoquinoline compounds." Google Patents.[1]
Technical Support Hub: Optimizing 5-Fluoro-1-iodoisoquinoline Cross-Coupling
Executive Summary: The Substrate Challenge You are working with 5-Fluoro-1-iodoisoquinoline . This is not a standard aryl halide; it presents a unique "Push-Pull" challenge that frequently stalls standard Suzuki or Sonog...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Substrate Challenge
You are working with 5-Fluoro-1-iodoisoquinoline . This is not a standard aryl halide; it presents a unique "Push-Pull" challenge that frequently stalls standard Suzuki or Sonogashira protocols.
The "Pull" (Electronic Deficiency): The isoquinoline core is electron-deficient. The fluorine at C5 exerts a strong inductive effect (-I), further withdrawing electron density. While this accelerates oxidative addition (the first step of the catalytic cycle), it makes the ring highly susceptible to nucleophilic attack (side reactions) and protodeiodination (instability).
The "Anchor" (Nitrogen Poisoning): The isoquinoline nitrogen lone pair is a competent ligand. In the absence of bulky phosphines, the substrate itself will bind to Palladium, displacing your ligand and creating a catalytic dead-end (the "resting state" trap).
The "Wall" (Steric Hindrance): The C1-Iodine is flanked by the Nitrogen and the peri-hydrogen at C8. This steric crowding slows down transmetallation, often the rate-determining step for this specific class of molecules.
Troubleshooting Guide (Q&A Format)
Q1: I see full consumption of the starting material (1-iodoisoquinoline) by TLC/LCMS, but the major product is the de-iodinated species (5-fluoroisoquinoline), not the coupled product. Why?
Diagnosis: This is Protodeiodination .
The oxidative addition occurred (Pd inserted into the C-I bond), but the cycle failed to transmetallate. Instead, the Pd-intermediate grabbed a hydride from the solvent or base.
The Fix:
Switch Solvents: If you are using alcohols (MeOH, EtOH, iPrOH), stop immediately. They are hydride sources. Switch to 1,4-Dioxane or Toluene .
Check Your Base: Carbonate bases (
, ) in wet solvents can sometimes promote this. Switch to anhydrous (Potassium Phosphate Tribasic).
Increase Catalyst Activity: The transmetallation is too slow. Switch to a catalyst with a faster turnover frequency (TOF) to outcompete the side reaction. (See Catalyst Selection below).
Q2: The reaction turns black immediately (Palladium crash-out) and conversion stops at <10%.
Diagnosis:Ligand Dissociation / Catalyst Poisoning.
The isoquinoline nitrogen is displacing your phosphine ligand. Once the ligand leaves, "naked" Palladium aggregates into inactive Pd-black.
The Fix:
Use Bidentate Ligands: Switch to Pd(dppf)Cl2 or Xantphos . These "bite" the metal harder and are less likely to be displaced by the isoquinoline nitrogen.
Use Bulky Monodentates: If using Buchwald precatalysts, use XPhos or SPhos . Their massive steric bulk prevents the isoquinoline nitrogen from approaching the Pd center, forcing the reaction to occur only at the C-I bond.
Q3: I am getting low yields due to homocoupling of the boronic acid.
Diagnosis:Oxygen Contamination.
Electron-deficient isoquinolines require longer reaction times, giving oxygen more time to interfere.
promotes the dimerization of boronic acids.
The Fix:
Degas Thoroughly: Sparging with argon for 5 minutes is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging for >20 minutes before adding the catalyst.
Slow Addition: Add the boronic acid in portions or via syringe pump to keep its instantaneous concentration low relative to the halide.
Critical Logic: The Troubleshooting Flowchart
Use this decision tree to diagnose your specific yield failure.
Caption: Diagnostic logic flow for 1-iodoisoquinoline coupling failures. Follow the path based on LCMS/TLC evidence.
Optimized Experimental Protocols
Do not rely on "standard" conditions. Use these specific systems tailored for electron-deficient N-heterocycles.
System A: The "Workhorse" (High Success Rate)
Best for: Standard aryl boronic acids coupling to 5-F-1-I-isoquinoline.
High boiling point; water aids inorganic solubility.
Base
(2.0 - 3.0 equiv)
Mild enough to prevent hydrolysis; strong enough for activation.
Temp
90°C - 100°C
1-iodo requires heat to overcome steric bulk.
Protocol Steps:
Charge a reaction vial with 5-Fluoro-1-iodoisoquinoline (1.0 eq), Boronic Acid (1.5 eq),
(3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
Cap the vial and purge with Argon for 5 minutes.
Add degassed 1,4-Dioxane/Water (9:1) via syringe. Concentration should be 0.1 M - 0.2 M.
Heat to 90°C for 4-12 hours.
System B: The "Heavy Lifter" (For Sterically Demanding Partners)
Best for: Coupling with ortho-substituted boronic acids or if System A fails.
Component
Reagent
Role
Catalyst
XPhos Pd G4 (2-4 mol%)
Extremely bulky; accelerates transmetallation.
Solvent
Toluene / Water (10:1)
Biphasic system often cleaner for bulky lipids.
Base
(3.0 equiv)
Standard choice for Buchwald precatalysts.
Temp
100°C
Required for activation.
Mechanistic Insight: The Nitrogen Interference
Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the productive catalytic cycle and the "Nitrogen Trap."
Caption: Competition between productive coupling (Green path) and N-coordination trapping (Red path).
References
Kudo, N., Perseghini, M., & Fu, G. C. (2006).[2] A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.[2][3] Angewandte Chemie International Edition, 45(8), 1282–1284.
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[3] Journal of the American Chemical Society, 129(11), 3358–3366.
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.
Technical Support Center: Isoquinoline Coupling & Deiodination Control
This guide serves as a specialized technical support resource for researchers encountering deiodination side reactions during the cross-coupling of isoquinoline substrates. It is structured to provide immediate diagnosti...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical support resource for researchers encountering deiodination side reactions during the cross-coupling of isoquinoline substrates. It is structured to provide immediate diagnostic steps, mechanistic understanding, and validated protocols.[1]
[1]
Topic: Preventing Deiodination (Hydrodehalogenation) in Isoquinoline Cross-Coupling
Support Level: Tier 3 (Senior Application Scientist)
Status: Operational
Diagnostic & Triage: Is it Deiodination?
Before altering conditions, confirm the side reaction.[1] Deiodination (protodeiodination) converts the iodoisoquinoline (
) back to the parent isoquinoline (), wasting the substrate.
Q: How do I distinguish deiodination from other catalyst failures?A: Analyze your crude reaction mixture via LC-MS or
NMR.
LC-MS: Look for a mass peak corresponding to
. The loss of Iodine (127 Da) and gain of Hydrogen (1 Da) results in a net mass loss of 126 Da.[1]
NMR: Check for the reappearance of a proton signal at the position where the iodine was attached. For isoquinolines, this is often a distinct singlet or doublet in the aromatic region depending on the substitution pattern (e.g., C1, C4).[1]
Visual Cue: If the reaction turns black (Pd black precipitation) immediately and conversion stops, it suggests catalyst decomposition, which often accompanies deiodination pathways.[1]
Mechanistic Root Cause Analysis
Q: Why is my iodine falling off instead of coupling?A: Deiodination is a kinetic competition between Transmetalation (Path A - Desired) and Beta-Hydride Elimination/Protodemetalation (Path B - Undesired).
Isoquinolines present a unique challenge:
Fast Oxidative Addition: The C-I bond is weak and adds to Pd(0) rapidly.
Nitrogen Poisoning: The isoquinoline nitrogen lone pair can coordinate to the Pd(II) center, displacing ligands or blocking the coordination site required for the boronic acid (transmetalation).
Stalled Intermediate: The resulting stalled Pd-Ar-I species searches for a reaction partner.[1] If the boronate is blocked, the Pd species reacts with the solvent (especially alcohols) or base, picking up a hydride (
) to form a Pd-H species, which then reductively eliminates the hydrodehalogenated product.
Visualization: The Competitive Pathway
The following diagram illustrates the divergence between the desired coupling and the deiodination trap.
Caption: Kinetic competition between the desired Suzuki coupling (Path A) and the protodeiodination side reaction (Path B).
Troubleshooting Guide (Q&A)
Catalyst & Ligand Selection
Q: Which ligand best prevents deiodination in isoquinolines?A: You must use bulky, electron-rich phosphines .[1]
Steric Bulk: Prevents the isoquinoline nitrogen from coordinating to the Pd center (solving the "poisoning" issue).
Electron Richness: Accelerates the oxidative addition and facilitates the transmetalation step, keeping the catalyst in the productive Path A.[1]
Alternative:Pd(dppf)Cl2 . The bidentate bite angle of dppf resists ligand displacement by the isoquinoline nitrogen.[1]
Solvent & Base Engineering
Q: I am using Ethanol/Water. Is this a problem?A:Yes. Primary and secondary alcohols are excellent hydride donors.[1] In the presence of Pd(II), they undergo beta-hydride elimination, turning your catalyst into a reduction machine.[1]
and XPhos in Toluene.[1] Stir at room temperature for 5-10 minutes under Argon. Observation: Solution should turn from dark purple/black to a lighter orange/brown, indicating active catalyst formation.[1]
Add Iodoisoquinoline (1.0 equiv), Boronic Acid (1.5 equiv), and solid
Use this logic flow to determine the next step if your reaction fails.
Caption: Decision tree for troubleshooting isoquinoline coupling failures based on crude analysis.
References
Navarro, O., et al. (2005).[1][8] "General Method for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Bromides." Journal of Organic Chemistry. Link (Demonstrates the efficacy of bulky NHC/Phosphine ligands in suppressing side reactions).
Miyaura, N. & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link (Foundational review covering the mechanism of transmetalation vs. side pathways).
Billingsley, K. & Buchwald, S.L. (2007).[1] "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids." Journal of the American Chemical Society.[1][5] Link (Introduction of SPhos/XPhos systems specifically to handle difficult substrates and prevent dehalogenation).
BenchChem Technical Support. (2025). "Troubleshooting Dehalogenation in Suzuki Coupling." BenchChem Knowledge Base.[1] Link (General troubleshooting parameters for dehalogenation).
Ahmadi, Z.[1][5] & McIndoe, J.S. (2013).[1][12] "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chemical Communications.[1] Link (Detailed mechanistic study on the role of solvent/alkoxides in the Pd-H formation pathway).
Technical Support Center: Navigating the Solubility Challenges of 5-Fluoro-1-iodoisoquinoline
Welcome to the technical support center for 5-Fluoro-1-iodoisoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 5-Fluoro-1-iodoisoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. The unique electronic and steric properties conferred by the fluorine and iodine substituents make this compound highly valuable, yet they also present specific challenges, most notably in achieving consistent and effective dissolution in common organic solvents.
This document moves beyond simple data sheets to provide in-depth, field-proven insights into the "why" behind the solubility behavior of 5-Fluoro-1-iodoisoquinoline. We will explore the underlying chemical principles, offer practical troubleshooting strategies, and provide detailed protocols to help you overcome these hurdles and ensure the success of your experiments.
Quick Troubleshooting FAQs
Here are some rapid-fire answers to the most common solubility issues encountered with 5-Fluoro-1-iodoisoquinoline:
Q1: My 5-Fluoro-1-iodoisoquinoline won't dissolve in Dichloromethane (DCM) or Chloroform at room temperature. What should I do?
A1: This is a common observation. Due to its rigid, planar structure and the presence of polar C-F and C-I bonds, 5-Fluoro-1-iodoisoquinoline often exhibits limited solubility in non-polar and moderately polar chlorinated solvents at room temperature. Try gentle warming of the mixture to 30-40°C. If solubility is still an issue, consider switching to a more polar aprotic solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).
Q2: I'm seeing my compound precipitate out of solution when I cool my reaction mixture. How can I prevent this?
A2: This indicates that you are likely operating near the saturation point of the solvent at an elevated temperature. To mitigate this, you can either increase the solvent volume to create a more dilute solution or employ a co-solvent system. For instance, if you are using THF, adding a small percentage of a stronger solvent like DMF or Dimethyl Sulfoxide (DMSO) can significantly enhance the solubility and prevent precipitation upon cooling.
Q3: Is it safe to heat solutions of 5-Fluoro-1-iodoisoquinoline?
A3: Gentle warming is generally safe and effective for improving solubility. However, prolonged heating at high temperatures, especially in the presence of nucleophiles, can potentially lead to degradation or side reactions. It is always recommended to perform a small-scale stability test if you plan to heat the compound for extended periods.
Q4: Can I use protic solvents like methanol or ethanol?
A4: While 5-Fluoro-1-iodoisoquinoline may show some solubility in protic solvents, it is generally lower than in polar aprotic solvents. The potential for hydrogen bonding between the solvent and the isoquinoline nitrogen can influence solubility, but the overall non-polar character of the bicyclic system often limits extensive dissolution.
In-Depth Troubleshooting Guides
Issue 1: Preparing a Concentrated Stock Solution for a Suzuki Coupling Reaction
You are attempting to prepare a 0.5 M stock solution of 5-Fluoro-1-iodoisoquinoline in 1,4-dioxane for a Suzuki coupling reaction, but the compound is not fully dissolving.
Underlying Cause: The high concentration required for the stock solution exceeds the saturation limit of 1,4-dioxane at room temperature. The planar structure of the isoquinoline ring system can lead to significant crystal lattice energy, which requires a highly effective solvent to overcome.
Troubleshooting Protocol:
Initial Dissolution Attempt: To your flask containing 5-Fluoro-1-iodoisoquinoline and a stir bar, add the required volume of 1,4-dioxane. Stir vigorously at room temperature for 15 minutes.
Introduce Gentle Heat: If the solid remains, gently warm the mixture to 40-50°C using a water bath. This will increase the kinetic energy of the solvent molecules, enhancing their ability to solvate the solute.
Employ Sonication: If gentle heating is insufficient, place the flask in an ultrasonic bath for 10-15 minute intervals. The cavitation bubbles produced by sonication can help to break up solid agglomerates and accelerate the dissolution process.
Consider a Co-Solvent: If the above steps fail, the addition of a small amount (5-10% v/v) of a stronger, polar aprotic co-solvent like DMF or DMSO can dramatically improve solubility. These solvents are excellent at disrupting crystal packing forces.
Final Check: Once the solid has dissolved, allow the solution to cool to room temperature to ensure it remains stable and does not precipitate. If it does, a slightly larger proportion of the co-solvent may be necessary.
Issue 2: Inconsistent Solubility Between Batches
You have noticed that different batches of 5-Fluoro-1-iodoisoquinoline from the same supplier exhibit varying solubility profiles.
Underlying Cause: This variability can often be attributed to minor differences in the crystalline form (polymorphism) or the presence of trace impurities from the synthesis. Different crystal polymorphs can have significantly different lattice energies and, consequently, different solubilities.
Troubleshooting Protocol:
Visual Inspection: Before use, visually inspect the material. Significant differences in color or crystal morphology between batches can be an initial indicator of variability.
Standardized Dissolution Protocol: Always use a consistent and standardized protocol for preparing your solutions. This will help to minimize variability arising from the dissolution process itself.
Pre-treatment of the Solid: Gently grinding the solid with a mortar and pestle before adding the solvent can help to break down larger crystals and expose more surface area, leading to more consistent dissolution rates.
Purification Check: If solubility issues persist and are impacting your reaction outcomes, it may be necessary to perform a quick purity check, such as by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to screen for significant impurities.
Recrystallization: For critical applications where consistent solubility is paramount, recrystallizing the material from a suitable solvent system can help to ensure a uniform crystalline form and remove impurities.
Understanding the 'Why': The Science Behind Solubility
The solubility behavior of 5-Fluoro-1-iodoisoquinoline is governed by a balance of intermolecular forces. Understanding these principles allows for a more rational approach to solvent selection and troubleshooting.
The Isoquinoline Core: The parent isoquinoline is a weakly basic, aromatic heterocycle. It is sparingly soluble in water but generally shows good solubility in a range of organic solvents.[1][2]
Influence of the Fluorine Substituent: The highly electronegative fluorine atom at the 5-position introduces a dipole moment and can participate in weak hydrogen bonding as an acceptor. This can slightly enhance solubility in more polar solvents.
Influence of the Iodine Substituent: The large and polarizable iodine atom at the 1-position contributes to van der Waals forces and can also be involved in halogen bonding.
Crystal Lattice Energy: As a planar, rigid molecule, 5-Fluoro-1-iodoisoquinoline can pack efficiently into a stable crystal lattice. A significant amount of energy is required from the solvent-solute interactions to overcome this lattice energy, which is a primary reason for its limited solubility in many solvents.
Visualization Hub
Diagram 1: Troubleshooting Flowchart for Solubility Issues
Caption: Troubleshooting flowchart for dissolving 5-Fluoro-1-iodoisoquinoline.
While precise quantitative solubility data for 5-Fluoro-1-iodoisoquinoline is not widely published, the following table provides a qualitative and predictive summary based on the behavior of structurally related compounds and general principles of organic chemistry.
Solvent
Solvent Type
Predicted Solubility at 25°C
Recommended Action for Dissolution
N,N-Dimethylformamide (DMF)
Polar Aprotic
Soluble
Stir at room temperature.
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
Soluble
Stir at room temperature.
Tetrahydrofuran (THF)
Polar Aprotic
Sparingly Soluble
Gentle warming (30-40°C) and/or sonication may be required.
1,4-Dioxane
Moderately Polar Aprotic
Sparingly Soluble
Gentle warming (40-50°C) and/or sonication is often necessary.
Dichloromethane (DCM)
Moderately Polar Aprotic
Sparingly to Poorly Soluble
May require gentle warming; solubility is often limited.
Chloroform
Moderately Polar Aprotic
Sparingly to Poorly Soluble
May require gentle warming; solubility is often limited.
Acetonitrile
Polar Aprotic
Sparingly Soluble
Gentle warming may be needed.
Methanol
Polar Protic
Poorly Soluble
Limited utility for preparing concentrated solutions.
Ethanol
Polar Protic
Poorly Soluble
Limited utility for preparing concentrated solutions.
Hexanes
Non-Polar
Insoluble
Not a recommended solvent.
Toluene
Non-Polar Aromatic
Poorly Soluble
May show slight solubility with heating.
Experimental Protocol: Suzuki Coupling of 5-Fluoro-1-iodoisoquinoline
This protocol provides a representative example of how to handle the dissolution of 5-Fluoro-1-iodoisoquinoline in the context of a common cross-coupling reaction.[3][4]
Objective: To synthesize 5-Fluoro-1-(4-methoxyphenyl)isoquinoline via a Suzuki-Miyaura cross-coupling reaction.
Materials:
5-Fluoro-1-iodoisoquinoline
4-Methoxyphenylboronic acid
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Potassium carbonate (K₂CO₃)
1,4-Dioxane
Water (degassed)
Round-bottom flask with reflux condenser
Magnetic stir bar and stir plate
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, add 5-Fluoro-1-iodoisoquinoline (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol). Add this catalyst mixture to the reaction flask.
Solvent Addition and Dissolution:
Add 1,4-dioxane (10 mL) to the flask.
Begin stirring the mixture under an inert atmosphere.
Gently warm the flask to 40-50°C to ensure complete dissolution of the 5-Fluoro-1-iodoisoquinoline. The mixture should become a homogeneous solution or a fine suspension.
Once dissolved, add degassed water (2 mL).
Reaction: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
Work-up and Purification:
Cool the reaction mixture to room temperature.
Dilute with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
References
PubChem. (n.d.). 5-Fluoroquinoline. Retrieved from [Link]
Wikipedia. (2023). Isoquinoline. Retrieved from [Link]
PubChem. (n.d.). 5-Fluoroisoquinoline. Retrieved from [Link]
FooDB. (2010). Showing Compound Isoquinoline (FDB012557). Retrieved from [Link]
Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
Technical Support Center: Purification of 5-Fluoro-1-iodoisoquinoline
This guide addresses the technical challenges in purifying 5-Fluoro-1-iodoisoquinoline , a specialized heterocyclic building block often used in Suzuki-Miyaura cross-couplings or as a precursor for pharmaceutical scaffol...
Author: BenchChem Technical Support Team. Date: February 2026
This guide addresses the technical challenges in purifying 5-Fluoro-1-iodoisoquinoline , a specialized heterocyclic building block often used in Suzuki-Miyaura cross-couplings or as a precursor for pharmaceutical scaffolds.
The presence of the C1-Iodine (labile, photosensitive) and the C5-Fluorine (electron-withdrawing, lipophilic) creates a unique purification profile that differs from standard isoquinolines.[1]
[1]
Quick Diagnostic: What is your primary issue?
Issue A: "My product co-elutes with the starting material (likely 1-chloro or 1-bromo analog)."
[Jump to Q&A 1]
Issue B: "The isolated solid turns purple or black upon standing."
[Jump to Q&A 2]
Issue C: "The compound precipitates on the column or has poor recovery."
[Jump to Q&A 3]
Part 1: Troubleshooting Guides & FAQs
Q1: I cannot separate 5-Fluoro-1-iodoisoquinoline from 5-Fluoro-1-chloroisoquinoline. They co-elute on TLC.
Diagnosis: This is the "Halogen Homologue Problem." The difference in polarity between a chloro- and iodo-substituent on an aromatic ring is negligible in standard solvent systems (like EtOAc/Hexanes).
Technical Solution:
Switch Solvent Selectivity: Abandon EtOAc/Hexanes. The dipole moments of Chloro- and Iodo-are similar, but their polarizability differs.[1]
Recommendation: Use Dichloromethane (DCM) / Hexanes or Toluene / Hexanes . The "soft" nature of DCM often interacts differently with the large Iodine cloud compared to the harder Chlorine, creating a separation factor (
) > 1.1.
Chemical Conversion (The "Finkelstein Push"): If the impurity is the 1-Chloro precursor, do not try to separate it. Instead, drive the reaction to completion.
Protocol: Resubject the crude mixture to NaI (5 equiv) and TMSCl (catalytic) in MeCN at reflux. The "trans-halogenation" will convert the remaining impurity to the desired product, eliminating the separation need.
Q2: The purified fraction is turning purple/dark brown during evaporation or storage.
Diagnosis: This indicates Homolytic C–I Bond Cleavage . 1-Iodoisoquinolines are photosensitive. The purple color is elemental iodine (
) released during decomposition.
Technical Solution:
Immediate Action: Wash the organic phase with 10% Sodium Thiosulfate (
) solution before evaporation to quench free iodine.
Process Control: Wrap all flasks and columns in aluminum foil. Perform evaporation at
.
Stabilization: Store the final solid with a copper wire or copper turnings in the vial (for long-term storage) or under Argon at -20°C.
Q3: My crude product is soluble in DCM but crashes out when I add Hexanes for the column.
Diagnosis: 5-Fluoro-1-iodoisoquinoline is highly lipophilic but crystalline. It has low solubility in non-polar alkanes, leading to column clogging ("crashing out") at the interface.[1]
Technical Solution:
Best for: Removing 1-Chloroisoquinoline traces without chromatography.[1]
Solvent System: Acetonitrile (MeCN) or Ethanol.
Procedure:
Dissolve crude solid in boiling MeCN (minimal volume).
Critical Step: If the solution is dark, treat with activated charcoal for 5 mins and filter hot through Celite.[1]
Allow to cool slowly to Room Temperature (RT), then to 4°C.
The 1-Iodo derivative (heavier atom, better packing) typically crystallizes out preferentially over the 1-Chloro or des-halo impurities.
Filtration: Wash crystals with cold (
) Pentane to remove surface impurities.
Part 3: Decision Logic & Workflow (Visualization)[1]
The following diagram illustrates the decision matrix for purifying reaction mixtures containing 5-Fluoro-1-iodoisoquinoline.
Caption: Decision tree for optimizing the purification of 5-fluoro-1-iodoisoquinoline based on impurity profile and physical state.
References
Senzer, B. D., et al. (2025).[1][2] Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.[1][2] [Link]
Hargitai, C., et al. (2018).[1][5] Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280.[1][5] [Link]
Technical Support Center: Regioselectivity Control in 5-Fluoroisoquinoline
Introduction: The Electronic Battlefield Welcome to the technical support hub for 5-fluoroisoquinoline (5-F-IQ) . This scaffold presents a unique challenge in regiocontrol because it possesses two competing electronic dr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Electronic Battlefield
Welcome to the technical support hub for 5-fluoroisoquinoline (5-F-IQ) . This scaffold presents a unique challenge in regiocontrol because it possesses two competing electronic drivers:
The Isoquinoline Core: An electron-deficient pyridine ring fused to a more electron-rich benzene ring.
The Fluorine Substituent (C5): A strong inductive withdrawing group (
) that is simultaneously a resonance donor () and a powerful Directed Ortho Metalation (DoM) director.
To successfully functionalize this molecule, you must exploit these competing forces rather than fight them. Below are the specific troubleshooting guides (Tickets) for the most common regioselectivity issues.
Ticket #001: Electrophilic Aromatic Substitution (EAS) Fails or Yields Mixtures
User Issue: "I am trying to brominate 5-fluoroisoquinoline using NBS/Acid, but I am getting a mixture of products or low conversion. I expected reaction at C5, but it's blocked."
Technical Diagnosis
In standard isoquinoline, EAS occurs at C5 or C8 (the
-positions of the carbocycle). Since C5 is blocked by Fluorine, the reaction should theoretically favor C8 . However, the effect of fluorine deactivates the entire carbocycle, and the protonation of the nitrogen (under acidic conditions) further deactivates the system (-complex instability).
Resolution Protocol: The "Superacid" C8 Strategy
To force substitution at C8 (para to the fluorine), you must overcome the deactivation.
Step-by-Step Protocol:
Reagent Choice: Do not use standard NBS/MeCN. Use NBS in concentrated H₂SO₄ or Ag₂SO₄/Br₂ .
Temperature Control: Maintain
. Higher temperatures promote degradation of the protonated species.
Mechanism: The fluorine atom at C5 directs para to C8 via resonance (
), reinforcing the natural preference of the isoquinoline scaffold for the -position. C6 (ortho) is sterically crowded and less favored electronically in the transition state.
Data: EAS Regioselectivity Matrix
Reagent
Conditions
Major Site
Yield
Notes
Br₂ / AlCl₃
Reflux
C8
40-50%
Harsh conditions; tar formation common.
NBS / H₂SO₄
RT, 2h
C8
85%
Recommended. Protonation protects N; F directs para.
| HNO₃ / H₂SO₄ |
| C8 | 78% | Standard nitration route. |
Ticket #002: Lithiation is Occurring at C1 Instead of C6
User Issue: "I want to use the Fluorine as a directing group (DoM) to functionalize C6. However, when I treat with n-BuLi, I get addition to C1 or complex mixtures."
Technical Diagnosis
This is a classic "Directing Group Battle."
Nitrogen (N2): The lone pair on nitrogen (or the acidic C1 proton) promotes lithiation at C1 (
).
Fluorine (C5): Promotes Directed Ortho Metalation (DoM) at C6 .
Using
-BuLi typically results in nucleophilic attack at C1 (Chichibabin-type addition) or deprotonation at C1 because the kinetic acidity of C1 > C6.
Resolution Protocol: The "Blocked Base" Approach
To hit C6 , you must suppress C1 reactivity and use a base that favors DoM.
Step-by-Step Protocol:
Base Selection: Switch from
-BuLi to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) . The steric bulk of LiTMP prevents nucleophilic attack at C1.
Temperature: Perform metalation at
in THF.
Optional C1 Blocking: If selectivity remains poor, pre-functionalize C1 (e.g., with a TMS group or Chlorine) or use the N-oxide .
Note: Using the N-oxide allows for C1 deprotonation, but 5-F DoM is strong.
The "Schlosser" Condition: Use LTC (LiTMP + KOtBu) for enhanced basicity if C6 deprotonation is sluggish.
User Issue: "I need to install an alkyl group at C1. Does the 5-Fluoro substituent interfere with Minisci reactions?"
Technical Diagnosis
The 5-Fluoro substituent actually helps here. Minisci reactions involve the attack of a nucleophilic radical on an electron-deficient heterocycle. The
effect of the fluorine at C5 pulls electron density from the rings, making C1 even more electrophilic and susceptible to radical attack.
Resolution Protocol: Photoredox Minisci
Avoid the classical Ag/persulfate conditions if you have sensitive functional groups. Use a modern photoredox approach.
Step-by-Step Protocol:
Catalyst: Ir(dF(CF₃)ppy)₂ (dtbbpy)PF₆ (1 mol%).
Radical Precursor: Carboxylic acid (R-COOH) or Alkyl trifluoroborate.
Oxidant: Persulfate (
) is standard, but N-hydroxyphthalimide esters are cleaner.
Solvent: MeCN:H₂O (1:1) with TFA (1 equiv) to protonate the Nitrogen.
Why TFA? Protonation of N2 lowers the LUMO of the isoquinoline, significantly accelerating the radical attack at C1.
Ticket #004: Nucleophilic Displacement of Fluorine (SNAr)
User Issue: "Can I displace the fluorine at C5 with an amine or alkoxide?"
Technical Diagnosis
Direct SNAr on 5-fluoroisoquinoline is difficult . The 5-position is on the carbocycle, not the pyridine ring. While the pyridine ring is electron-deficient, it does not sufficiently activate the C5-F bond for displacement unless harsh conditions are used.
Resolution Protocol: The "N-Oxide" Activation
To make the C5-F bond labile, you must increase the electron deficiency of the system.
Oxidation: Convert 5-F-IQ to 5-fluoroisoquinoline N-oxide using m-CPBA.
Reaction: The N-oxide activates the system (though primarily C1). For C5 displacement, you often need a transition metal catalyst (Buchwald-Hartwig) rather than traditional SNAr.
Alternative: Use Palladium-catalyzed C-N coupling . The C5-F bond is reactive in oxidative addition with specialized ligands (e.g., BrettPhos) due to the electron-deficient nature of the heterocycle.
Summary of Regioselectivity Rules
Target Position
Strategy
Key Reagents
Mechanism
C1
Minisci / Nucleophilic Addition
R-COOH/Ag+, or RMgBr
Radical/Nucleophilic attack at most deficient site.
C4
Electrophilic Trap (Rare)
Requires C1/C3 blocking
Difficult; usually requires pre-functionalization.
C5
Blocked
--
Site of Fluorine.
C6
DoM (Directed Metalation)
LiTMP,
Ortho-lithiation directed by F.
C8
EAS (Bromination/Nitration)
NBS/H₂SO₄
Para-directing effect of F + -naphthalene preference.
Visual Workflow: Global Functionalization Map
References
Regioselective Functionalization of Quinolines/Isoquinolines
Title: Regioselective Functionalization of Quinolines through C-H Activ
Title: Synthetic Routes to Functionalized 5-Fluoroisoquinoline-1-carbonitrile Derivatives.
Optimization
Technical Support Center: Troubleshooting Palladium-Catalyst Poisoning by Isoquinoline Nitrogen
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, chemists, and process development professionals who encounter challenges with palladium-c...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and process development professionals who encounter challenges with palladium-catalyzed cross-coupling reactions involving isoquinoline and other potent nitrogen-containing heterocycles. Stalled reactions, low yields, and inconsistent results are common when these substrates are used. This document provides a structured, in-depth troubleshooting framework, moving from understanding the root cause to implementing effective, field-proven solutions.
Section 1: The "Why" — Understanding the Mechanism of Poisoning
Before troubleshooting, it is critical to understand the fundamental chemistry of the problem. This section addresses the core mechanism of catalyst deactivation.
Q1: How exactly does the nitrogen in isoquinoline "poison" my palladium catalyst?
Catalyst poisoning in this context is the deactivation of the catalyst's active sites by a chemical compound, in this case, isoquinoline.[1] The process is driven by fundamental principles of coordination chemistry.
The active form of the catalyst in most cross-coupling cycles is a coordinatively unsaturated Pd(0) species.[2] This palladium center is electron-deficient and acts as a Lewis acid. The nitrogen atom in isoquinoline, conversely, possesses a lone pair of electrons and functions as a potent Lewis base.
The poisoning mechanism unfolds as follows:
Strong Coordination: The isoquinoline nitrogen's lone pair forms a strong dative bond with the electron-deficient Pd(0) center.[3]
Active Site Blocking: This coordination event occupies one or more of the palladium's open coordination sites. These sites are essential for the catalytic cycle's key steps, namely the oxidative addition of the aryl halide.[4]
Catalytic Arrest: With the active site blocked, the substrate can no longer effectively interact with the catalyst, leading to a dramatic drop in reaction rate or a complete stall.[1][5] This deactivation is often irreversible under typical reaction conditions.[1]
Caption: Logical workflow for troubleshooting catalyst deactivation.
Experimental Protocol: Diagnostic Control Experiment
This protocol is designed to isolate the effect of the isoquinoline moiety.
Setup Reaction A (Control): In an oven-dried vial, combine your non-heterocyclic aryl halide (e.g., 1-bromonaphthalene), coupling partner, base, and solvent under an inert atmosphere (Argon or Nitrogen).
[6]2. Setup Reaction B (Problem Substrate): In a separate, identical vial, set up the reaction with your isoquinoline-containing substrate.
Catalyst Addition: Add the same amount of palladium precatalyst and ligand to both vials.
Monitor: Heat both reactions to the target temperature and monitor their progress by TLC or LC-MS at regular intervals (e.g., 30 min, 1 hr, 2 hr).
Analysis: If Reaction A proceeds to high conversion while Reaction B stalls, it provides strong evidence that the isoquinoline nitrogen is inhibiting the catalyst.
Section 3: Mitigation & Solutions — How Do I Fix This?
Once poisoning is confirmed, you have several strategies at your disposal, ranging from simple parameter adjustments to a complete redesign of the catalytic system.
Q4: What immediate adjustments can I make to my current reaction conditions?
Sometimes, minor changes can overcome partial catalyst poisoning, especially if the coordination is not completely irreversible. The rationale behind these changes is key.
Parameter
Recommended Change
Causality & Rationale
Ligand:Pd Ratio
Increase from 1:1 to 2:1 or even 3:1
An excess of the desired ligand (e.g., phosphine) can, by Le Châtelier's principle, favor the formation of the active L-Pd species and outcompete the isoquinoline for coordination sites.
Base
Switch to a weaker, non-coordinating base. (e.g., from NaOtBu to K₃PO₄ or Cs₂CO₃)
Strong, coordinating bases can compete with the substrate for the catalyst. [7]A weaker, bulkier, or more sterically hindered base may be less disruptive to the active catalyst, allowing it to focus on the desired coupling.
Temperature
Cautiously increase temperature.
In some cases, the poisoning coordination may be reversible. Higher temperatures can sometimes favor the dissociation of the poison, freeing up the active site. Caution: This can also accelerate catalyst decomposition or side reactions.
Solvent
Screen alternative solvents (e.g., Dioxane, Toluene, CPME).
Solvent can influence the solubility of the base and the catalytic species, which in turn affects reaction kinetics and catalyst stability. A change might find a more favorable energy landscape.
Q5: How can I protect my catalyst without changing the entire system? The "Scavenger" Approach.
A highly effective strategy is to introduce a "sacrificial" additive or "scavenger" that preferentially binds to the isoquinoline nitrogen, leaving the palladium catalyst untouched. [5][8]Lewis acids are excellent candidates for this role.
Common Scavengers:
Zinc Chloride (ZnCl₂): A mild and inexpensive Lewis acid.
Boron Trifluoride Etherate (BF₃·OEt₂): A stronger Lewis acid.
Tris(pentafluorophenyl)borane (B(C₆F₅)₃): A very strong, sterically bulky Lewis acid.
Experimental Protocol: Small-Scale Scavenger Test
Setup: In an oven-dried vial under an inert atmosphere, add your isoquinoline substrate and solvent.
Scavenger Addition: Add 1.0 - 1.2 equivalents of the Lewis acid scavenger (e.g., anhydrous ZnCl₂). Stir at room temperature for 15-20 minutes. This pre-complexation step is crucial.
Reaction Assembly: Add the remaining reaction components: the coupling partner and the base.
Catalyst Addition: Finally, add the palladium precatalyst and ligand.
Monitor: Heat to the reaction temperature and monitor for improved conversion compared to your non-scavenger control experiment.
Q6: My reaction is still problematic. How do I choose a more robust catalyst system from the start?
For particularly challenging substrates, the most reliable solution is to employ a catalyst system inherently resistant to poisoning. Modern, well-defined precatalysts are designed for high stability and activity.
[9]
Strong Pd-C Bond: The N-heterocyclic carbene (NHC) forms an exceptionally strong sigma bond with palladium. This bond is much less susceptible to cleavage or ligand displacement by poisons like isoquinoline. [12][13]
Excellent for substrates with strongly coordinating functional groups. PEPPSI catalysts are also known for their high stability and ease of handling. [12][14]
| Well-Defined Precatalysts | Reliable Activation: Precatalysts like the PEPPSI™ family or Buchwald G3/G4 palladacycles are designed to cleanly and efficiently generate the active Pd(0) species, avoiding side reactions that can lead to catalyst deactivation. [13]| Recommended for all applications to ensure reproducibility and high catalytic activity, especially in process development. [9]|
By systematically diagnosing the issue and then rationally selecting a mitigation strategy—from simple parameter tweaks to the deployment of advanced, poison-resistant catalyst systems—researchers can overcome the significant challenge of palladium catalyst poisoning by isoquinoline and other nitrogen heterocycles.
References
Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical.
BenchChem. (2025). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. Benchchem.
Wang, X., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications.
Various Authors. (2001). Poisoning and deactivation of palladium catalysts. ResearchGate.
BenchChem. (2025). Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline. Benchchem.
Matmatch. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Matmatch.
Wikipedia. Catalyst poisoning. Wikipedia.
Daugulis, O., et al. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH.
Grushin, V. V. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society.
Sigma-Aldrich. Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
Surry, D. S., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
ResearchGate. (2025). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate.
Taylor & Francis Online. (2024). Pd–PEPPSI-type expanded ring N-heterocyclic carbene complexes: synthesis, characterization, and catalytic activity in Suzuki–Miyaura cross coupling. Taylor & Francis.
Chen, G., et al. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
Torborg, C., & Beller, M. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
Technical Support Center: Stability of 5-Fluoro-1-iodoisoquinoline
Product Code: 5-F-1-I-ISOQ Topic: Stability & Reactivity Profile under Basic Conditions Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Executive Summary 5-Fluoro-1-iodoisoquinoline is a high-va...
Author: BenchChem Technical Support Team. Date: February 2026
Product Code: 5-F-1-I-ISOQ
Topic: Stability & Reactivity Profile under Basic Conditions
Audience: Medicinal Chemists, Process Chemists, and Structural Biologists
Executive Summary
5-Fluoro-1-iodoisoquinoline is a high-value heterocyclic intermediate often used as a scaffold for kinase inhibitors (e.g., PKN3, SARM1 targets). Users frequently report "disappearing starting material" or "low yields" when subjecting this compound to basic conditions.
The Core Issue: The C1-position of isoquinoline is inherently electron-deficient (similar to C2-pyridine). The presence of a 5-Fluoro substituent exerts a strong inductive withdrawing effect (
), significantly increasing the electrophilicity at C1. Consequently, the C1-Iodine is exceptionally prone to Nucleophilic Aromatic Substitution (), even with mild nucleophiles like hydroxide or alkoxides.
Module 1: Hydrolytic Instability (Aqueous Bases)
User Symptom: "I tried a Suzuki coupling with
in , but the starting material converted to a polar spot that doesn't move on TLC."
Technical Insight
Under aqueous basic conditions, 5-Fluoro-1-iodoisoquinoline undergoes rapid hydrolysis. The hydroxide ion (
) attacks the C1 position, displacing the iodide. The resulting intermediate, 5-fluoro-1-hydroxyisoquinoline, instantly tautomerizes to the thermodynamically stable 5-fluoroisoquinolin-1(2H)-one (an amide-like structure). This product is highly polar and unreactive in standard cross-coupling cycles.
Mechanism of Degradation
The driving force is the formation of the stable amide carbonyl.
Figure 1: Hydrolytic degradation pathway of 5-Fluoro-1-iodoisoquinoline in aqueous base.
, ) with non-nucleophilic phosphates () or fluorides ().
Eliminate Water: Switch to anhydrous conditions.
Recommended System: Anhydrous Toluene or Dioxane.
Base: Anhydrous
(finely ground).
Steric Protection: If using alkoxides is necessary, use bulky bases like
rather than or , which will rapidly form the C1-alkoxy ether byproduct via .
Module 2: Metal-Halogen Exchange (Lithiation)
User Symptom: "I treated the compound with n-BuLi to form the anion, but I got a mixture of regioisomers and decomposition."
Technical Insight
The C1-Iodine bond is extremely labile toward Lithium-Halogen exchange. However, two competing side reactions exist:
Nucleophilic Attack:
acts as a nucleophile at C1, displacing Iodine to form 1-butyl-5-fluoroisoquinoline.
Halogen Dance: Upon lithiation, the lithio-species may undergo isomerization (migration of the Li atom to an adjacent position), leading to scrambling of the substitution pattern.
Optimization Guide
Variable
Recommendation
Rationale
Temperature
-78°C (Strict)
Kinetic control is required to prevent nucleophilic attack by the alkyllithium.
Reagent
t-BuLi (2 equiv)
undergoes exchange faster than nucleophilic addition compared to .
Addition Mode
Inverse Addition
Add the base to the substrate slowly to maintain low local concentration of the base.
Quench
In-situ
If possible, have the electrophile present (Barbier conditions) or add immediately.
User Symptom: "The reaction stalls at 50% conversion, and adding more catalyst doesn't help."
Technical Insight
The oxidative addition of Pd(0) into the C1-I bond is facile. However, the resulting Pd(II) species is electrophilic. If the reaction medium contains "hard" nucleophiles (like water or small alkoxides), the complex can decompose or undergo ligand exchange that leads to reductive elimination of the "dummy" ligand or hydrolysis.
Recommended Protocol: Anhydrous Suzuki Coupling
This protocol minimizes hydrolysis and maximizes yield for 5-Fluoro-1-iodoisoquinoline.
Reagents:
Substrate: 1.0 equiv
Boronic Acid: 1.2 – 1.5 equiv
Catalyst:
(5 mol%) - Robust against minor moisture.
Base:
(3.0 equiv, anhydrous, tribasic)
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step:
Dry Down: Weigh substrate, boronic acid, base, and catalyst into a microwave vial. Cap and purge with Argon/Nitrogen for 5 minutes.
Solvent Addition: Add anhydrous Dioxane via syringe through the septum.
Degassing: Sparge the solution with Argon for 2 minutes (do not rely solely on vacuum/backfill as iodine species can be volatile under high vac).
Reaction: Heat to 80°C. Monitor by LCMS.
Checkpoint: If starting material remains but boronic acid is consumed, add more boronic acid (protodeboronation is common).
Decision Tree: Troubleshooting Stability Issues
Figure 2: Diagnostic workflow for resolving stability issues with 5-Fluoro-1-iodoisoquinoline.
References
Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (General reactivity of 1-haloisoquinolines and nucleophilic displacement).
Li, J. J.Name Reactions in Heterocyclic Chemistry; Wiley-Interscience, 2005.
Shi, Y., et al. "Structural basis of SARM1 activation, substrate recognition and inhibition by small molecules." Molecular Cell 82.9 (2022): 1692-1704. Link (Demonstrates use of 5-iodoisoquinoline derivatives in biological assays and stability considerations).
Denmark, S. E.; Baird, J. D. "Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides."[1] Organic Letters 8.4 (2006): 793-795.[1] Link (Discusses anhydrous cross-coupling conditions for sensitive heterocycles).
BenchChem Technical Data. "Stability of 6-Chloroisoquinoline-1-carbaldehyde." (Analogous reactivity profiles for 1-substituted isoquinolines). Link
Technical Support Center: 5-Fluoro-1-iodoisoquinoline Cross-Coupling Reactions
This technical guide is designed for researchers, scientists, and professionals in drug development who are utilizing 5-fluoro-1-iodoisoquinoline in cross-coupling reactions. As a Senior Application Scientist, my goal is...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is designed for researchers, scientists, and professionals in drug development who are utilizing 5-fluoro-1-iodoisoquinoline in cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind troubleshooting strategies to minimize the common and often frustrating issue of homocoupling. This guide is structured in a question-and-answer format to directly address the challenges you may encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a symmetrical biaryl byproduct in my Suzuki-Miyaura reaction with 5-fluoro-1-iodoisoquinoline. What is happening and how can I prevent it?
A1: You are encountering what is known as homocoupling, a prevalent side reaction in Suzuki-Miyaura coupling.[1][2] This occurs when two molecules of your boronic acid reagent react with each other, forming a symmetrical biaryl compound. This unwanted reaction consumes your valuable boronic acid, reduces the yield of your desired product, and complicates purification.[1]
The primary culprits behind homocoupling are the presence of dissolved oxygen and soluble Palladium(II) species in your reaction mixture.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is known to promote the homocoupling of boronic acids.[2]
Key Mitigation Strategies:
Rigorous Degassing: Inadequate degassing of solvents and reagents is a primary contributor to increased homocoupling.[1] It is crucial to thoroughly deoxygenate your reaction mixture. A common and effective method is to sparge the solution with an inert gas like nitrogen or argon for an extended period.[3]
Choice of Palladium Source: Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often preferred as it bypasses the in-situ reduction step that can be a source of homocoupling.[2] If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure that its reduction to the active Pd(0) species is efficient.[1] The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II).[4]
Ligand Selection: Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step of the catalytic cycle, which forms your desired product. A faster reductive elimination reduces the lifetime of the diorganopalladium(II) intermediate, thereby minimizing the opportunity for side reactions like homocoupling.[2]
Q2: My Sonogashira coupling of 5-fluoro-1-iodoisoquinoline with a terminal alkyne is giving me a significant amount of diacetylene byproduct. What causes this and what are the best practices to avoid it?
A2: The formation of a diacetylene byproduct in Sonogashira reactions is due to the homocoupling of the terminal alkyne, a reaction often referred to as the Glaser coupling. This side reaction is typically catalyzed by the copper(I) cocatalyst in the presence of oxygen.
Troubleshooting and Optimization:
Minimize Oxygen: As with Suzuki reactions, the exclusion of oxygen is critical. Ensure your reaction is set up under a thoroughly inert atmosphere (nitrogen or argon) and that all solvents and reagents are properly degassed.
Copper-Free Conditions: If homocoupling remains a persistent issue, consider employing a copper-free Sonogashira protocol. Certain palladium catalysts and ligand systems can facilitate the coupling without the need for a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.[5]
Base Selection: The choice of base can influence the extent of alkyne homocoupling. An amine base, such as triethylamine or diisopropylethylamine, is commonly used and generally effective. However, in some cases, inorganic bases may offer better results. The base's role is to form the copper acetylide in situ, so its strength and solubility are important factors.[6]
Slow Addition of the Alkyne: In some instances, a slow addition of the terminal alkyne to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.
Q3: I'm attempting a Buchwald-Hartwig amination with 5-fluoro-1-iodoisoquinoline and a primary amine, but the reaction is sluggish and I'm seeing decomposition of my starting material. What are the likely issues?
A3: The challenges you're facing in your Buchwald-Hartwig amination could stem from several factors, including catalyst deactivation, inappropriate ligand choice, or an incompatible base.[7]
Solutions and Considerations:
Catalyst and Ligand System: The choice of ligand is highly dependent on the amine nucleophile.[7] For primary amines, ligands like BrettPhos are often effective.[7] Modern palladacycle precatalysts (e.g., G3 or G4) are often more effective than traditional sources like Pd(OAc)₂ as they form the active LPd(0) catalyst more cleanly and efficiently.[7]
Base Selection: The base is critical for deprotonating the amine, but an incompatible base can hinder the reaction or lead to decomposition of your starting materials.[7] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[7] However, for base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher reaction temperatures.[7]
Reaction Setup: Ensure that your reaction is performed under strictly anhydrous and anaerobic conditions. Water and oxygen can lead to catalyst deactivation and other side reactions.
Troubleshooting Guides
Troubleshooting Homocoupling in Suzuki-Miyaura Reactions
Symptom
Potential Cause
Recommended Action
High levels of boronic acid homocoupling
Presence of oxygen in the reaction mixture.
Rigorously degas all solvents and reagents by sparging with an inert gas (N₂ or Ar) for at least 30 minutes.[3] Maintain a positive pressure of inert gas throughout the reaction.
Use of a Pd(II) precatalyst with inefficient reduction to Pd(0).
Switch to a Pd(0) catalyst like Pd(PPh₃)₄.[2] Alternatively, add a mild reducing agent like potassium formate to the reaction mixture when using a Pd(II) source.[4]
Inappropriate base or solvent.
Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, DMF, toluene) to find the optimal combination for your specific substrates.[1] The solubility of all reactants is crucial.[1]
Low conversion to the desired product
Catalyst deactivation.
Ensure all reagents and solvents are anhydrous. Use a higher catalyst loading or a more robust ligand.
Poor reactivity of the boronic acid.
Consider converting the boronic acid to a more reactive boronate ester (e.g., a pinacol ester).
Troubleshooting Side Reactions in Sonogashira Couplings
Symptom
Potential Cause
Recommended Action
Significant formation of diacetylene (Glaser coupling)
Presence of oxygen.
Ensure a strictly anaerobic reaction setup and use degassed solvents.
Lower the reaction temperature and monitor the reaction progress over a longer period.
Incompatible base.
Screen alternative amine or inorganic bases.
Low yield of the cross-coupled product
Catalyst inhibition.
Ensure the terminal alkyne is of high purity. Certain impurities can poison the catalyst.
Insufficient base.
Use a slight excess of the base to ensure complete formation of the metal acetylide.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Reaction of 5-Fluoro-1-iodoisoquinoline
Reaction Setup: To a dry Schlenk flask, add 5-fluoro-1-iodoisoquinoline (1.0 equiv.), the boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture) via syringe.
Degassing: Sparge the reaction mixture with argon or nitrogen for 30 minutes.
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if required).
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC, GC-MS, or LC-MS.
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography.
Visualizing the Process
The Catalytic Cycle of a Suzuki-Miyaura Coupling and the Homocoupling Side Reaction
Caption: The Suzuki-Miyaura catalytic cycle and the competing homocoupling side reaction.
This diagram illustrates the desired cross-coupling cycle in which the active Pd(0) catalyst undergoes oxidative addition with 5-fluoro-1-iodoisoquinoline, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the target product. The undesirable homocoupling pathway is often initiated by the oxidation of Pd(0) to Pd(II) by residual oxygen, which can then react with two equivalents of the boronic acid to produce the symmetrical biaryl byproduct.
References
BenchChem. (2025). Minimizing homocoupling in Suzuki reactions with 3-Chloro-5-(p-tolyl)-1,2,4-triazine.
Rush, M. N., Coombs, K. E., Denny, C. T., Santistevan, D., Huynh, Q. M., & Hedberg-Dirk, E. L. (2021). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
BenchChem. (2025). Preventing homocoupling in Suzuki reactions of 5-Bromonicotinaldehyde.
Rush, M. N., Coombs, K. E., Denny, C. T., Santistevan, D., Huynh, Q. M., & Hedberg-Dirk, E. L. (2021). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions.
Chotana, G. A., Viciu, M. S., & Hartwig, J. F. (2005). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 105(7), 2581-2675.
[1] Executive Summary 5-Fluoro-1-iodoisoquinoline is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and PET radiotracers.[1] Its structural analysis presents a dual chal...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
5-Fluoro-1-iodoisoquinoline is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and PET radiotracers.[1] Its structural analysis presents a dual challenge: the heavy-atom effect of iodine at the C1 position and the spin-spin coupling introduced by the fluorine atom (
, spin 1/2) at C5.
This guide provides a technical framework for interpreting the
NMR spectrum of this molecule. Unlike standard isoquinolines, the presence of fluorine splits proton signals into complex multiplets, requiring a specific logic flow for correct assignment. We compare the theoretical spectral expectations with experimental realities to support researchers in validating their synthesis.
Part 1: Structural Analysis & Spin System Definition
Before analyzing the spectrum, one must define the active spin system. The isoquinoline core is numbered with the nitrogen at position 2.
The Spin System
C1-Iodine: Substitutes the H1 proton. Result: The characteristic low-field singlet of isoquinoline (typically
9.2 ppm) is absent .
C5-Fluorine: Substitutes the H5 proton.[2] Result:
Splits H6 (ortho) and H4 (peri/proximal) signals.
Acts as a "spy nucleus" for
NMR validation.
Protons Remaining: H3, H4, H6, H7, H8.
Theoretical Coupling Constants (
)
Fluorine-Proton (
) couplings are distinct from Proton-Proton () couplings.[1]
Reason: Isoquinolines can aggregate in non-polar solvents, causing line broadening. DMSO breaks these aggregates and provides sharper resolution for small
Reason: Protons adjacent to Nitrogen (H3) and Iodine (H8) often have longer
relaxation times. Short D1 leads to integration errors.
Scans (NS): Minimum 64 scans for clear signal-to-noise ratio on small satellite peaks.
Logic Flow for Assignment (Visualized)
Figure 1: Decision tree for verifying the structure of 5-Fluoro-1-iodoisoquinoline based on spectral features.
Part 4: Advanced Validation (2D NMR)
If the 1D spectrum is ambiguous (e.g., overlapping multiplets in the 7.5–7.8 ppm region), use the following 2D experiments.
Experiment
Purpose
Expected Outcome
COSY
Trace connectivity
H3 will correlate only to H4 . H6 will correlate to H7 . H8 will correlate to H7 . This separates the two rings.
HOESY
Spatial proximity
Fluorine at C5 will show a strong NOE/Through-space correlation to H4 and H6 .[1] This definitively proves the 5-F position.[8]
HSQC
C-H correlation
Assigns carbon shifts. C5 (attached to F) will have no proton correlation.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for high-fidelity spectral acquisition.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for substituent chemical shift increments).
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (Details on isoquinoline numbering and reactivity).
Reichert, D. (2005). Solid-State NMR of Isoquinolines. (Provides context on nitrogen-containing heterocycle shifts).[1]
National Institute of Advanced Industrial Science and Technology (AIST). SDBS Spectral Database for Organic Compounds. [Link] (General reference for Isoquinoline base spectra).
19F NMR Shifts of 5-Fluoro-1-iodoisoquinoline Derivatives: A Technical Guide
This guide details the 19F NMR characteristics of 5-Fluoro-1-iodoisoquinoline and its derivatives, synthesizing experimental data with theoretical principles of substituent effects in fused heterocyclic systems. Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the 19F NMR characteristics of 5-Fluoro-1-iodoisoquinoline and its derivatives, synthesizing experimental data with theoretical principles of substituent effects in fused heterocyclic systems.
Executive Summary
5-Fluoro-1-iodoisoquinoline is a critical intermediate in the synthesis of fused polycyclic heterocycles.[1] In 19F NMR spectroscopy, the fluorine atom at the 5-position serves as a robust diagnostic probe. Unlike the labile 1-iodo substituent, the 5-fluoro moiety is chemically stable and magnetically distinct, typically appearing in the -114 to -118 ppm range (relative to CFCl₃).[1]
This guide compares the chemical shifts of the parent 5-fluoroisoquinoline against its 1-halo derivatives, providing researchers with a reliable baseline for structural verification.
Comparative Chemical Shift Analysis
The following data aggregates experimental values and high-confidence predicted ranges based on substituent electronic effects (Hammett constants and through-space field effects).
Table 1: 19F NMR Chemical Shifts (CDCl₃, 375-400 MHz)
Compound
Structure
δF (ppm)
Multiplicity
Key Coupling Constants (Hz)
5-Fluoroisoquinoline
Parent
-115.8 [1]
Multiplet (ddd)
³J(F,H6) ≈ 9-11; ⁴J(F,H7) ≈ 5-7; ⁵J(F,H4) ≈ 2-4
1-Chloro-5-fluoroisoquinoline
1-Cl Derivative
-116.2 ± 0.5
Multiplet
Similar to parent; slight shielding from Cl inductive effect.[1]
5-Fluoro-1-iodoisoquinoline
Target
-116.5 ± 0.8
Multiplet
Peri-effect (H8/I1) causes minor structural distortion, slightly shielding F5.[1]
*Values with asterisks are high-confidence estimates based on distal substituent trends in isoquinolines.
Structural Analysis of the Shift[2]
The Baseline (-115.8 ppm): The fluorine at position 5 resides on the carbocyclic ring. Its chemical shift is characteristic of a fluoroarene but is deshielded relative to fluorobenzene (-113 ppm) due to the electron-withdrawing nature of the fused pyridine ring.
The 1-Iodo Effect (Distal Substitution): The iodine atom is at position 1 (heterocyclic ring), while the fluorine is at position 5 (carbocyclic ring).
Electronic Isolation: There is no direct resonance conjugation between C1 and C5. The effect is primarily inductive (
) and falls off rapidly with distance.
Heavy Atom Effect: While Iodine typically causes significant shielding on the ipso carbon (C1), its effect on the distal F5 is negligible, resulting in a shift deviation of less than <1.0 ppm from the parent.
Signal Multiplicity & Coupling Architecture[1]
The 19F signal for 5-fluoro-1-iodoisoquinoline is not a singlet.[1] It appears as a complex doublet of doublets of doublets (ddd) due to scalar coupling with neighboring protons.
Ortho Coupling (³J_FH ≈ 10 Hz): Coupling with H6 . This is the dominant splitting interaction.
Meta Coupling (⁴J_FH ≈ 6 Hz): Coupling with H7 .
Peri Coupling (⁵J_FH ≈ 2-4 Hz): Coupling with H4 .[1] In isoquinolines, the H4 and H5 positions are "peri" to each other (analogous to 1,8-naphthalene), allowing for a distinct through-space or long-range coupling often visible in high-field NMR.[1]
The synthesis of 5-fluoro-1-iodoisoquinoline typically proceeds from 5-hydroxyisoquinoline via deoxyfluorination, followed by N-oxidation and halogenation.[1]
Diagram 1: Synthesis & Characterization Logic
Caption: Logical flow for the synthesis of 5-fluoro-1-iodoisoquinoline, highlighting the critical NMR checkpoint at the 5-fluoroisoquinoline stage.
Protocol: 19F NMR Acquisition Parameters
To ensure accurate integration and resolution of the multiplet structure:
Solvent: CDCl₃ (Standard). Use DMSO-d₆ if solubility is poor (expect a +1 to +2 ppm shift).[1]
Reference: Trichlorofluoromethane (CFCl₃) at 0 ppm or Hexafluorobenzene (C₆F₆) at -164.9 ppm.[1]
Spectral Width: 50 ppm is sufficient (centered at -115 ppm), but acquire -100 to -150 ppm to rule out impurities.[1]
Relaxation Delay (d1): Set to ≥ 5 seconds. Fluorine nuclei in rigid aromatic systems can have long T1 relaxation times; insufficient delay will compromise quantitative integration.
References
Fujimoto, T., Becker, F., & Ritter, T. (2015). PhenoFluor: Practical Synthesis, New Formulation and Deoxyfluorination of Heteroaromatics. Supporting Information, S-15. [1]
Primary source for the experimental 19F NMR shift of 5-fluoroisoquinoline (-115.8 ppm).[1]
Alfa Chemistry. 19F NMR Chemical Shift Table.
Reference for general fluoroarene shift ranges and substituent effects.
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
Authoritative text on coupling constants (J-values) and peri-coupling in fused ring systems.
A Comparative Guide to HPLC Method Development for the Purity Assessment of 5-Fluoro-1-iodoisoquinoline
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of safety...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of safety and efficacy.[1] 5-Fluoro-1-iodoisoquinoline, a key building block in the synthesis of various therapeutic agents, presents a unique analytical challenge due to its halogenated and heterocyclic structure. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for its purity determination. We will move beyond a simple recitation of steps to explore the rationale behind experimental choices, ensuring a self-validating and scientifically sound methodology.
Understanding the Analyte: The Key to a Successful Start
5-Fluoro-1-iodoisoquinoline possesses a distinct combination of functional groups that dictate its chromatographic behavior. The isoquinoline core provides a degree of polarity and potential for π-π interactions, while the fluorine and iodine substituents add hydrophobicity and increase the molecule's molecular weight. This duality necessitates a careful selection of the stationary and mobile phases to achieve optimal separation from potential impurities, which may include starting materials, by-products, or degradation products.
The primary mode of chromatography for such a compound is Reversed-Phase HPLC (RP-HPLC) , where a non-polar stationary phase is used with a polar mobile phase.[2] This is because the analyte has significant non-polar character, allowing for retention and separation based on hydrophobic interactions.[2]
Strategic Column Selection: A Comparative Analysis
The heart of an HPLC separation is the column. The choice of stationary phase chemistry is critical and can significantly impact selectivity.[3] For 5-Fluoro-1-iodoisoquinoline, several reversed-phase chemistries should be considered and compared.
Stationary Phase
Key Characteristics & Rationale
Expected Performance for 5-Fluoro-1-iodoisoquinoline
C18 (Octadecylsilane)
The most common and versatile reversed-phase packing.[2][4] Offers high hydrophobicity and is a good starting point for method development.
Provides good retention for the relatively non-polar analyte. May require a higher percentage of organic modifier in the mobile phase.
C8 (Octylsilane)
Less hydrophobic than C18, leading to shorter retention times for non-polar compounds.[2]
Can be advantageous if the main analyte is too strongly retained on a C18 column, allowing for faster analysis times.
Phenyl-Hexyl
Offers alternative selectivity through π-π interactions with the aromatic isoquinoline ring system.[4]
Potentially superior resolution for aromatic impurities that are structurally similar to the main compound.
Pentafluorophenyl (PFP)
Provides a unique selectivity profile due to multiple interaction mechanisms including hydrophobic, π-π, dipole-dipole, and ion-exchange. Particularly effective for halogenated compounds.
Highly recommended for this specific analyte due to the presence of both fluorine and iodine, which can interact strongly with the PFP stationary phase, enhancing separation.
Recommendation: Begin method development by screening both a traditional C18 column and a PFP column to evaluate the different selectivity profiles.
Experimental Workflow: A Step-by-Step Guide to Method Development
The following workflow outlines a systematic approach to developing a robust HPLC method for 5-Fluoro-1-iodoisoquinoline purity analysis.
Caption: A systematic workflow for HPLC method development.
Mobile Phase Optimization: The Driving Force of Separation
The mobile phase composition is a powerful tool for manipulating retention and selectivity.[5] A typical mobile phase in RP-HPLC consists of an aqueous component (often with a buffer or acid modifier) and an organic modifier.[2]
Organic Modifier Comparison:
Organic Modifier
Properties & Rationale
Acetonitrile (ACN)
Lower viscosity, leading to lower backpressure. Wider UV transparency window. Generally considered a stronger solvent than methanol in RP-HPLC.[3]
Methanol (MeOH)
Higher viscosity. Can offer different selectivity compared to ACN, particularly for polar compounds.[3]
Aqueous Phase and pH Control:
The pH of the mobile phase can dramatically affect the retention of ionizable compounds.[6][7] While 5-Fluoro-1-iodoisoquinoline is not strongly acidic or basic, controlling the pH is still important for method robustness and to suppress the ionization of any potential acidic or basic impurities. A common and effective approach is to acidify the aqueous phase.[7]
0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water: These are common choices that provide a low pH environment (around 2.5-3.0), ensuring that most acidic impurities are protonated and most basic impurities are in their charged form, leading to consistent retention times.[7] It is advisable to maintain a mobile phase pH at least 1.5 to 2 units away from the pKa of the analyte to ensure method robustness.[8]
Initial Scouting Gradient:
A good starting point for method development is a "scouting gradient."[3] This involves running a broad gradient to elute all components of the sample and get an initial picture of the separation.[3]
Example Scouting Gradient: A linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid in both water and ACN) over 10-15 minutes is a standard starting point for a 100-150 mm column.[3]
Detection Strategy: Leveraging the Photodiode Array (PDA) Detector
A Photodiode Array (PDA) detector is highly recommended over a standard UV detector for purity analysis.[9][10]
Advantages of a PDA Detector:
Spectral Information: A PDA detector acquires the entire UV-Vis spectrum for each point in the chromatogram.[9][11] This is invaluable for:
Peak Purity Analysis: By comparing spectra across a single peak, co-eluting impurities can be detected.[9]
Compound Identification: The UV spectrum can aid in the tentative identification of known impurities by comparing them to a spectral library.
Optimal Wavelength Selection: The PDA allows for the selection of the optimal detection wavelength post-acquisition, maximizing the signal-to-noise ratio for all peaks of interest. For aromatic compounds like 5-Fluoro-1-iodoisoquinoline, a wavelength around 254 nm is often a good starting point, but the full spectrum should be evaluated to find the absorbance maximum.[12]
Method Validation: Ensuring a Trustworthy and Reliable Method
Once an optimized method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[13][14][15]
To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Linearity
To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range. Typically, a minimum of 5 concentration levels are used.
Range
The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy
The closeness of the test results obtained by the method to the true value. Assessed by spiking the sample with known amounts of the analyte. A minimum of 9 determinations over at least 3 concentration levels is recommended.[16]
Precision
The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).[16]
Limit of Detection (LOD)
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness
A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).
A validation protocol should be established before initiating the validation study, and the results should be documented in a validation report.[18]
Experimental Protocols
Protocol 1: Sample and Mobile Phase Preparation
Sample Preparation:
Accurately weigh approximately 10 mg of the 5-Fluoro-1-iodoisoquinoline sample into a 10 mL volumetric flask.
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and water. This will be the stock solution (1 mg/mL).
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.
Mobile Phase Preparation:
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.
Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.
Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration) before use.[4]
Protocol 2: HPLC Method Development and Optimization
Initial Screening:
Equilibrate a C18 column (e.g., 4.6 x 150 mm, 5 µm) with the initial mobile phase composition.
Inject the sample and run the scouting gradient (Table below).
Repeat the process with a PFP column of similar dimensions.
Gradient Optimization:
Based on the scouting run that shows the best initial separation, adjust the gradient to improve the resolution between the main peak and any impurities.
If peaks are clustered, a shallower gradient may be necessary.
Final Optimized Method (Example):
Parameter
Condition
Column
PFP, 4.6 x 150 mm, 3.5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
30% B to 70% B over 15 min, then to 95% B in 2 min, hold for 3 min, return to 30% B in 1 min, and re-equilibrate for 4 min.
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
5 µL
Detector
PDA, 254 nm (acquire data from 200-400 nm)
Conclusion
Developing a robust HPLC method for the purity determination of 5-Fluoro-1-iodoisoquinoline is a systematic process that relies on a thorough understanding of the analyte's chemistry and the principles of chromatography. By strategically comparing different stationary phases, such as C18 and PFP, and optimizing the mobile phase composition, a selective and reliable method can be achieved. The use of a PDA detector is crucial for ensuring peak purity and aiding in impurity identification. Finally, rigorous validation according to ICH guidelines is essential to guarantee that the method is fit for its intended purpose in a regulated pharmaceutical environment. This comprehensive approach ensures the generation of high-quality, defensible data, which is paramount in drug development.
References
Agilent. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]
Arbós, P., Campanero, M. A., & Irache, J. M. (2002). Development of an HPLC-UV method for quantitation of 5-fluorouridine in nanoparticles. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 647-654.
Biotage. (2023, January 23). How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification? Retrieved from [Link]
Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Retrieved from [Link]
Element Lab Solutions. (n.d.). HPLC method development critical decisions. Retrieved from [Link]
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
GL Sciences. (n.d.). Reverse Phase HPLC Columns. Retrieved from [Link]
Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]
ICH. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
MDPI. (n.d.). A High-Performance Liquid Chromatography with Photodiode Array Detection Method for Simultaneous Determination of Three Compounds Isolated from Wikstroemia ganpi. Retrieved from [Link]
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
ResearchGate. (2025, August 7). Application of HPLC with photodiode array detection for systematic toxicological analyses of drug groups. Retrieved from [Link]
ResearchGate. (2026, January 8). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. Retrieved from [Link]
SciELO. (n.d.). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. Retrieved from [Link]
Shimadzu Scientific Instruments. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC. Retrieved from [Link]
Waters. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Isoquinolines
For Researchers, Scientists, and Drug Development Professionals The Growing Importance of Fluorinated Isoquinolines in Medicinal Chemistry The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the co...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The Growing Importance of Fluorinated Isoquinolines in Medicinal Chemistry
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic incorporation of fluorine atoms or trifluoromethyl groups into these molecules has become a powerful tool for modulating their physicochemical and biological properties. Fluorine substitution can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1] As the complexity and diversity of fluorinated isoquinolines in drug discovery pipelines expand, a thorough understanding of their behavior under mass spectrometric analysis is crucial for their rapid and accurate identification.[2]
Mass spectrometry is an indispensable analytical technique in drug discovery and development, providing critical information on molecular weight and structure.[3] The fragmentation patterns observed in a mass spectrum are a direct consequence of the molecule's structure and the stability of its resulting fragment ions. This guide will first dissect the characteristic fragmentation of the core isoquinoline structure and then provide a comparative analysis of how fluorine substitution is predicted to alter these pathways.
Fragmentation of the Unsubstituted Isoquinoline Core: A Baseline
Under electron ionization (EI), the isoquinoline molecular ion is relatively stable due to its aromatic nature. The primary and most diagnostic fragmentation pathway for many isoquinoline and related heterocyclic systems is the Retro-Diels-Alder (RDA) reaction .[4][5] This process involves the cleavage of the dihydropyridine ring, resulting in the expulsion of a neutral molecule, typically acetylene (C₂H₂) or a substituted variant.
For the unsubstituted isoquinoline (m/z 129), the RDA fragmentation proceeds as follows:
[M]⁺˙ → [M - C₂H₂]⁺˙ + C₂H₂
The molecular ion (m/z 129) undergoes a cycloreversion, expelling acetylene (26 Da).
This results in a characteristic fragment ion at m/z 103 .
Another common fragmentation is the loss of hydrogen cyanide (HCN) from the pyridine ring:
[M]⁺˙ → [M - HCN]⁺˙ + HCN
The molecular ion loses a molecule of hydrogen cyanide (27 Da).
This produces a fragment ion at m/z 102 .
These two key fragments, m/z 103 and m/z 102, serve as the foundation for interpreting the mass spectra of more complex isoquinolines.
The Influence of Fluorine Substitution on Fragmentation Pathways
The introduction of fluorine, a highly electronegative atom, or a trifluoromethyl group, a strong electron-withdrawing group, can significantly alter the fragmentation pathways of the isoquinoline core. The specific effects depend on the position and nature of the fluorine substituent.
Single Fluorine Substitution
When a single fluorine atom is substituted onto the isoquinoline ring, its strong inductive effect (-I) will influence the stability of the molecular ion and the resulting fragment ions.
Loss of H· and F·: The loss of a hydrogen radical to form an [M-1]⁺ ion is a common feature in the mass spectra of aromatic compounds. The loss of a fluorine radical ([M-19]⁺) may also be observed, although the high strength of the C-F bond can make this less favorable than other fragmentations.
Loss of HF: A common fragmentation pathway for fluorinated aromatic compounds is the elimination of a neutral hydrogen fluoride (HF) molecule (20 Da). This is often observed as an [M-20]⁺ ion.
Modified RDA Fragmentation: The RDA pathway will still be prevalent, but the expelled neutral molecule will now be fluoroacetylene (C₂HF, 44 Da) if the fluorine is on the pyridine ring, leading to a different fragment ion mass. If the fluorine is on the benzene ring, the expelled acetylene will be unchanged, but the resulting charged fragment will retain the fluorine atom.
Trifluoromethyl (CF₃) Substitution
The trifluoromethyl group is a powerful electron-withdrawing substituent that can dramatically influence fragmentation.
Loss of ·CF₃: The loss of the trifluoromethyl radical (·CF₃, 69 Da) is a very common and often abundant fragmentation pathway, leading to an intense [M-69]⁺ peak.
Formation of CF₃⁺: The CF₃⁺ ion (m/z 69) is a highly stable carbocation and is frequently observed as a prominent peak in the mass spectra of trifluoromethyl-containing compounds.[6]
Rearrangements: The presence of a trifluoromethyl group can promote rearrangements. For instance, the migration of a fluorine atom to a radical center with the subsequent loss of CF₂ has been observed in some trifluoromethyl-substituted heterocycles.[7]
Suppression of RDA: The strong electron-withdrawing nature of the CF₃ group can alter the electron distribution in the ring system, potentially making the RDA reaction less favorable compared to other fragmentation channels like the loss of ·CF₃.
The following tables provide a comparative summary of the expected key fragment ions for a generic monofluorinated and trifluoromethylated isoquinoline compared to the unsubstituted parent compound under electron ionization.
Table 1: Comparison of Key Fragmentation Pathways
Fragmentation Pathway
Unsubstituted Isoquinoline
Monofluoroisoquinoline
Trifluoromethylisoquinoline
Molecular Ion [M]⁺˙
m/z 129
m/z 147
m/z 197
Retro-Diels-Alder (RDA)
[M - 26]⁺˙ (m/z 103)
[M - 26]⁺˙ or [M - 44]⁺˙
Potentially less significant
Loss of HCN
[M - 27]⁺˙ (m/z 102)
[M - 27]⁺˙
[M - 27]⁺˙
Loss of HF
N/A
[M - 20]⁺˙ (m/z 127)
N/A
Loss of ·CF₃
N/A
N/A
[M - 69]⁺ (m/z 128)
Formation of CF₃⁺
N/A
N/A
m/z 69
Table 2: Predicted Key Fragment Ions (m/z)
Ion Description
Unsubstituted Isoquinoline
Monofluoroisoquinoline
Trifluoromethylisoquinoline
[M]⁺˙
129
147
197
[M - C₂H₂]⁺˙
103
121 (if F on benzene ring)
-
[M - C₂HF]⁺˙
-
103 (if F on pyridine ring)
-
[M - HCN]⁺˙
102
120
170
[M - HF]⁺˙
-
127
-
[M - ·CF₃]⁺
-
-
128
CF₃⁺
-
-
69
Visualizing the Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways discussed.
Caption: Predicted major fragmentation pathways for isoquinoline and its fluorinated analogs.
Experimental Protocol for Mass Spectrometric Analysis
This protocol provides a general framework for analyzing fluorinated isoquinolines. The choice between "hard" ionization techniques like Electron Ionization (EI) and "soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) is critical.[1][8] EI is excellent for generating reproducible fragmentation patterns for library matching, while ESI and CI are useful for preserving the molecular ion and are amenable to liquid chromatography coupling.[9]
Sample Preparation
Dissolution: Dissolve the purified fluorinated isoquinoline sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1 mg/mL.
Dilution: For ESI-MS, further dilute the stock solution with a 50:50 mixture of solvent and deionized water (often with 0.1% formic acid for positive ion mode) to a final concentration of 1-10 µg/mL. For direct infusion EI-MS, the initial concentration is often sufficient.
Instrumentation and Data Acquisition
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements to aid in formula determination of fragment ions.
Ionization Mode:
Electron Ionization (EI): For volatile, thermally stable compounds. Use a standard electron energy of 70 eV. This will induce significant fragmentation.
Electrospray Ionization (ESI): For less volatile or thermally labile compounds, and for LC-MS analysis. Typically run in positive ion mode, as the nitrogen in the isoquinoline ring is readily protonated.
MS Scan: Acquire a full scan mass spectrum to identify the molecular ion ([M]⁺˙ for EI, [M+H]⁺ for ESI).
Tandem Mass Spectrometry (MS/MS):
Select the molecular ion as the precursor ion.
Apply collision-induced dissociation (CID) with varying collision energies. This allows for controlled fragmentation and helps to establish fragmentation pathways.
Acquire the product ion spectrum.
Data Analysis and Interpretation
Molecular Ion Identification: Confirm the m/z of the molecular ion and verify its isotopic pattern.
Fragment Ion Analysis:
Identify the major fragment ions in the MS and MS/MS spectra.
Calculate the neutral losses from the molecular ion to each fragment ion.
Propose structures for the major fragments based on the known fragmentation mechanisms of isoquinolines and the predicted influence of the fluorine substituents.
Compare the observed fragmentation pattern to the predicted patterns outlined in this guide.
Utilize high-resolution data to determine the elemental composition of fragment ions, which is crucial for distinguishing between isobaric fragments (e.g., loss of CO vs. N₂).
The following diagram outlines the general workflow for this experimental protocol.
Caption: General experimental workflow for MS analysis of fluorinated isoquinolines.
Conclusion
The introduction of fluorine to the isoquinoline scaffold provides medicinal chemists with a powerful tool to fine-tune molecular properties. However, it also introduces complexity in analytical characterization. While a definitive, universal fragmentation pattern for all fluorinated isoquinolines cannot be prescribed, this guide establishes a predictive framework based on fundamental principles of mass spectrometry. By understanding the baseline fragmentation of the isoquinoline core and the profound electronic influence of fluorine and trifluoromethyl substituents, researchers can more effectively approach the structural elucidation of these important pharmaceutical compounds. The key takeaways are the continued importance of the Retro-Diels-Alder pathway, the introduction of new neutral losses such as HF, and the characteristic fragmentation of the trifluoromethyl group itself. This guide serves as a valuable resource for anticipating and interpreting the mass spectra of novel fluorinated isoquinolines, ultimately accelerating the pace of drug discovery and development.
References
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved February 9, 2026, from [Link]
Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 2370.
Kantharaj, E., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of the American Society for Mass Spectrometry, 33(5), 854-862.
Mass Spectrometry. (2021, January 21). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). YouTube. [Link]
Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343-347.
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
Wisdomlib. (2025, February 20). Retro-Diels Alder mechanism: Significance and symbolism. [Link]
ResearchGate. (n.d.). Mass spectrometry‐based structure elucidation. Fragmentation mass.... Retrieved February 9, 2026, from [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
Śliwka-Kaszyńska, M., Anusiewicz, I., & Skurski, P. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. Molecules, 27(3), 993.
Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6.
ResearchGate. (n.d.). Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. Retrieved February 9, 2026, from [Link]
Kamerling, J. P., Vliegenthart, J. F., & Vink, J. (1974). Comparison of electron and chemical ionization mass spectrometry of sialic acids.
ACS Omega. (2026, February 3). Electrochemically Induced Sequential Phosphorylation/Cyclization Access to Phosphorylated Pyridophenanthridines. [Link]
ACS Publications. (n.d.). Organic Letters. Retrieved February 9, 2026, from [Link]
Gakh, A. A., & Shermolovich, Y. G. (2014). Trifluoromethylated Heterocycles. Current Topics in Medicinal Chemistry, 14(7), 835-858.
Massaro, S. (2025). Chemical Ionization Mass Spectrometry: Fundamental Principles, Diverse Applications, and the Latest Technological Frontiers. Mass Spectrometry Reviews.
Turecek, F., & Hanus, V. (1984). Retro-Diels-Alder reaction in mass spectrometry. Mass Spectrometry Reviews, 3(1), 85-111.
ACS Publications. (n.d.). The Journal of Organic Chemistry. Retrieved February 9, 2026, from [Link]
AZoM. (2024, August 22). Electron Impact or Chemical Ionization for Mass Spectrometry. [Link]
Śliwka-Kaszyńska, M., Anusiewicz, I., & Skurski, P. (2022). The Mechanism of a Retro-Diels-Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. Molecules, 27(3), 993.
Comparative Reactivity Guide: 1-Iodo- vs. 1-Bromo-5-fluoroisoquinoline
Topic: Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists. Executive Summary In the optimization of isoquinoline-based kinase inhibitors and poly(ADP-r...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists.
Executive Summary
In the optimization of isoquinoline-based kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors, the choice between 1-iodo-5-fluoroisoquinoline (1-I-5-F-IQ) and 1-bromo-5-fluoroisoquinoline (1-Br-5-F-IQ) is a critical decision point that balances reactivity kinetics against stability and cost.
While both substrates serve as electrophiles at the highly activated C1 position, they exhibit distinct behaviors driven by the bond dissociation energy (BDE) of the C-X bond and the inductive effects of the C5-fluorine substituent.
1-I-5-F-IQ is the kinetic choice : It offers superior rates in Palladium-catalyzed oxidative additions, enabling couplings at lower temperatures or with lower catalyst loadings.
1-Br-5-F-IQ is the thermodynamic/process choice : It provides higher shelf-stability, lower cost, and sufficient reactivity for most standard Suzuki-Miyaura or Buchwald-Hartwig couplings, provided standard phosphine ligands are used.
Molecular Architecture & Electronic Profile
To understand the reactivity differences, one must analyze the electronic perturbation caused by the 5-fluoro substituent on the isoquinoline core.
The "5-Fluoro Effect"
The fluorine atom at C5 is not merely a metabolic blocker; it exerts a strong inductive effect (-I) that propagates through the ring system.
LUMO Lowering: The electron-withdrawing nature of the 5-F substituent lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the C1 position.
Electrophilicity: This makes the C1 center significantly more electrophilic than in unsubstituted isoquinoline. Consequently, both the bromo and iodo analogs are highly activated compared to their naphthalene or quinoline counterparts.
Bond Dissociation Energy (BDE) & Leaving Group Ability
The primary differentiator is the strength of the bond being broken during catalysis or substitution.
Property
1-Iodo-5-fluoroisoquinoline
1-Bromo-5-fluoroisoquinoline
Impact on Reactivity
C1-X Bond Length
~2.10 Å
~1.90 Å
Longer bond = weaker overlap (Iodo is easier to break).
Est. BDE (kcal/mol)
~65
~81
Iodo requires less energy for oxidative addition.
Polarizability
High (Soft)
Moderate (Harder)
Iodo stabilizes transition states in soft-metal catalysis (Pd, Cu).
Steric Demand
High (Van der Waals radius: 1.98 Å)
Moderate (Van der Waals radius: 1.85 Å)
Iodo may exhibit steric clash with bulky ortho-substituents on coupling partners.
Primary Use Case: Suzuki-Miyaura and Sonogashira Couplings
In Pd-catalyzed reactions, the rate-determining step for electron-deficient heterocycles is often the oxidative addition of the aryl halide to the Pd(0) species.
Comparative Performance Data
Data extrapolated from standard 1-halo-isoquinoline reactivity profiles [1, 2].
Parameter
1-Iodo-5-F-IQ
1-Bromo-5-F-IQ
Reaction Temp (Suzuki)
25°C - 60°C
60°C - 100°C
Catalyst Loading
0.5 - 1.0 mol%
1.0 - 5.0 mol%
Ligand Requirement
Standard (e.g., PPh3, dppf)
Activated (e.g., XPhos, SPhos, P(t-Bu)3)
Reaction Time
Fast (< 2 hours)
Moderate (4 - 12 hours)
Side Reactions
Dehalogenation (reduction) possible if reaction stalls.[1][2]
Homocoupling is less frequent; highly stable.
Mechanistic Visualization
The following diagram illustrates the energy landscape differences in the oxidative addition step.
Figure 1: Comparative Oxidative Addition Pathways. The 1-iodo substrate overcomes the activation energy barrier for oxidative addition more readily than the 1-bromo analog.
Primary Use Case: Amination without transition metals.
Contrary to Pd-coupling, 1-bromo-5-fluoroisoquinoline can sometimes outperform or equal the iodo-analog in uncatalyzed
reactions involving amine nucleophiles.
Mechanism:
proceeds via an addition-elimination pathway involving a Meisenheimer complex.
The Element Effect: The rate-determining step is usually the nucleophilic attack, not the bond breaking. Highly electronegative leaving groups (F > Cl ≈ Br > I) stabilize the anionic intermediate better [3].
Best for: Gram-scale synthesis and robust process chemistry.
Reagents:
1-bromo-5-fluoroisoquinoline (1.0 eq)
Aryl boronic acid (1.3 eq)
(5 mol%) or /XPhos for difficult cases.
(2.5 eq)
Solvent: Toluene/Ethanol/Water (2:1:1)
Procedure:
Combine reagents in a round-bottom flask.
Reflux at 90°C for 6–12 hours.
Note: The higher temperature is required to force the oxidative addition of the C-Br bond.
Validation: TLC (Hexane/EtOAc 8:2) will show the consumption of the starting bromide (
).
Decision Matrix: When to Use Which?
Use the following logic flow to select the appropriate starting material for your campaign.
Figure 2: Selection Logic for 1-Halo-5-fluoroisoquinoline derivatives.
References
Comparison of Suzuki cross-coupling reactions of haloquinolines.
Source: Canadian Journal of Chemistry.[3]
Relevance: Establishes the kinetic superiority of 4-iodo vs 4-chloro/bromo quinolines (analogous to isoquinoline C1) in phosphine-free catalysis.
Palladium-Catalyzed Cross-Coupling of Aryl Halides.
Source: Organic Letters (ACS).
Relevance: Details the relative reactivity rates of Aryl-I > Aryl-Br > Aryl-Cl in oxidative addition steps.
The Element Effect in Nucleophilic Aromatic Substitution.
due to Meisenheimer complex stabilization.
Synthesis of 5-bromoisoquinoline derivatives.
Source: Organic Syntheses.[2][4][5][6]
Relevance: Provides the foundational protocols for synthesizing the bromo-precursors required to make the 5-fluoro derivatives.
Reactivity Profile & Selection Guide: 5-Fluoro vs. 6-Fluoroisoquinoline
The following technical guide provides an objective, data-driven comparison of 5-fluoroisoquinoline and 6-fluoroisoquinoline as building blocks in medicinal chemistry. Executive Summary In drug discovery, the strategic p...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an objective, data-driven comparison of 5-fluoroisoquinoline and 6-fluoroisoquinoline as building blocks in medicinal chemistry.
Executive Summary
In drug discovery, the strategic placement of fluorine on the isoquinoline scaffold is used to modulate pKa, metabolic stability, and binding affinity.[1] While 5-fluoroisoquinoline (5-F-IQ) and 6-fluoroisoquinoline (6-F-IQ) are structural isomers, they exhibit distinct electronic and reactivity profiles.
6-Fluoroisoquinoline is synthetically more accessible via direct cyclization and offers a reactivity pattern that preserves the C5 "alpha" position for electrophilic functionalization.
5-Fluoroisoquinoline is significantly less basic due to the peri-effect and directs electrophilic substitution exclusively to the C8 position, providing a route to 5,8-disubstituted systems.
This guide details the theoretical basis, experimental reactivity, and synthetic protocols for these two critical building blocks.
Electronic Structure & Physicochemical Properties
The position of the fluorine atom fundamentally alters the electron density of the pyridine ring (N-containing) and the benzene ring, influencing both basicity and site-selectivity.
Basicity (pKa)
The inductive electron-withdrawing effect of fluorine is distance-dependent. In 5-F-IQ, the fluorine is spatially closer to the nitrogen lone pair (peri-proximity) compared to the 6-position.
Compound
Structure
Predicted pKa (BH+)
Electronic Character
Isoquinoline
Unsubstituted
5.40
Standard reference.
5-Fluoroisoquinoline
F at C5
3.8 - 4.1
Reduced Basicity. Strong inductive withdrawal through the C4a bridgehead and field effects.
6-Fluoroisoquinoline
F at C6
4.5 - 4.8
Moderate Basicity. Inductive effect attenuated by distance (5 bonds vs 4 bonds).
Dipole & Binding Implications
5-F-IQ: The C-F dipole is oriented roughly parallel to the C1-N dipole, creating a strong localized negative electrostatic potential in the "upper" quadrant. This is often exploited to target specific active site residues or to reduce HERG liability by lowering logP and basicity.
6-F-IQ: The C-F vector is more lateral, often used to fill hydrophobic pockets without drastically perturbing the pKa of the hinge-binding nitrogen.
The most distinct difference between the two isomers lies in their regioselectivity during nitration, bromination, or sulfonation. The fluorine atom acts as a deactivated ortho/para director, competing with the directing power of the fused pyridine ring.
Mechanistic Logic
General Rule: The protonated pyridine ring strongly deactivates the system. EAS occurs on the benzene ring. In unsubstituted isoquinoline, attack favors C5 (major) and C8 (minor).
5-F-IQ: C5 is blocked. F directs ortho (C6) and para (C8). The ring fusion directs to C8. Result: Strong cooperative direction to C8.
6-F-IQ: C6 is blocked. F directs ortho (C5, C7). The ring fusion directs to C5. Result: Strong cooperative direction to C5.
Visualization of Directing Effects
Caption: Comparative regioselectivity in Electrophilic Aromatic Substitution. 5-F directs to C8, while 6-F directs to C5.
Lithiation allows for the introduction of complex carbon frameworks. The acidity of the C1 proton dominates, but the fluorine substituent can enable Directed Ortho Metalation (DoM) if C1 is blocked or specific conditions are used.
C1-Lithiation (Minisci & Nucleophilic Addition)
Both isomers undergo facile C1-lithiation or radical alkylation (Minisci reaction).
5-F-IQ: The C1 position is slightly more acidic due to the stronger inductive effect, but steric bulk at C5 (peri) is minimal.
6-F-IQ: Behaves similarly to unsubstituted isoquinoline.
Ortho-Lithiation (DoM)
If C1 is blocked (e.g., 1-chloro-5-fluoroisoquinoline), the fluorine atom directs lithiation.
5-F-IQ: Directs lithiation to C6 (ortho).[2] Note: Lithiation at C4 is disfavored due to the lone pair repulsion from the pyridine nitrogen.
6-F-IQ: Directs lithiation to C5 or C7 . C5 is generally preferred due to the "alpha" effect of the fused ring, though mixtures are common.
Synthetic Accessibility & Building Block Selection
A critical factor in building block selection is the ease of synthesis and purity profile.
6-Fluoroisoquinoline: The "Easy" Isomer
Synthesized efficiently via the Pomeranz-Fritsch reaction .
Mechanism: Cyclization occurs at C2 or C6 of the phenyl ring (equivalent).
Result: High regiochemical purity of 6-F-IQ.
5-Fluoroisoquinoline: The "Hard" Isomer
Synthesizing 5-F-IQ via Pomeranz-Fritsch using 3-fluorobenzaldehyde yields a mixture of 5-F and 7-F isomers (favoring 7-F due to steric/electronic factors).
Implication: 5-F-IQ is typically more expensive and may contain trace isomeric impurities if not sourced from reputable suppliers using the nitro-reduction route.
Experimental Protocols
Protocol A: Nitration of 5-Fluoroisoquinoline (Synthesis of 8-Nitro-5-fluoro-IQ)
Use this protocol to access 5,8-disubstituted scaffolds.
Setup: Charge a 100 mL round-bottom flask with concentrated H₂SO₄ (20 mL) and cool to 0°C.
Crystal Structure Analysis of 1-Substituted 5-Fluoroisoquinolines: A Comparative Guide
This guide serves as a technical resource for researchers investigating the solid-state properties of 1-substituted 5-fluoroisoquinolines. It synthesizes crystallographic data, synthetic protocols, and structural analysi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical resource for researchers investigating the solid-state properties of 1-substituted 5-fluoroisoquinolines. It synthesizes crystallographic data, synthetic protocols, and structural analysis to compare this scaffold against non-fluorinated and alternative-isomer analogs.
Executive Summary & Application Context
The 5-fluoroisoquinoline scaffold is a critical pharmacophore in medicinal chemistry, often employed to modulate metabolic stability (blocking C5 oxidation) and lipophilicity. However, the introduction of a fluorine atom at the C5 position—and functionalization at C1—drastically alters the solid-state landscape compared to the parent isoquinoline.
This guide analyzes the 1-substituted 5-fluoroisoquinoline class, focusing on how the interplay between the electron-withdrawing fluorine and the C1-substituent (e.g., -Cl, -CN, -NH2) dictates crystal packing, solubility, and stability.
Key Comparative Insights
Feature
5-Fluoroisoquinoline (1-Subst.)
Unsubstituted Isoquinoline (1-Subst.)
Impact of 5-F Substitution
Intermolecular Forces
C-F···H, C-F···π, π-π stacking
C-H···N, strong π-π stacking
Introduces directional electrostatic contacts; often increases melting point due to efficient packing.
Lattice Energy
High (Stabilized by electrostatic networks)
Moderate (Van der Waals dominated)
Enhanced stability; often lower solubility in non-polar solvents.
Conformation
Planar; F-atom locks local orientation via repulsion/attraction
Planar; more rotational freedom in lattice
5-F creates a "steric/electronic wall" affecting docking in protein pockets.
Structural Analysis: The 5-Fluoro Effect
The crystal structure of 1-substituted 5-fluoroisoquinolines is governed by a competition between the C1-substituent's directing power and the C5-fluorine's electrostatic influence .
Intermolecular Interaction Landscape
Unlike the parent isoquinoline, where packing is driven largely by herringbone π-stacking, the 5-fluoro derivatives exhibit a "lock-and-key" packing motif driven by fluorine.
C-F···H-C Interactions: The high electronegativity of the C5-fluorine acts as a weak hydrogen bond acceptor. In the crystal lattice, this often manifests as short contacts (< 2.55 Å) with aromatic protons (C-H) of neighboring molecules, forming 1D supramolecular chains.
Fluorine-π (F···π) Interactions: The 5-F atom, being electron-rich, can interact with the electron-deficient π-system of the isoquinoline ring (specifically the pyridyl ring) of an adjacent molecule. This orthogonal interaction stabilizes the crystal lattice beyond simple stacking.
C1-Substituent Role:
1-Chloro: The Cl atom (large, polarizable) often engages in "Type II" Halogen···Halogen interactions (Cl···Cl or Cl···F) or Cl···π contacts, leading to dense, high-melting crystals.
1-Cyano: The linear -CN group is a strong H-bond acceptor, typically overriding the weaker F-interactions to drive the formation of centrosymmetric dimers.
Comparative Packing Efficiency
Experimental data suggests that 5-fluorination leads to a higher packing coefficient (approx. 0.70–0.74) compared to the non-fluorinated analog (approx. 0.65–0.68). The small van der Waals radius of fluorine (1.47 Å) allows it to fill voids that would be empty in the hydrogenated analog, reducing solvent accessible volume and increasing hydrolytic stability.
Experimental Protocols
This section details the synthesis and crystallization workflow validated for 1-chloro-5-fluoroisoquinoline and related derivatives.
Synthesis of 1-Chloro-5-Fluoroisoquinoline
Prerequisite: Start with 5-fluoroisoquinoline (commercially available or synthesized via Schiemann reaction from 5-aminoisoquinoline).
Step-by-Step Protocol:
N-Oxidation: Dissolve 5-fluoroisoquinoline (10 mmol) in DCM (50 mL). Add m-CPBA (1.2 eq) portion-wise at 0°C. Stir at RT for 12h. Wash with 10% Na₂CO₃, dry (Na₂SO₄), and concentrate to yield 5-fluoroisoquinoline N-oxide .
Chlorination: Suspend the N-oxide (10 mmol) in POCl₃ (20 mL). Heat to reflux (105°C) for 3h. Caution: Vigorously exothermic.
Work-up: Cool to RT. Pour slowly onto crushed ice/NH₄OH mixture (pH > 8). Extract with EtOAc (3x).
Purification: Flash chromatography (Hexane/EtOAc 9:1) yields 1-chloro-5-fluoroisoquinoline as a white crystalline solid.
Crystallization Methodology (Vapor Diffusion)
Direct evaporation often yields amorphous powder. Vapor diffusion is the preferred method for X-ray quality crystals.
Solvent Selection: Dissolve 20 mg of the pure compound in a minimal amount (0.5–1.0 mL) of a "Good Solvent" (e.g., DCM, THF, or Acetone).
Precipitant: Use a "Poor Solvent" (e.g., Hexane, Pentane, or Diethyl Ether).
Setup: Place the solution in a small inner vial (GC vial). Place this open vial inside a larger jar containing the Poor Solvent (5 mL). Cap the large jar tightly.
Incubation: Store at 4°C for 3–7 days. The poor solvent vapors will slowly diffuse into the rich solvent, gently pushing the compound to supersaturation.
Data Collection Workflow
Figure 1: Standard X-ray Diffraction workflow for 5-fluoroisoquinoline derivatives.
Data Presentation & Reference Values
When analyzing your crystal structure, compare your refined parameters against these typical values for fluorinated isoquinolines.
Centrosymmetric packing is favored to maximize dipole cancellation.
Z (Molecules/Unit Cell)
4
Common for P2₁/c.
C-F Bond Length
1.35 – 1.37 Å
Typical for aromatic fluorine; shortening indicates resonance contribution.
C1-Cl Bond Length
1.73 – 1.75 Å
If 1-chloro substituted.
Density (calc)
1.45 – 1.55 g/cm³
Higher than non-fluorinated analogs (~1.3 g/cm³).
R-Factor (R₁)
< 5.0%
Target for publishable quality.
Mechanistic Diagram: Interaction Network
The following diagram illustrates the competing intermolecular forces you should look for in your electron density map.
Figure 2: Primary intermolecular interactions driving the crystal packing of 5-fluoroisoquinolines.
References
BenchChem. "Synthetic Routes to Functionalized 5-Fluoroisoquinoline-1-carbonitrile Derivatives." BenchChem Application Notes. Link
Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis." CrystEngComm, 11, 19-32. (Standard method for analyzing F...H interactions).
Groom, C. R., et al. (2016). "The Cambridge Structural Database."[1][2] Acta Crystallographica Section B, 72(2), 171-179. Link
Thallapally, P. K., et al. (2020). "Polymorphism and tautomerism in fluorinated isoquinolines." Journal of Molecular Structure, 1209, 127940.
Booker-Milburn, K. I., et al. (2017). "Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution." Accounts of Chemical Research. Link
The Fluorine Advantage: A Comparative Analysis of 5-Fluoro-Isoquinolines in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide to the Biological Activity of 5-Fluoro-Substituted Isoquinolines Versus Their Non-Fluorinated Counterparts. In the landscape of...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide to the Biological Activity of 5-Fluoro-Substituted Isoquinolines Versus Their Non-Fluorinated Counterparts.
In the landscape of medicinal chemistry, the isoquinoline scaffold stands as a privileged structure, forming the core of numerous biologically active compounds with therapeutic applications ranging from anticancer to antimicrobial agents.[1] A key strategy in the optimization of these lead compounds is the selective incorporation of fluorine atoms. This guide provides a comprehensive comparison of the biological activities of 5-fluoro-isoquinolines against their non-fluorinated analogs, supported by experimental data and elucidating the mechanistic rationale behind the observed differences.
The Strategic Role of Fluorine in Isoquinoline Drug Design
The introduction of a fluorine atom at the 5-position of the isoquinoline ring is a deliberate modification intended to modulate the molecule's physicochemical properties in several key ways. Fluorine's high electronegativity can alter the electronic distribution of the aromatic system, potentially leading to more potent interactions with biological targets.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation by cytochrome P450 enzymes.[2] This can enhance the compound's metabolic stability, leading to a longer biological half-life.[2] Additionally, fluorine substitution can increase lipophilicity, which may improve the molecule's ability to cross cellular membranes and reach intracellular targets.[2]
Comparative Biological Activities: A Data-Driven Analysis
While the theoretical benefits of fluorination are well-established, a direct, evidence-based comparison is crucial for informed drug design. This section delves into specific biological activities, presenting available quantitative data to contrast 5-fluoro-isoquinolines with their non-fluorinated counterparts.
Anticancer Activity: A Case Study in PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents, particularly for cancers with deficiencies in DNA repair mechanisms. A compelling example of the impact of 5-fluorination is the novel allosteric PARP1 inhibitor, 5F02, a 5-fluoro-isoquinoline derivative.
In a head-to-head comparison with the established PARP inhibitor olaparib, 5F02 demonstrated superior potency and selectivity in a patient-derived clear cell renal cell carcinoma (ccRCC) model. This highlights the potential of the 5-fluoro-isoquinoline scaffold in developing next-generation anticancer therapeutics.
Table 1: Comparative Efficacy of 5-Fluoro-Isoquinoline Derivative 5F02 vs. Olaparib
Cell Line/Model
Drug
IC50 (µM)
Notes
Patient-Derived ccRCC (PNX0010)
5F02
1.8
Exhibited minimal cytotoxicity to normal cells.
Patient-Derived ccRCC (PNX0010)
Olaparib
7.2
Showed cytotoxicity to both normal and cancer cells.
Normal Kidney Epithelial Cells
5F02
Not cytotoxic
-
Normal Kidney Epithelial Cells
Olaparib
14.7
-
Data sourced from a preclinical study on the PARP inhibitor 5F02.
Antimicrobial Activity: Subtle but Significant Effects
The isoquinoline core is also a feature of many antimicrobial agents. A study on a new class of alkynyl isoquinolines with activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), provides a direct comparison of halogenated and non-halogenated derivatives.
In this study, the replacement of a chloro group with a fluoro group at the 5-position of the isoquinoline moiety did not significantly alter the antibacterial activity.[3] The non-halogenated analog showed only a twofold decrease in activity, suggesting that while the isoquinoline scaffold is crucial for potency, the specific halogen at the 5-position may have a more nuanced role in this particular series.[3]
Table 2: Antimicrobial Activity of Substituted Isoquinolines against S. aureus
Compound
Substitution at 5-position
MIC (µg/mL)
HSN490
Chloro
4
HSN584
Fluoro
4
HSN585
Hydrogen (non-halogenated)
8
MIC (Minimum Inhibitory Concentration) values against S. aureus. Data adapted from a study on alkynyl isoquinoline antibacterial compounds.[3]
The Underlying Mechanisms: A Deeper Dive
The observed differences in biological activity can be attributed to the fundamental physicochemical changes induced by 5-fluorination.
Enhanced Target Engagement
Fluorine's high electronegativity can create favorable electrostatic interactions with amino acid residues in the binding pocket of a target protein, leading to increased binding affinity and potency. This can manifest as lower IC50 or Ki values in enzymatic and receptor binding assays.
Caption: Fluorination as a strategy to enhance metabolic stability.
Experimental Protocols for Comparative Evaluation
To facilitate further research in this area, we provide standardized protocols for key in vitro assays used to compare the biological activities of fluorinated and non-fluorinated compounds.
In Vitro Cytotoxicity Assay (MTS Assay)
This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
Compound Treatment: Prepare serial dilutions of the 5-fluoro-isoquinoline and non-fluorinated isoquinoline in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the rate at which a compound is metabolized by liver enzymes.
Step-by-Step Methodology:
Incubation Preparation: Prepare an incubation mixture containing human liver microsomes, the test compound (5-fluoro-isoquinoline or non-fluorinated isoquinoline), and a buffer solution.
Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a stop solution (e.g., cold acetonitrile).
Sample Analysis: Analyze the samples using LC-MS/MS to quantify the remaining parent compound.
Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of each compound.
Conclusion and Future Directions
The strategic incorporation of a fluorine atom at the 5-position of the isoquinoline scaffold can significantly enhance the therapeutic potential of these molecules. The available data, particularly in the realm of anticancer agents, demonstrates that 5-fluorination can lead to increased potency and selectivity. While the effects on antimicrobial activity may be more subtle, the overarching benefits of improved metabolic stability and the potential for enhanced target engagement make 5-fluoro-isoquinolines a compelling area for continued research and development.
Future studies should focus on generating more direct head-to-head comparative data for a wider range of biological targets, including kinases and G-protein coupled receptors. Elucidating the precise molecular interactions through co-crystallography and computational modeling will further refine our understanding and guide the rational design of next-generation 5-fluoro-isoquinoline-based therapeutics.
References
Gao, C., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. National Institutes of Health. Retrieved from [Link]
Thirupataiah, A., et al. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. Retrieved from [Link]
MDPI. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Retrieved from [Link]
Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
PubMed. (2010). Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo. PubMed. Retrieved from [Link]
MDPI. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. MDPI. Retrieved from [Link]
PubMed. (2024). Isoquinoline small molecule ligands are agonists and probe-dependent allosteric modulators of the glucagon subfamily of GPCRs. PubMed. Retrieved from [Link]
National Institutes of Health. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. National Institutes of Health. Retrieved from [Link]
A Comprehensive Guide to the Proper Disposal of 5-Fluoro-1-iodoisoquinoline
As a Senior Application Scientist, my aim is to extend support beyond the point of sale, fostering a laboratory environment where safety and efficacy are paramount. Handling specialized reagents like 5-Fluoro-1-iodoisoqu...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, my aim is to extend support beyond the point of sale, fostering a laboratory environment where safety and efficacy are paramount. Handling specialized reagents like 5-Fluoro-1-iodoisoquinoline, a halogenated heterocyclic compound often used in complex organic synthesis and drug discovery, demands a rigorous and informed approach, not just in its application, but critically, in its disposal. This guide provides a procedural framework grounded in established safety protocols to manage the waste stream of this compound, ensuring the protection of personnel and the environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before addressing disposal, it is essential to understand the inherent hazards of 5-Fluoro-1-iodoisoquinoline. Its structure, featuring both fluorine and iodine atoms on an isoquinoline core, suggests a profile of significant biological activity and potential environmental persistence. The precautionary principle dictates that it be handled as a hazardous substance.
Based on data from structurally related compounds, the primary hazards are categorized as follows.[1]
Acute Toxicity: Harmful if swallowed and toxic in contact with skin.
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
Environmental Hazard: Harmful to aquatic life with long-lasting effects.
These hazards are the direct drivers for the stringent disposal protocols that follow. The goal is complete containment and destruction to prevent unintended exposure to researchers or release into the ecosystem.
Key Compound Data
For quick reference, the known properties and hazard classifications for halogenated isoquinolines are summarized below.
Core Disposal Directive: Professional Hazardous Waste Management
The single most critical directive for the disposal of 5-Fluoro-1-iodoisoquinoline is that it must be managed by a licensed and approved hazardous waste disposal facility. The rationale is twofold:
Chemical Stability: Halogenated aromatic compounds can be resistant to degradation. Standard laboratory neutralization techniques are often insufficient and may produce other hazardous byproducts.
Regulatory Compliance: National and local regulations strictly govern the disposal of toxic and environmentally persistent chemical waste.[3]
Experimental Protocol: Waste Stream Management
The following protocol outlines the step-by-step procedure for managing 5-Fluoro-1-iodoisoquinoline waste from the point of generation to its final collection.
Step 1: Waste Segregation
Action: Immediately segregate all waste contaminated with 5-Fluoro-1-iodoisoquinoline at the source. This includes unused neat compound, reaction mixtures, contaminated solvents, and solid materials (e.g., silica gel, filter paper, gloves, weighing boats).
Causality: Preventing cross-contamination is crucial. Mixing halogenated waste with non-halogenated solvent waste can significantly increase disposal costs and complicate the disposal process.[4]
Step 2: Container Selection and Labeling
Action:
For solid waste and neat compound: Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle or drum).
For liquid waste (e.g., solutions in organic solvents): Use a dedicated, labeled, and sealable solvent waste container specifically designated for "Halogenated Organic Waste."
Labeling: The label must, at a minimum, include:
The words "Hazardous Waste"
The full chemical name: "5-Fluoro-1-iodoisoquinoline" and any other chemical constituents.
The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
Causality: Proper containment and clear labeling are regulatory requirements and are essential for the safety of all personnel who may handle the container, from lab staff to disposal technicians.
Step 3: Temporary On-Site Storage
Action: Store the sealed waste container in a designated satellite accumulation area. This area should be a secondary containment bin or tray to prevent the spread of material in case of a leak.[5][6]
Location: The storage location should be away from heat sources, direct sunlight, and incompatible materials (e.g., strong oxidizing agents).[7][8]
Causality: Safe temporary storage minimizes the risk of accidental spills, reactions, or exposure within the laboratory before scheduled pickup by waste management services.
Step 4: Arranging for Disposal
Action: Contact your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company to schedule a pickup.
Causality: Disposal must be handled by certified professionals who can ensure the waste is transported and ultimately destroyed in compliance with all regulations, typically via high-temperature incineration.[9]
Disposal Decision & Workflow Diagram
The logical flow for handling 5-Fluoro-1-iodoisoquinoline waste is critical. The following diagram illustrates the decision-making process from generation to final disposal.
Caption: Workflow for the safe disposal of 5-Fluoro-1-iodoisoquinoline waste.
Forbidden Disposal Routes: What Not To Do
To ensure safety and compliance, it is equally important to know which disposal methods are strictly prohibited.
DO NOT Pour Down the Drain: Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic organisms. Furthermore, EPA regulations explicitly prohibit the sewering of hazardous pharmaceutical waste, a category under which laboratory reagents for drug development fall.[10]
DO NOT Dispose of in Regular Trash: Disposing of this chemical in the general trash can lead to the exposure of custodial staff and environmental contamination as it leaches from landfills. Solid waste contaminated with the compound must be treated as hazardous.[11]
DO NOT Attempt Chemical Neutralization without Validation: While some chemical degradation methods exist for certain halogenated compounds, they are highly specific.[12][13] Attempting unverified chemical treatment in the lab can be dangerous, potentially creating more volatile or toxic substances. The most reliable method of destruction is professional incineration.
Spill and Decontamination Protocol
Accidents happen, and a clear, rehearsed spill response plan is a cornerstone of laboratory safety.
Step 1: Immediate Response & Evacuation
Action: Alert all personnel in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's EHS or emergency response team.
Causality: The primary goal is to prevent inhalation and dermal exposure.
Step 2: Donning Personal Protective Equipment (PPE)
Action: Before attempting any cleanup, don the appropriate PPE:
Double nitrile gloves
Chemical splash goggles and a face shield
A lab coat or chemical-resistant apron
Causality: This creates a barrier to prevent skin and eye contact, which are primary exposure routes.
Step 3: Containment and Cleanup
Action:
For a solid spill: Gently cover the spill with an absorbent material (e.g., vermiculite or a spill pad) to prevent the powder from becoming airborne. Carefully sweep the material into a designated hazardous waste container.
For a liquid spill: Cover the spill with an inert absorbent material. Work from the outside of the spill inward to prevent spreading.
Causality: Containing the spill prevents it from spreading, minimizing the contaminated area.
Step 4: Decontamination
Action:
After removing the bulk of the material, decontaminate the surface. Use a cloth or paper towel soaked in a detergent solution (e.g., soap and water), followed by a solvent rinse (e.g., ethanol or isopropanol) if appropriate for the surface.[14]
Place all cleanup materials (gloves, absorbent pads, towels) into the same hazardous waste container used for the spill debris.
Seal and label the container as hazardous waste.
Causality: Thorough decontamination ensures no hazardous residue remains on work surfaces, preventing inadvertent future exposure.
By adhering to these rigorous procedures, researchers can confidently and safely manage the lifecycle of 5-Fluoro-1-iodoisoquinoline, from its use in discovery to its final, responsible disposal.
References
Princeton University Environmental Health & Safety. (n.d.). Section 7: Safe Work Practices and Procedures. Retrieved from [Link]
Minnesota Pollution Control Agency. (2019). Regulatory consensus on health care waste issues fact sheet. Retrieved from [Link]
Towson University. (n.d.). Recommended Procedures for the Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
NCI at Frederick. (n.d.). Chemical Safety Practices Recommendations 5-Fluorouracil (5-FU). Retrieved from [Link]
Statman, M., Blood, A. E., & Vinyard, H. T. (1969). U.S. Patent No. 3,425,798. Washington, DC: U.S. Patent and Trademark Office.
German Institute for Medical Mission (Difäm) & Ecumenical Pharmaceutical Network (EPN). (n.d.). A safety and chemical disposal guideline for Minilab users. Retrieved from [Link]
University of California, Santa Cruz. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]
Reis, J. D., & Yanez, L. (2011). Decontamination of radioisotopes. World Journal of Nuclear Medicine, 10(2), 111–113. Retrieved from [Link]
Case Western Reserve University Environmental Health and Safety. (n.d.). Chemical Compatibility and Storage. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
National Institutes of Health. (2020). The NIH Drain Discharge Guide. Retrieved from [Link]
Tietze, S. (n.d.). Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. CERN Indico. Retrieved from [Link]
University of Waterloo. (2023). Chemical Storage Fact Sheet. Retrieved from [Link]
Harper, D. B., & O'Hagan, D. (1994). Degradation and Transformation of Organic Fluorine Compounds. In Biochemistry of microbial degradation (pp. 325-347). Springer, Dordrecht. Retrieved from [Link]
Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]
U.S. Environmental Protection Agency. (2019). Field Equipment Cleaning and Decontamination at the FEC. Retrieved from [Link]
Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
Reactivity: The C-I bond at the 1-position is chemically active (often used for cross-coupling). It is light-sensitive and potentially susceptible to hydrolysis under acidic conditions.
Senior Scientist Note: While standard isoquinolines are often treated as simple irritants, the presence of the iodine atom at position 1 introduces instability. Iodinated heterocycles can release corrosive iodine vapors upon degradation. Furthermore, in the event of a fire, the fluorine substituent dictates that this must be treated with the same respect as an HF-generating source.
The Hierarchy of Controls
Before selecting PPE, you must validate your engineering controls.[5] PPE is the last line of defense, not the first.
Figure 1: The Hierarchy of Controls. For 5-Fluoro-1-iodoisoquinoline, Engineering Controls (Fume Hood) are mandatory, not optional.
PPE Matrix: Specification & Rationale
This matrix is designed for Research Scale (<10g) handling. For process scale (>100g), upgrade to full Tyvek suits and powered air-purifying respirators (PAPR).
Protection Zone
Recommended Equipment
Technical Rationale & Causality
Hand Protection
Double Nitrile Gloves (4 mil minimum outer, 2-4 mil inner).(Brand ref: Ansell TouchNTuff or equivalent)
Solubility & Permeation: Halogenated heterocycles are lipophilic. They can permeate thin latex rapidly. Double gloving provides a "breakthrough buffer." The outer glove protects against the solvent (DCM/THF) often used with this reagent.
Eye/Face
Chemical Splash Goggles (ANSI Z87.1+)Avoid standard safety glasses for powder handling.
Fine Dust Hazard: As a crystalline solid, static charge can cause "snap" dispersal during weighing. Goggles seal the eyes from micro-particles that glasses allow to bypass.
Respiratory
Fume Hood (Primary).N95/P100 Mask (Secondary - only if hood unavailable or during spill cleanup).
Vapor Pressure: While solid, iodine-containing compounds can sublime slightly. The primary risk is dust inhalation (H335). Engineering controls (hood) supersede masks for routine work.
Body
Flame-Resistant (FR) Lab Coat (Nomex or chemically treated cotton).
Flammability: Often handled with flammable solvents (EtOAc, Hexanes). Synthetic blend lab coats can melt into skin during a fire.
Operational Protocol: Step-by-Step Handling
This workflow ensures containment of the halogenated dust and prevents cross-contamination.
Phase A: Preparation
Check Engineering: Verify Fume Hood face velocity is >100 fpm (0.5 m/s).
Light Protection: Since 1-iodo compounds are light-sensitive, wrap the receiving flask in aluminum foil or use amber glassware.
Static Control: Place an ionizing bar or anti-static gun near the balance if the humidity is <30%, as fluoro-isoquinolines can be "fly-away" powders.
Phase B: Weighing & Transfer
Don PPE: Put on inner gloves, lab coat, goggles, then outer gloves.
Transfer: Open the source container inside the fume hood.
Weighing:
Best Practice: Tare the receiving flask (wrapped in foil). Spatulate solid directly into the flask.
Avoid: Weighing papers (high static risk). Use weighing boats if necessary, but rinse the boat with solvent into the reaction to ensure quantitative transfer.
Solubilization: Add solvent immediately to suppress dust.
Wipe Down: Use a wet paper towel (solvent or water) to wipe the balance area. Do not dry sweep.
Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.
Wash: Wash hands with soap and water immediately after removing inner gloves.
Figure 2: Safe Handling Workflow. Note the immediate addition of solvent to suppress dust generation.
Emergency & Disposal Logistics
Spill Response (Solid)
Evacuate: Clear the immediate area of personnel.
PPE Upgrade: Wear an N95 or P100 respirator if the spill is outside the hood to prevent inhalation of dust.
Containment: Cover the spill with a wet paper towel (dampened with water or acetone) to prevent dust from becoming airborne.
Cleanup: Scoop up the damp material and place it in a wide-mouth jar. Label as "Halogenated Organic Waste."
Fire (The Critical Fluorine Risk)
Hazard: Thermal decomposition of 5-Fluoro-1-iodoisoquinoline releases Hydrogen Fluoride (HF) and Hydrogen Iodide (HI) .
Action: Do not breathe smoke. Firefighters must wear full SCBA.
Extinguishing Media: Dry chemical, CO2, or foam.[6][7] Water spray may form hydrofluoric acid if it pools with the chemical; contain runoff.
Waste Disposal
Stream:Halogenated Organic Waste .
Segregation: Do not mix with strong oxidizers or strong acids.
Labeling: Explicitly list "5-Fluoro-1-iodoisoquinoline" on the tag. Do not just write "Organic Waste." The presence of Iodine and Fluorine requires specific incineration protocols at the disposal facility to scrub the exhaust gases.
References
National Institutes of Health (PubChem). (2025). 5-Fluoroisoquinoline (Compound Summary).[8][][10] Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (Occupational Exposure to Hazardous Chemicals in Laboratories). Retrieved from [Link]
University of Illinois Division of Research Safety. (2023). Standard Operating Procedure: Halogenated Organic Liquids and Solids. Retrieved from [Link]